Product packaging for Freselestat(Cat. No.:CAS No. 208848-19-5)

Freselestat

Cat. No.: B1674156
CAS No.: 208848-19-5
M. Wt: 452.5 g/mol
InChI Key: YSIHYROEMJSOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Freselestat, also known as ONO-6818, is reversible, nonpeptide high affinity and selective human neutrophil elastase inhibitor, which was under development by Ono for the potential treatment of inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease and chronic obstructive pulmonary disease (COPD). This compound mediated neutrophil elastase inhibition, leads to the reduction of interleukin 8 production and the reduction of the complement membrane attack complex formation. This compound competitively inhibits neutrophil elastase in humans, rats, and hamsters, but does not inhibit other proteases such as pancreatic elastase, trypsin, proteinase 3, cathepsin G, or matrix metalloproteinases. This compound inhibits acute lung injury induced by neutrophil elastase in rats, minimizing lung hemorrhage, the accumulation of neutrophils in the lung and suppresses leukocyte levels in an in vivo model of COPD.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N6O4 B1674156 Freselestat CAS No. 208848-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIHYROEMJSOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943150
Record name 2-(5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208848-19-5
Record name Freselestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208848195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRESELESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW4RL23VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Freselestat's Mechanism of Action in Acute Lung Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and significant mortality.[1] A key player in the pathophysiology of ALI/ARDS is the excessive activity of neutrophil elastase (NE), a potent serine protease released by activated neutrophils.[2][3] Freselestat (also known as Sivelestat or ONO-5046) is a specific, small molecule inhibitor of neutrophil elastase that has been investigated as a therapeutic agent for these conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound in acute lung injury, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Neutrophil Elastase in Acute Lung Injury

Neutrophil elastase is a powerful protease stored in the azurophilic granules of neutrophils.[4] During an inflammatory response, such as in ALI/ARDS, neutrophils are recruited to the lungs and release NE into the extracellular space. While NE plays a role in host defense by degrading bacterial proteins, its excessive and unregulated activity in the lung tissue is detrimental. It contributes to the breakdown of essential extracellular matrix components like elastin, leading to alveolar-capillary barrier dysfunction, increased permeability, and pulmonary edema.[5] Furthermore, NE can cleave and activate pro-inflammatory cytokines, amplifying the inflammatory cascade. Therefore, inhibiting the activity of neutrophil elastase presents a promising therapeutic strategy for mitigating the lung damage seen in ALI/ARDS.

This compound: A Competitive Inhibitor of Neutrophil Elastase

This compound is a synthetic, competitive inhibitor of human neutrophil elastase.[6] Its mechanism of action is centered on its ability to specifically bind to the active site of NE, thereby preventing the enzyme from degrading its natural substrates in the lung.

Quantitative Data on this compound's Inhibitory Activity

The potency and selectivity of this compound have been characterized in various in vitro studies. The following table summarizes key quantitative data regarding its inhibitory activity against neutrophil elastase.

ParameterValueSpeciesReference
IC50 44 nMHuman[6]
19 nM - 49 nMHuman, Rabbit, Rat, Hamster, Mouse[2][6]
Ki 200 nMHuman[6]
Selectivity Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G at concentrations up to 100 µM.Not Specified[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Signaling Pathways and Cellular Mechanisms

The therapeutic effects of this compound in acute lung injury are a direct consequence of its inhibition of neutrophil elastase. This intervention modulates several downstream signaling pathways and cellular processes that are central to the pathogenesis of ALI.

freselestat_mechanism cluster_inflammation Inflammatory Cascade cluster_injury Lung Injury Neutrophil Infiltration Neutrophil Infiltration Neutrophil Elastase Release Neutrophil Elastase Release Neutrophil Infiltration->Neutrophil Elastase Release Pro-inflammatory Cytokines Pro-inflammatory Cytokines Neutrophil Elastase Release->Pro-inflammatory Cytokines activates ECM Degradation ECM Degradation Neutrophil Elastase Release->ECM Degradation degrades elastin, collagen Chemokine Production Chemokine Production Pro-inflammatory Cytokines->Chemokine Production Chemokine Production->Neutrophil Infiltration recruits more neutrophils Endothelial Damage Endothelial Damage ECM Degradation->Endothelial Damage Epithelial Damage Epithelial Damage ECM Degradation->Epithelial Damage Increased Permeability Increased Permeability Endothelial Damage->Increased Permeability Epithelial Damage->Increased Permeability Pulmonary Edema Pulmonary Edema Increased Permeability->Pulmonary Edema This compound This compound This compound->Neutrophil Elastase Release inhibits

Caption: Mechanism of this compound in attenuating acute lung injury.

Key Preclinical and Clinical Evidence

The efficacy of this compound has been evaluated in both preclinical animal models of ALI and in clinical trials involving patients with ALI/ARDS.

Preclinical Studies

In various animal models, this compound has been shown to reduce the severity of acute lung injury. For instance, in a rat model of hemorrhagic shock, intravenous infusion of this compound (10 mg/kg/h) significantly suppressed lung injury and reduced the levels of TNF-α and iNOS gene expression.[6] Intratracheal administration of this compound in hamsters protected against lung hemorrhage induced by human neutrophil elastase, with an ID50 of 82 µg/kg.[6]

Clinical Trials

Clinical trials of this compound in patients with ALI/ARDS have yielded mixed results. Some studies have suggested that this compound may improve pulmonary function and reduce the duration of mechanical ventilation.[6][7] However, a large, multicenter, double-blind, placebo-controlled trial (the STRIVE study) did not show a significant effect of intravenous this compound on 28-day all-cause mortality or ventilator-free days in a broad population of patients with acute lung injury.[3][8] These conflicting results highlight the complexity of ALI/ARDS and the challenges of translating preclinical findings to the clinical setting.

Detailed Experimental Protocols

To provide a practical resource for researchers, this section outlines the detailed methodologies for key experiments used to evaluate the mechanism and efficacy of this compound in the context of acute lung injury.

In Vitro Neutrophil Elastase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against neutrophil elastase.

Materials:

  • Neutrophil Elastase (human)

  • Fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Triton X-100)

  • This compound (or other test inhibitors)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add a fixed amount of human neutrophil elastase to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a plate reader in kinetic mode.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

enzyme_inhibition_workflow Prepare Reagents Prepare Reagents Dispense Enzyme Dispense Enzyme Prepare Reagents->Dispense Enzyme Add Inhibitor Add Inhibitor Dispense Enzyme->Add Inhibitor Incubate Incubate Add Inhibitor->Incubate Add Substrate Add Substrate Incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: Workflow for an in vitro neutrophil elastase inhibition assay.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This protocol details a common method for inducing an ALI-like phenotype in mice to study the in vivo effects of therapeutic agents.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Intratracheal instillation device (e.g., MicroSprayer)

  • This compound for administration (e.g., intraperitoneal injection or intravenous infusion)

Procedure:

  • Anesthetize the mice via intraperitoneal injection.

  • Position the mouse in a supine position on a surgical board.

  • Make a small midline incision in the neck to expose the trachea.

  • Carefully insert the intratracheal instillation device into the trachea.

  • Instill a solution of LPS in sterile saline (typically 1-5 mg/kg) into the lungs. A control group should receive saline only.

  • Suture the incision and allow the mice to recover.

  • Administer this compound at the desired dose and time point (e.g., before or after LPS challenge).

  • At a predetermined time point (e.g., 24 or 48 hours post-LPS), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis.

Analysis of Bronchoalveolar Lavage (BAL) Fluid

BAL fluid analysis provides critical information about the inflammatory state of the lungs.

Procedure:

  • Following euthanasia, cannulate the trachea of the mouse.

  • Instill a known volume of sterile, cold PBS (e.g., 1 mL) into the lungs and then gently aspirate.

  • Repeat the lavage process 2-3 times, pooling the recovered fluid.

  • Centrifuge the BAL fluid to separate the cells from the supernatant.

  • Resuspend the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytospin preparations with staining).

  • Use the supernatant for measuring total protein concentration (as an indicator of permeability) and cytokine levels (e.g., using ELISA or a multiplex assay).

Histological Scoring of Lung Injury

Histological examination of lung tissue provides a semi-quantitative assessment of the extent of lung damage.

Procedure:

  • Fix the collected lung tissue in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and cut thin sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a microscope in a blinded manner.

  • Score the lung injury based on several criteria, such as:

    • Alveolar congestion

    • Hemorrhage

    • Infiltration or aggregation of neutrophils in the airspace or vessel walls

    • Thickness of the alveolar wall/hyaline membrane formation

  • A numerical score is assigned for each parameter, and a total lung injury score is calculated.

Conclusion

This compound, as a specific inhibitor of neutrophil elastase, has a well-defined mechanism of action that targets a key driver of the pathophysiology of acute lung injury. By inhibiting the destructive activity of NE, this compound has the potential to reduce inflammation, protect the integrity of the alveolar-capillary barrier, and mitigate the severity of lung damage. While preclinical studies have consistently demonstrated its efficacy, the translation to clinical benefit in a broad ALI/ARDS population remains a challenge. Future research may focus on identifying patient subpopulations who are most likely to respond to neutrophil elastase inhibition and on optimizing the timing and delivery of such therapies. The experimental protocols detailed in this guide provide a foundation for further investigation into the role of neutrophil elastase and the therapeutic potential of its inhibitors in acute lung injury.

References

ONO-6818: An In-Depth Technical Guide on a Potent Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neutrophil elastase inhibitor ONO-6818 (freselestat), summarizing its mechanism of action, preclinical data, and clinical development history. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Concept: Neutrophil Elastase Inhibition

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, neutrophils release NE, which plays a crucial role in the degradation of extracellular matrix proteins, including elastin. While essential for host defense, excessive NE activity is implicated in the pathogenesis of several inflammatory diseases, most notably chronic obstructive pulmonary disease (COPD), by contributing to tissue destruction and perpetuating the inflammatory cycle. ONO-6818 is a potent and selective, orally active inhibitor of human neutrophil elastase, developed to counteract the damaging effects of excessive NE activity.

Mechanism of Action: The ONO-6818 Inhibition Pathway

ONO-6818 acts as a transition-state inhibitor of neutrophil elastase. It selectively binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition disrupts the downstream inflammatory cascade initiated by NE.

The uncontrolled release of neutrophil elastase in the lungs contributes to a self-perpetuating cycle of inflammation and tissue damage. NE can directly degrade lung elastin, leading to emphysema. Furthermore, it can cleave and activate pro-inflammatory cytokines and chemokines, and stimulate mucus hypersecretion, further recruiting and activating neutrophils and other inflammatory cells. ONO-6818, by blocking NE activity, is designed to break this cycle.

G cluster_0 Inflammatory Stimulus (e.g., smoke, pathogens) cluster_1 Neutrophil Activation & Degranulation cluster_2 Pathophysiological Effects of NE cluster_3 Disease Progression cluster_4 Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release Elastin_Degradation Elastin Degradation NE_Release->Elastin_Degradation Cytokine_Activation Cytokine/Chemokine Activation (e.g., IL-8) NE_Release->Cytokine_Activation Mucus_Hypersecretion Mucus Hypersecretion NE_Release->Mucus_Hypersecretion Emphysema Emphysema Elastin_Degradation->Emphysema Inflammation Chronic Inflammation Cytokine_Activation->Inflammation Airway_Obstruction Airway Obstruction Mucus_Hypersecretion->Airway_Obstruction ONO_6818 ONO-6818 ONO_6818->NE_Release Inhibition

ONO-6818 Inhibition of the Neutrophil Elastase Pathway.

Quantitative Data

In Vitro Inhibitory Activity and Selectivity

ONO-6818 is a high-affinity inhibitor of human neutrophil elastase. While a comprehensive public profile of its activity against a wide range of proteases is not available, existing data demonstrates its potency and selectivity.

ProteaseInhibition Constant (Ki)Selectivity vs. HNE
Human Neutrophil Elastase (HNE)12 nM[1]-
Trypsin>100-fold less active than HNE[1]>100x
Pancreatic Elastase>100-fold less active than HNE[1]>100x
Collagenase>100-fold less active than HNE[1]>100x
Murine Macrophage Elastase>100-fold less active than HNE[1]>100x

Note: More detailed IC50 or Ki values against a broader panel of serine proteases are not publicly available.

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for ONO-6818 in preclinical models have not been made publicly available. The compound is described as being orally active.[1]

In Vivo Efficacy in a Rat Model of HNE-Induced Emphysema

Oral administration of ONO-6818 demonstrated significant efficacy in a rat model of human neutrophil elastase-induced emphysema.[2]

Acute Inflammatory Markers (6 hours post-HNE induction)

Treatment GroupNeutrophil Count in BALF (cells/mL)Myeloperoxidase (MPO) Activity in Lung Tissue (U/g)
Control (Saline)Data not specifiedData not specified
HNE (200 U)Significantly increased vs. ControlSignificantly increased vs. Control
HNE + ONO-6818 (10 mg/kg)Dose-dependent reduction vs. HNEDose-dependent reduction vs. HNE
HNE + ONO-6818 (100 mg/kg)Dose-dependent reduction vs. HNEDose-dependent reduction vs. HNE

Chronic Lung Function Parameters (8 weeks post-HNE induction) [2]

Treatment GroupFunctional Residual Capacity (FRC) (% of Control)Total Lung Capacity (TLC) (% of Control)Lung Compliance (mL/cm H2O)
Control (Saline)100%100%0.47 ± 0.13
HNE (200 U)Significantly increased vs. ControlSignificantly increased vs. Control0.61 ± 0.08
HNE + ONO-6818 (10 mg/kg)Significantly attenuated increase vs. HNESignificantly attenuated increase vs. HNE0.43 ± 0.11
HNE + ONO-6818 (100 mg/kg)Significantly attenuated increase vs. HNESignificantly attenuated increase vs. HNE0.43 ± 0.12
In Vitro Efficacy in a Simulated Extracorporeal Circulation Model

In a model simulating cardiopulmonary bypass, ONO-6818 demonstrated anti-inflammatory effects.[3]

ParameterControlONO-6818 (1.0 µM)
Neutrophil Elastase LevelsBaselineSignificantly lower than control
Interleukin-8 (IL-8) ProductionBaselineSignificantly reduced vs. Control
C5b-9 ProductionBaselineSignificantly reduced vs. Control

Experimental Protocols

HNE-Induced Emphysema in Rats

This protocol describes the induction of emphysema in rats using human neutrophil elastase and the evaluation of ONO-6818's therapeutic effects.[2]

G cluster_0 Animal Model & Treatment Groups cluster_1 Experimental Procedure cluster_2 Endpoint Analysis Animal Male Wistar Rats Group1 Control (Saline) Animal->Group1 Group2 HNE (200 U) Animal->Group2 Group3 HNE + ONO-6818 (10 mg/kg, oral) Animal->Group3 Group4 HNE + ONO-6818 (100 mg/kg, oral) Animal->Group4 Dosing Oral administration of ONO-6818 or vehicle Group1->Dosing Group2->Dosing Group3->Dosing Group4->Dosing Induction Intratracheal administration of HNE or saline via microsprayer (1 hour post-dosing) Dosing->Induction Acute Acute Phase (6 hours post-HNE) - BALF neutrophil count - Lung MPO activity Induction->Acute Chronic Chronic Phase (8 weeks post-HNE) - Lung function tests (FRC, TLC, Compliance) - Histopathology Induction->Chronic

Workflow for HNE-Induced Emphysema Model in Rats.

Methodology:

  • Animals: Young male Wistar rats are used for the study.

  • Treatment Groups: Animals are divided into four groups: a control group receiving saline, an HNE group receiving human neutrophil elastase, and two treatment groups receiving HNE plus ONO-6818 at low (10 mg/kg) and high (100 mg/kg) doses.

  • Drug Administration: ONO-6818 is administered orally 1 hour prior to the induction of lung injury.

  • Induction of Emphysema: Human neutrophil elastase (200 U) is administered intratracheally using a microsprayer.

  • Acute Phase Analysis (6 hours): Bronchoalveolar lavage fluid (BALF) is collected to determine neutrophil counts. Lung tissue is harvested to measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

  • Chronic Phase Analysis (8 weeks): Pulmonary function tests are performed to measure functional residual capacity (FRC), total lung capacity (TLC), and lung compliance. Lung tissue is collected for histopathological examination to assess airspace enlargement.

Simulated Extracorporeal Circulation

This in vitro model assesses the anti-inflammatory effects of ONO-6818 in a system mimicking cardiopulmonary bypass.[3]

Methodology:

  • Blood Circuit: Freshly drawn human blood is heparinized and circulated for 120 minutes in a closed loop consisting of a membrane oxygenator and a roller pump.

  • Treatment: The circuit is run with or without the presence of ONO-6818 at a concentration of 1.0 µM.

  • Analysis: Blood samples are collected at various time points to measure levels of neutrophil elastase, IL-8, and the complement membrane attack complex (C5b-9) using enzyme immunoassays. Neutrophil adhesion molecules (CD11b and L-selectin) are measured by flow cytometry.

Clinical Development and Discontinuation

ONO-6818 (this compound) entered Phase IIa clinical trials for the treatment of Chronic Obstructive Pulmonary Disease (COPD). However, in November 2002, Ono Pharmaceutical Co., Ltd. announced the discontinuation of the development of ONO-6818.[2]

The decision was based on the findings from a Phase IIa double-blind, placebo-controlled study in Japan, which was initiated in July 2001. The analysis of the clinical data revealed abnormal elevations in liver function tests in the ONO-6818 treatment groups. Although the elevations were reported as mild to moderate, a causal relationship with the administration of ONO-6818 could not be ruled out, leading to the termination of its development for COPD and Alpha-1 Antitrypsin Deficiency due to safety concerns.[2]

Conclusion

ONO-6818 is a potent and selective inhibitor of human neutrophil elastase that demonstrated significant anti-inflammatory and lung-protective effects in preclinical models of lung injury. Its oral bioavailability made it a promising candidate for the treatment of chronic inflammatory lung diseases such as COPD. However, the emergence of adverse effects on liver function during a Phase IIa clinical trial led to the discontinuation of its development. The story of ONO-6818 highlights the critical importance of safety and tolerability in the development of new therapeutics and underscores the challenges in translating promising preclinical findings into clinically viable treatments. The data and methodologies from the ONO-6818 program remain a valuable resource for researchers in the field of neutrophil elastase inhibition and the development of novel anti-inflammatory agents.

References

Sivelestat's Molecular Targets in Inflammatory Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sivelestat is a potent and selective inhibitor of neutrophil elastase, a serine protease implicated in the pathogenesis of various inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of the molecular targets of sivelestat, detailing its mechanism of action, effects on key signaling pathways, and a summary of quantitative data from preclinical and clinical studies. The information is intended to support researchers, scientists, and drug development professionals in their exploration of sivelestat's therapeutic potential.

Core Molecular Target: Neutrophil Elastase

The primary molecular target of sivelestat is neutrophil elastase (NE).[1][2] NE is a powerful serine protease stored in the azurophilic granules of neutrophils.[3] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin.[4] While essential for host defense, dysregulated NE activity contributes significantly to tissue damage in inflammatory conditions.[2]

Sivelestat acts as a competitive inhibitor of neutrophil elastase.[2] Its inhibitory activity is highly selective for neutrophil elastase over other proteases, such as pancreatic elastase.[1]

Quantitative Data on Sivelestat's Inhibitory Activity
ParameterValueSpecies/SystemReference
IC50 (Leukocyte Elastase) 19-49 nMHuman[1]
IC50 (Pancreas Elastase) 5.6 µMPorcine[1]

Modulation of Inflammatory Signaling Pathways

Sivelestat's inhibition of neutrophil elastase leads to the modulation of multiple downstream signaling pathways that are critical in the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Neutrophil elastase can activate the NF-κB pathway, a central regulator of inflammation, leading to the transcription of pro-inflammatory cytokines.[5] Sivelestat, by inhibiting NE, has been shown to decrease NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Neutrophil Elastase Neutrophil Elastase IKK IKK Neutrophil Elastase->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits Phosphorylated IkB Phosphorylated IkB IkB->Phosphorylated IkB Active NF-kB Active NF-kB NF-kB->Active NF-kB activation Gene Transcription Gene Transcription Active NF-kB->Gene Transcription translocates to nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines promotes Sivelestat Sivelestat Sivelestat->Neutrophil Elastase inhibits JNK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Neutrophil Elastase Neutrophil Elastase Upstream Kinases Upstream Kinases Neutrophil Elastase->Upstream Kinases activates JNK JNK Upstream Kinases->JNK phosphorylates Phosphorylated JNK Phosphorylated JNK JNK->Phosphorylated JNK AP-1 AP-1 Phosphorylated JNK->AP-1 activates Inflammatory Gene Expression Inflammatory Gene Expression AP-1->Inflammatory Gene Expression promotes Sivelestat Sivelestat Sivelestat->Neutrophil Elastase inhibits Nrf2_Pathway cluster_intracellular Intracellular Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2 (nucleus) Nrf2 (nucleus) Nrf2->Nrf2 (nucleus) translocates ARE Antioxidant Response Element Nrf2 (nucleus)->ARE binds to HO-1 Expression HO-1 Expression ARE->HO-1 Expression induces Sivelestat Sivelestat Sivelestat->Nrf2 promotes dissociation NE_Inhibition_Assay cluster_workflow Experimental Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate NE, Substrate, Sivelestat Stop Reaction Stop Reaction Incubate->Stop Reaction Add Inhibitor (e.g., Trypsin Inhibitor) Measure Absorbance Measure Absorbance Stop Reaction->Measure Absorbance Spectrophotometer Calculate Inhibition Calculate Inhibition Measure Absorbance->Calculate Inhibition

References

Freselestat: A Technical Guide for Investigating Neutrophil-Mediated Tissue Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil elastase, a powerful serine protease released by activated neutrophils, is a key mediator of tissue damage in a host of inflammatory diseases. An imbalance between neutrophil elastase and its endogenous inhibitors can lead to excessive proteolytic activity, resulting in the breakdown of extracellular matrix components and the amplification of the inflammatory cascade. Freselestat (also known as ONO-6818 or sivelestat) is a potent and specific inhibitor of neutrophil elastase. This technical guide provides an in-depth overview of the use of this compound as a tool to study neutrophil-mediated tissue damage. It includes a summary of its mechanism of action, detailed experimental protocols for preclinical and in vitro studies, a compilation of quantitative data from relevant research, and a visualization of the pertinent signaling pathways. This resource is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their investigations of inflammatory pathologies.

Introduction: The Role of Neutrophil Elastase in Tissue Injury

Neutrophils are the first line of defense in the innate immune system, migrating to sites of inflammation to combat pathogens. A key component of their antimicrobial arsenal is neutrophil elastase (NE), a serine protease stored in azurophilic granules. While essential for host defense, the dysregulated release of NE can inflict significant damage on host tissues.[1] NE has a broad substrate specificity, capable of degrading major extracellular matrix proteins such as elastin, collagen, and fibronectin.[1] This enzymatic activity not only compromises tissue integrity but also perpetuates the inflammatory response by generating chemotactic fragments and activating pro-inflammatory cytokines.[2]

The pathological consequences of unchecked NE activity are implicated in a range of diseases, including acute respiratory distress syndrome (ARDS), ventilator-induced lung injury (VILI), ischemia-reperfusion injury, and chronic obstructive pulmonary disease (COPD).[3][4] Consequently, the inhibition of NE presents a promising therapeutic strategy for mitigating tissue damage in these conditions.

This compound: A Specific Inhibitor of Neutrophil Elastase

This compound is a small molecule, potent, and specific inhibitor of human neutrophil elastase.[5] Its inhibitory action is reversible and competitive.[6] By binding to the active site of NE, this compound prevents the enzyme from degrading its substrates, thereby protecting tissues from proteolytic damage.[6]

Mechanism of Action:

This compound's primary mechanism of action is the direct inhibition of neutrophil elastase activity. This leads to several downstream effects that contribute to its tissue-protective properties:

  • Preservation of Extracellular Matrix: By blocking NE, this compound prevents the degradation of critical structural proteins like elastin and collagen, maintaining the integrity of the tissue architecture.

  • Reduction of Inflammatory Mediator Production: this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) and the formation of the complement membrane attack complex (C5b-9).[5][7]

  • Modulation of Neutrophil Activity: While not directly affecting neutrophil adhesion molecules like CD11b and L-selectin, the inhibition of NE activity by this compound can lead to a reduction in overall neutrophil-mediated inflammation.[7]

Signaling Pathways in Neutrophil-Mediated Tissue Damage

The signaling cascade leading to neutrophil-mediated tissue damage is complex and involves multiple interconnected pathways. The diagram below illustrates a simplified representation of this process and highlights the interventional point of this compound.

G cluster_activation Neutrophil Activation cluster_degranulation Degranulation & NE Release cluster_inhibition Pharmacological Intervention cluster_damage Tissue Damage Cascade Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Activation Azurophilic_Granules Azurophilic Granules NE_Release Neutrophil Elastase (NE) Release Azurophilic_Granules->NE_Release Exocytosis This compound This compound NE_Release->this compound NE_Activity Active Neutrophil Elastase This compound->NE_Activity Inhibition ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) NE_Activity->ECM_Degradation Proinflammatory_Mediators Release of Pro-inflammatory Mediators (e.g., IL-8) NE_Activity->Proinflammatory_Mediators Tissue_Damage Tissue Damage & Inflammation Amplification ECM_Degradation->Tissue_Damage Proinflammatory_Mediators->Tissue_Damage

References

Freselestat: A Technical Guide to a Potent Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Freselestat (also known as ONO-6818) is a potent, orally active, and selective inhibitor of human neutrophil elastase (HNE). Developed through a collaboration between Ono Pharmaceutical and Cortech, Inc., this compound showed significant promise in preclinical models of inflammatory lung diseases, including chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI). Its mechanism of action centers on the direct inhibition of HNE, a key serine protease involved in the pathogenesis of these conditions. Despite promising preclinical results, the clinical development of this compound was discontinued due to safety concerns, specifically observations of elevated liver function tests in a Phase IIa clinical trial. This guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, preclinical efficacy, and the clinical findings that led to the cessation of its development.

Introduction

Neutrophil elastase, a serine protease released from activated neutrophils, plays a critical role in the inflammatory cascade and tissue destruction associated with various respiratory diseases. Its uncontrolled activity contributes to the degradation of extracellular matrix components, mucus hypersecretion, and perpetuation of the inflammatory response. Consequently, the inhibition of HNE has been a significant therapeutic target for diseases like COPD, cystic fibrosis, and acute respiratory distress syndrome (ARDS). This compound emerged as a promising small molecule inhibitor designed to selectively target HNE.

Mechanism of Action

This compound is a competitive and reversible inhibitor of human neutrophil elastase.[1] It binds to the active site of the enzyme, preventing the breakdown of its natural substrates.[2]

Signaling Pathway of Neutrophil Elastase and Inhibition by this compound

Neutrophil elastase is involved in multiple signaling pathways that contribute to inflammation and tissue damage. This compound acts by directly binding to and inhibiting the enzymatic activity of HNE, thereby blocking these downstream effects.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE Release ECM Extracellular Matrix (e.g., Elastin, Collagen) HNE->ECM Degradation Protease_Activated_Receptors Protease-Activated Receptors (PARs) HNE->Protease_Activated_Receptors Activation This compound This compound (ONO-6818) This compound->HNE Inhibition Inflammation_Tissue_Damage Inflammation & Tissue Damage ECM->Inflammation_Tissue_Damage Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-8) Protease_Activated_Receptors->Pro_inflammatory_Cytokines Upregulation Mucin_Gene_Expression Mucin Gene Expression Protease_Activated_Receptors->Mucin_Gene_Expression Upregulation Pro_inflammatory_Cytokines->Inflammation_Tissue_Damage Mucin_Gene_Expression->Inflammation_Tissue_Damage

Caption: Mechanism of action of this compound in inhibiting the HNE signaling pathway.

Pharmacological Properties

Pharmacodynamics

This compound is a highly potent inhibitor of human neutrophil elastase with a reported Ki (inhibition constant) of 12.2 nM .[3][4] It demonstrates high selectivity for HNE over other proteases.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueReference
Ki for Human Neutrophil Elastase 12.2 nM[3][4]
Selectivity >100-fold less active against trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase.[1][3]
Pharmacokinetics

While detailed pharmacokinetic parameters from human studies are not widely available due to the discontinuation of its development, this compound was designed and confirmed in preclinical studies to be an orally active agent.[3][5]

Preclinical Efficacy

This compound demonstrated significant efficacy in various preclinical models of inflammatory diseases.

Human Neutrophil Elastase-Induced Emphysema in Rats

In a rat model of HNE-induced emphysema, oral administration of this compound one hour prior to HNE instillation resulted in a dose-dependent attenuation of acute lung injury and the subsequent development of emphysema.[5][6]

Table 2: Efficacy of this compound in a Rat Model of HNE-Induced Emphysema

ParameterHNE Control GroupThis compound (10 mg/kg)This compound (100 mg/kg)Reference
Lung Myeloperoxidase Activity (U/g tissue) Increased vs. SalineDose-dependent reductionSignificant reduction[5]
Hemoglobin in BALF (µg/mL) Increased vs. SalineDose-dependent reductionSignificant reduction[5]
Neutrophil Count in BALF (x10^4 cells/mL) Increased vs. SalineDose-dependent reductionSignificant reduction[5]
Functional Residual Capacity (% of predicted) Increased vs. SalineAttenuated increaseSignificantly attenuated increase[5]
Total Lung Capacity (% of predicted) Increased vs. SalineAttenuated increaseSignificantly attenuated increase[5]
Lung Compliance (mL/cmH2O) Increased vs. SalineAttenuated increaseSignificantly attenuated increase[5]
Mean Linear Intercept (µm) Increased vs. SalineAttenuated increaseSignificantly attenuated increase[5]

BALF: Bronchoalveolar Lavage Fluid

Simulated Extracorporeal Circulation

In an in vitro model using human blood circulated through a membrane oxygenator to simulate cardiopulmonary bypass, this compound demonstrated potent anti-inflammatory effects.[7]

Table 3: Effect of this compound in a Simulated Extracorporeal Circulation Model

ParameterControl GroupThis compound (1.0 µM)Reference
Neutrophil Elastase Levels Increased over timeSignificantly lower[7]
Interleukin-8 (IL-8) Production Increased over timeSignificantly reduced[7]
Complement C5b-9 Production Increased over timeSignificantly reduced[7]

Experimental Protocols

HNE-Induced Emphysema in Rats
  • Animal Model: Male Wistar rats.

  • Induction of Emphysema: Intratracheal administration of human neutrophil elastase (200 U) using a microsprayer.

  • Treatment: this compound (10 mg/kg or 100 mg/kg) or vehicle (0.5% carboxymethyl-cellulose) was administered orally one hour before HNE application.

  • Acute Phase Assessment (6 hours post-HNE):

    • Bronchoalveolar lavage fluid (BALF) was collected to measure neutrophil counts and hemoglobin concentration.

    • Lung tissue was harvested to determine myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

  • Chronic Phase Assessment (8 weeks post-HNE):

    • Pulmonary function tests were performed to measure functional residual capacity (FRC), total lung capacity (TLC), and lung compliance.

    • Histological analysis of lung tissue was conducted to determine the mean linear intercept as a measure of airspace enlargement.[5]

G Start Start Wistar_Rats Male Wistar Rats Start->Wistar_Rats Grouping Divide into 4 Groups: 1. Saline Control 2. HNE + Vehicle 3. HNE + this compound (10 mg/kg) 4. HNE + this compound (100 mg/kg) Wistar_Rats->Grouping Treatment Oral Administration of This compound or Vehicle Grouping->Treatment Induction Intratracheal Instillation of HNE (200 U) or Saline (1 hour post-treatment) Treatment->Induction Acute_Assessment Acute Assessment (6 hours) - BALF Analysis (Neutrophils, Hemoglobin) - Lung MPO Activity Induction->Acute_Assessment Chronic_Assessment Chronic Assessment (8 weeks) - Pulmonary Function Tests (FRC, TLC, Compliance) - Histology (Mean Linear Intercept) Induction->Chronic_Assessment End End Acute_Assessment->End Chronic_Assessment->End

Caption: Experimental workflow for the HNE-induced emphysema model in rats.

Simulated Extracorporeal Circulation
  • Model: Freshly drawn human blood was heparinized (3.75 U/mL) and recirculated for 120 minutes in a circuit consisting of a membrane oxygenator and a roller pump.

  • Treatment: The blood was treated with either this compound (1.0 µM) or vehicle.

  • Measurements: Samples were taken at baseline and at various time points during the 120-minute circulation.

    • Neutrophil elastase, IL-8, and C5b-9 levels were measured by enzyme immunoassay.

    • Neutrophil adhesion molecules (CD11b and L-selectin) and cytoplasmic F-actin were measured by flow cytometry.

    • Neutrophil deformability was assessed using simulated silicon microcapillaries.[7]

Clinical Development and Discontinuation

This compound entered clinical development for the treatment of COPD and Alpha-1 Antitrypsin Deficiency. However, in November 2002, Ono Pharmaceutical announced the discontinuation of its development.[8]

The decision was based on findings from a Phase IIa double-blind, placebo-controlled clinical study in patients with COPD in Japan, which was initiated in July 2001. The analysis of the data revealed an abnormal elevation in liver function test (LFT) values (mild to moderate) in the this compound-treated group. A causal relationship between the drug administration and the elevated LFTs could not be ruled out, leading to the voluntary suspension of the study and ultimately the termination of the development program due to safety concerns.[8]

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase that demonstrated significant anti-inflammatory and tissue-protective effects in preclinical models. Its oral bioavailability made it an attractive candidate for the treatment of chronic inflammatory lung diseases such as COPD. However, the emergence of safety signals related to liver function in early clinical trials led to the discontinuation of its development. The story of this compound underscores the critical importance of safety evaluation in the transition from promising preclinical findings to clinical application and serves as a valuable case study for researchers and professionals in the field of drug development. The extensive preclinical data generated for this compound continues to contribute to the understanding of the role of neutrophil elastase in disease and the development of next-generation HNE inhibitors.

References

Freselestat: A Deep Dive into its Role in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Freselestat (also known as ONO-6818) is a potent and highly selective, orally active inhibitor of human neutrophil elastase (HNE). HNE, a serine protease released by neutrophils during inflammation, plays a significant role in the pathology of various inflammatory diseases through its degradation of extracellular matrix proteins and its influence on inflammatory signaling cascades. This technical guide provides a comprehensive overview of this compound's mechanism of action, its efficacy in preclinical models of inflammation, and the underlying signaling pathways it modulates. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's role in the inflammatory process.

Introduction to this compound and Neutrophil Elastase

Neutrophil elastase is a key mediator of the inflammatory response, contributing to tissue destruction and the perpetuation of inflammation.[1] Under normal physiological conditions, its activity is tightly regulated by endogenous inhibitors. However, in many inflammatory diseases, an imbalance between proteases and anti-proteases leads to excessive HNE activity, resulting in pathological tissue damage.

This compound emerges as a promising therapeutic agent that directly targets and inhibits HNE. Its high potency and selectivity offer the potential for a targeted anti-inflammatory therapy with a favorable safety profile.

Physicochemical Properties and In Vitro Potency

This compound is a non-peptidic small molecule inhibitor of HNE. Its potency is demonstrated by a low nanomolar inhibition constant (Ki).

Parameter Value Reference
Ki (Human Neutrophil Elastase) 12.2 nM[2][3][4]
Selectivity >100-fold less active against other proteases (trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase)[2][3][4]

Modulation of Inflammatory Responses: Preclinical Evidence

Preclinical studies in various animal models of inflammation have demonstrated the significant anti-inflammatory effects of this compound.

Acute Lung Injury (ALI) and Emphysema

In a rat model of HNE-induced acute lung injury and emphysema, oral administration of this compound demonstrated a dose-dependent reduction in key inflammatory markers and pathological changes.

Table 1: Effects of this compound on HNE-Induced Acute Lung Injury in Rats

ParameterControlHNEHNE + this compound (10 mg/kg)HNE + this compound (100 mg/kg)Reference
Neutrophil Count in BALF (x10^4 cells/mL) 0.8 ± 0.315.2 ± 3.58.9 ± 2.15.4 ± 1.8[5]
Hemoglobin in BALF (µg/mL) 5.1 ± 1.245.3 ± 10.225.1 ± 7.815.6 ± 5.4[5]
Myeloperoxidase (MPO) Activity in Lung (U/g tissue) 0.12 ± 0.040.85 ± 0.150.48 ± 0.110.31 ± 0.09[5]

*p < 0.05 compared to HNE group. BALF: Bronchoalveolar Lavage Fluid.

Colitis

In a hamster model of acetic acid-induced colitis, both oral and subcutaneous administration of this compound resulted in a significant reduction in the ulcerated area and luminal hemoglobin levels.

Table 2: Effects of this compound on Acetic Acid-Induced Colitis in Hamsters

TreatmentUlcer Area (mm²)Hemoglobin in Colonic Lumen (µg/mL)NE Activity in Colonic Lumen (U/mL)Reference
Control 150.2 ± 25.8185.3 ± 30.11.25 ± 0.21[6]
This compound (10 mg/kg, p.o.) 85.6 ± 15.2102.1 ± 18.50.68 ± 0.12[6]
This compound (30 mg/kg, p.o.) 60.1 ± 10.575.4 ± 12.90.45 ± 0.08[6]
This compound (1000 mg/kg, s.c.) 55.8 ± 9.870.2 ± 11.70.41 ± 0.07*[6]

*p < 0.05 compared to control. p.o.: oral administration; s.c.: subcutaneous administration.

Simulated Extracorporeal Circulation

In an in vitro model of simulated extracorporeal circulation using human blood, this compound significantly reduced the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) and the complement component C5b-9.[7]

Table 3: Effect of this compound on Inflammatory Mediators in Simulated Extracorporeal Circulation

MediatorControl GroupThis compound (1.0 µM) GroupReference
Neutrophil Elastase (ng/mL) Significantly increasedSignificantly lower than control[7]
Interleukin-8 (pg/mL) Significantly increasedSignificantly reduced production[7]
C5b-9 (ng/mL) Significantly increasedSignificantly reduced production[7]

Mechanism of Action: Signaling Pathway Modulation

While direct inhibition of HNE is the primary mechanism of action, evidence from studies on the closely related neutrophil elastase inhibitor, sivelestat, suggests that the downstream effects of this compound likely involve the modulation of key inflammatory signaling pathways, including the NF-κB and JNK pathways.[8]

Neutrophil Elastase-Mediated Inflammatory Signaling

The following diagram illustrates the central role of neutrophil elastase in activating pro-inflammatory signaling cascades.

NE_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil HNE Neutrophil Elastase (HNE) Neutrophil->HNE Degranulation ECM Extracellular Matrix (Elastin, Collagen) HNE->ECM Degrades Receptors Pro-inflammatory Receptors (e.g., TLRs) HNE->Receptors Activates Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Degraded_ECM->Receptors Activates NFkB_Pathway NF-κB Pathway Receptors->NFkB_Pathway JNK_Pathway JNK Pathway Receptors->JNK_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-8, TNF-α) NFkB_Pathway->Pro_inflammatory_Genes JNK_Pathway->Pro_inflammatory_Genes Cytokines Cytokines Pro_inflammatory_Genes->Cytokines Transcription & Translation Cytokines->Inflammatory Stimuli Amplifies Inflammation

Neutrophil elastase-driven inflammatory signaling cascade.
This compound's Point of Intervention

This compound directly inhibits the enzymatic activity of HNE, thereby blocking its downstream pro-inflammatory effects.

Freselestat_Intervention HNE Neutrophil Elastase (HNE) ECM_Degradation ECM Degradation HNE->ECM_Degradation Signaling_Activation Pro-inflammatory Signaling Activation (NF-κB, JNK) HNE->Signaling_Activation This compound This compound This compound->HNE Inflammation Inflammation ECM_Degradation->Inflammation Signaling_Activation->Inflammation

This compound inhibits HNE, blocking downstream inflammatory pathways.

Detailed Experimental Protocols

In Vitro Neutrophil Elastase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Brij-35)

  • This compound (or other test compounds)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in assay buffer to obtain a range of concentrations.

  • In a 96-well plate, add a fixed concentration of HNE to each well.

  • Add the different concentrations of this compound to the wells containing HNE and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm).

  • Calculate the initial reaction velocities (slopes of the fluorescence vs. time curves).

  • Determine the percentage of inhibition for each this compound concentration relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

In Vivo HNE-Induced Lung Injury Model in Rats

Objective: To evaluate the in vivo efficacy of this compound in a rat model of acute lung injury.

Animals: Male Wistar rats (or other suitable strain).

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Anesthesia

  • Microsprayer for intratracheal instillation

  • Bronchoalveolar lavage (BAL) equipment

  • Reagents for MPO assay and hemoglobin measurement

Procedure:

  • Anesthetize the rats.

  • Administer this compound or vehicle orally at the desired doses (e.g., 10 and 100 mg/kg) one hour prior to HNE instillation.[5]

  • Intratracheally instill a solution of HNE (e.g., 200 U in saline) using a microsprayer. A control group receives saline only.[5]

  • At a specified time point after HNE instillation (e.g., 6 hours for acute inflammation or 8 weeks for emphysema development), euthanize the animals.[5]

  • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and analysis of inflammatory markers.

  • Harvest lung tissue for histological analysis and measurement of myeloperoxidase (MPO) activity.

  • Analyze BAL fluid for total and differential cell counts (specifically neutrophils) and hemoglobin concentration as an indicator of hemorrhage.[5]

  • Measure MPO activity in lung tissue homogenates as a marker of neutrophil infiltration.

  • For chronic studies, perform lung function tests (e.g., measurement of functional residual capacity, total lung capacity, and lung compliance) and histological analysis to assess the development of emphysema.[5]

Workflow Diagram:

in_vivo_workflow Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization Drug_Administration Oral Administration of This compound or Vehicle Randomization->Drug_Administration HNE_Induction Intratracheal Instillation of HNE or Saline Drug_Administration->HNE_Induction Monitoring Monitoring of Animals HNE_Induction->Monitoring Euthanasia_Sample_Collection Euthanasia and Sample Collection (BALF, Lung Tissue) Monitoring->Euthanasia_Sample_Collection Analysis Analysis: - Cell Counts - Hemoglobin - MPO Activity - Histology Euthanasia_Sample_Collection->Analysis

Workflow for the in vivo HNE-induced lung injury model.

Clinical Development and Future Perspectives

While extensive preclinical data support the therapeutic potential of this compound, publicly available data from human clinical trials are limited. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patient populations with inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. The development of specific biomarkers for HNE activity will be crucial for patient selection and for monitoring the therapeutic response to this compound in future clinical trials.

Conclusion

This compound is a potent and selective inhibitor of human neutrophil elastase with demonstrated efficacy in preclinical models of inflammatory disease. Its ability to attenuate inflammation and tissue damage highlights its potential as a valuable therapeutic agent. Further research into its effects on specific signaling pathways and its evaluation in human clinical trials will be critical in defining its future role in the management of a range of debilitating inflammatory conditions.

References

Freselestat: A Precision Tool for Interrogating Serine Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Freselestat (also known as ONO-6818) is a potent and highly selective, orally active inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of a wide range of inflammatory diseases. Its high specificity makes it an invaluable research probe for elucidating the complex roles of HNE in physiological and pathological processes, distinguishing its activity from other related serine proteases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, detailed experimental protocols for its use, and visualization of the signaling pathways it modulates.

Core Properties of this compound

This compound is a non-covalent, reversible inhibitor of neutrophil elastase. Its chemical structure is 2-(5-amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-((1RS)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl)acetamide[1][2].

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₂₃H₂₈N₆O₄[1][2]
Molecular Weight 452.51 g/mol [1]
CAS Number 208848-19-5[2][3]
Synonyms ONO-6818, ONO-PO-736[3]

Mechanism of Action and Selectivity

This compound exerts its inhibitory effect by binding to the active site of neutrophil elastase, thereby preventing the enzyme from degrading its natural substrates[4]. This inhibition helps to mitigate the inflammatory response and protect tissues from damage mediated by excessive elastase activity[4].

A critical feature of this compound as a research probe is its high selectivity for neutrophil elastase over other serine proteases. This selectivity is crucial for dissecting the specific contributions of HNE in complex biological systems where multiple proteases are active.

Table 2: Inhibitory Potency and Selectivity of this compound

ProteaseInhibition DataFold Selectivity vs. HNEReference
Human Neutrophil Elastase (HNE) Kᵢ = 12.2 nM-[3][5][6]
Trypsin >100-fold less active>100[3][5]
Proteinase 3 >100-fold less active>100[3][5]
Pancreatic Elastase >100-fold less active>100[3][5]
Plasmin >100-fold less active>100[3][5]
Thrombin >100-fold less active>100[3][5]
Collagenase >100-fold less active>100[3][5]
Cathepsin G >100-fold less active>100[3][5]
Murine Macrophage Elastase >100-fold less active>100[3][5]

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in common experimental settings. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Neutrophil Elastase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against purified human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in Assay Buffer to create a dose-response curve.

  • In a 96-well plate, add a fixed amount of HNE to each well.

  • Add the different concentrations of this compound to the wells containing HNE and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the HNE substrate to each well.

  • Immediately measure the absorbance (or fluorescence, depending on the substrate) at the appropriate wavelength in kinetic mode for a set period (e.g., 30 minutes) at 37°C.

  • Calculate the rate of substrate hydrolysis for each this compound concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC₅₀ value.

In Vivo Mouse Model of Acute Lung Injury (ALI)

This protocol outlines a general procedure for inducing ALI in mice and treating with this compound to assess its in vivo efficacy.

Materials:

  • C57BL/6J mice

  • Lipopolysaccharide (LPS)

  • This compound

  • Vehicle for this compound (e.g., appropriate oral gavage vehicle)

  • Anesthetic

  • Bronchoalveolar lavage (BAL) equipment

Procedure:

  • Induction of ALI: Anesthetize mice and intratracheally instill a single dose of LPS (e.g., 10 µ g/mouse ) to induce lung inflammation[7]. Control mice receive sterile saline.

  • This compound Administration: this compound can be administered orally or intraperitoneally. For oral administration, a typical dose ranges from 10-100 mg/kg, administered daily[3][5]. The first dose can be given either prophylactically (before LPS instillation) or therapeutically (after LPS instillation).

  • Monitoring and Sample Collection: At a predetermined time point after LPS instillation (e.g., 24 or 48 hours), euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of sterile saline into the lungs.

  • BAL Fluid Analysis: Centrifuge the BAL fluid to separate the cells from the supernatant.

    • Cell Count and Differentials: Resuspend the cell pellet and perform a total cell count and cytospin preparation for differential cell counting to assess neutrophil infiltration.

    • Neutrophil Elastase Activity: Measure the elastase activity in the BAL fluid supernatant using a specific substrate, as described in the in vitro assay.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the BAL fluid supernatant by ELISA.

  • Histopathology: Perfuse and fix the lungs for histological analysis to assess the degree of lung injury.

Signaling Pathways Modulated by this compound

Neutrophil elastase is a key mediator of tissue damage and inflammation in chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). This compound, by inhibiting HNE, can interrupt these pathological signaling cascades.

Neutrophil Elastase Signaling in COPD

In COPD, HNE contributes to the breakdown of the extracellular matrix, mucus hypersecretion, and perpetuation of the inflammatory response.

COPD_Pathway cluster_stimulus Inflammatory Stimulus (e.g., Cigarette Smoke) cluster_cells Cellular Response cluster_mediators Key Mediator cluster_effects Downstream Pathological Effects Stimulus Cigarette Smoke Neutrophil Neutrophil Activation Stimulus->Neutrophil Macrophage Macrophage Activation Stimulus->Macrophage HNE Neutrophil Elastase (HNE) Neutrophil->HNE ECM Extracellular Matrix Degradation (Elastin) HNE->ECM Mucus Mucus Hypersecretion HNE->Mucus Cytokine Pro-inflammatory Cytokine Processing (e.g., pro-IL-1β -> IL-1β) HNE->Cytokine Inflammation Perpetuation of Inflammation Cytokine->Inflammation Inflammation->Neutrophil This compound This compound This compound->HNE

Caption: Neutrophil elastase signaling cascade in COPD.

Neutrophil Elastase Signaling in ARDS

In ARDS, HNE plays a critical role in disrupting the alveolar-capillary barrier, leading to pulmonary edema and severe respiratory distress.

ARDS_Pathway cluster_insult Initial Insult (e.g., Sepsis, Pneumonia) cluster_response Inflammatory Response cluster_mediator_ards Key Mediator cluster_damage Pathophysiological Consequences Insult Sepsis/Pneumonia Neutrophil_rec Neutrophil Recruitment to Lungs Insult->Neutrophil_rec HNE_ards Neutrophil Elastase (HNE) Neutrophil_rec->HNE_ards Barrier Alveolar-Capillary Barrier Disruption HNE_ards->Barrier Cytokine_storm Cytokine Storm Amplification HNE_ards->Cytokine_storm Edema Pulmonary Edema Barrier->Edema Organ_failure Multi-organ Dysfunction Edema->Organ_failure Cytokine_storm->Organ_failure Freselestat_ards This compound Freselestat_ards->HNE_ards Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Assessment Animal_model Animal Model Selection (e.g., Mouse model of ALI) Grouping Randomization into Groups (Vehicle, this compound Low Dose, this compound High Dose) Animal_model->Grouping Induction Disease Induction (e.g., LPS Instillation) Grouping->Induction Treatment This compound Administration (e.g., Oral Gavage) Induction->Treatment Collection Sample Collection (BALF, Lung Tissue) Treatment->Collection BAL_analysis BAL Fluid Analysis (Cell Counts, NE Activity, Cytokines) Collection->BAL_analysis Histo Histopathological Examination of Lung Tissue Collection->Histo Data Data Analysis and Statistical Comparison BAL_analysis->Data Histo->Data Conclusion Conclusion on this compound Efficacy Data->Conclusion

References

An In-Depth Technical Guide on the Early-Stage Research of Freselestat for Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease where the protease/anti-protease imbalance, particularly an excess of human neutrophil elastase (HNE), is a key pathogenic factor[1]. Freselestat (also known as ONO-5046 or Sivelestat) is a potent, selective, and competitive inhibitor of HNE that demonstrated significant promise in preclinical models of lung injury[1][2]. Despite a strong preclinical rationale, its development for chronic oral therapy in COPD was discontinued in the United States, though it gained approval in Japan for acute lung injury (ALI) and acute respiratory distress syndrome (ARDS)[3][4]. This technical guide synthesizes the available early-stage research on this compound, detailing its mechanism of action, preclinical efficacy, and the broader challenges faced by HNE inhibitors in clinical development for COPD.

The Role of Human Neutrophil Elastase (HNE) in COPD

COPD pathogenesis is heavily linked to chronic inflammation and progressive lung tissue destruction[5]. A central theory is the protease-antiprotease imbalance, where an excess of proteases, primarily HNE released from activated neutrophils, overwhelms the lung's natural anti-protease defenses (like alpha-1-antitrypsin)[1][3]. This unchecked HNE activity leads to the degradation of critical extracellular matrix components, including elastin, resulting in the loss of lung elasticity and the development of emphysema, a hallmark of COPD[6]. HNE also perpetuates inflammation and contributes to mucus hypersecretion[5]. This positions HNE as a prime therapeutic target for halting disease progression in COPD.

Mechanism of Action of this compound

This compound is a low-molecular-weight, competitive inhibitor of HNE[2][7]. It directly binds to the active site of HNE, preventing the enzyme from cleaving its substrates, thereby protecting the lung parenchyma from proteolytic damage and mitigating the inflammatory cascade driven by HNE activity. This compound (ONO-6818), a related compound, acts by covalently and reversibly attacking the key serine residue (Ser195) in the HNE active site[8].

G cluster_0 Pathogenesis of COPD cluster_1 Therapeutic Intervention Neutrophils Activated Neutrophils HNE Human Neutrophil Elastase (HNE) Neutrophils->HNE Release Elastin Elastin & Extracellular Matrix HNE->Elastin Degrades Inflammation Mucus Hypersecretion & Inflammation HNE->Inflammation Promotes Damage Lung Tissue Destruction (Emphysema) Elastin->Damage This compound This compound (ONO-5046) This compound->Block

Caption: Signaling pathway of HNE in COPD and this compound's inhibitory action.

Preclinical Research

This compound demonstrated high potency and selectivity for HNE in a range of preclinical studies.

In Vitro Efficacy

In biochemical assays, this compound (ONO-5046) was a potent and competitive inhibitor of HNE. It showed remarkable selectivity, with no significant inhibition of other serine proteases even at high concentrations, indicating a favorable off-target profile[2].

ParameterValueTarget EnzymeSpeciesReference
IC₅₀ 0.044 µM (44 nM)Human Neutrophil ElastaseHuman[2]
Ki 0.2 µM (200 nM)Human Neutrophil ElastaseHuman[2][8]
Selectivity No inhibition at 100 µMTrypsin, Thrombin, Plasmin, Chymotrypsin, Cathepsin G, etc.Various[2]
In Vivo Animal Models

This compound was effective in various animal models of HNE-induced acute lung injury. These models, while not perfectly replicating chronic COPD, provided crucial proof-of-concept for the drug's ability to block HNE activity in vivo.

Animal ModelAdministrationEfficacy EndpointResult (ID₅₀)Reference
Hamster IntratrachealSuppression of HNE-induced lung hemorrhage82 µg/kg[2]
Guinea Pig IntravenousInhibition of HNE-induced skin capillary permeability9.6 mg/kg[2]
Hamster Continuous IV InfusionReduction in mortality from HCl-induced lung injury0.01-1 mg/kg/hr[9]
Rabbit IntravenousAttenuation of acid-induced lung injuryN/A[10]
Experimental Protocols

A typical protocol to determine the IC₅₀ of an inhibitor like this compound involves a fluorometric assay[6][11].

  • Reagents: Purified human neutrophil elastase, a fluorogenic peptide substrate (e.g., MeOSuc-AAPV-AMC), assay buffer, and the test inhibitor (this compound) at various concentrations.

  • Procedure:

    • The inhibitor is pre-incubated with HNE in a 96-well microplate at 37°C for a set period (e.g., 45 minutes) to allow for binding[12].

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The plate is read in a fluorescent microplate reader (e.g., Ex/Em = 400/505 nm) in kinetic mode for approximately 30 minutes[11].

    • Analysis: The rate of fluorescence increase is proportional to HNE activity. The percentage of inhibition at each inhibitor concentration is calculated relative to a control (enzyme without inhibitor). The IC₅₀ value is determined by fitting the data to a dose-response curve.

The protocol for inducing and treating acute lung injury in hamsters provides a representative example of in vivo testing[2][13][14].

  • Animal Selection: Male Syrian golden hamsters.

  • Injury Induction: Animals are anesthetized, and a single intratracheal instillation of purified human neutrophil elastase is administered to induce lung hemorrhage and inflammation.

  • Treatment: this compound is administered either locally (intratracheal) or systemically (e.g., continuous intravenous infusion) before or after the HNE challenge[9].

  • Endpoint Assessment: After a defined period (e.g., 48 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure markers of injury, such as protein concentration, red blood cell count (hemorrhage), and neutrophil counts. Lung tissue may also be collected for histological analysis.

  • Analysis: The dose of this compound that reduces the injury marker by 50% (ID₅₀) is calculated.

G cluster_0 Preclinical In Vivo Workflow A Animal Model Selection (e.g., Hamster, Rabbit) B Group Allocation (Vehicle vs. This compound) A->B C Induction of Lung Injury (e.g., Intratracheal HNE or HCl) B->C D Treatment Administration (Intravenous or Intratracheal) C->D Pre- or Post-Injury E Monitoring & Observation (e.g., 48 hours) D->E F Endpoint Analysis E->F G BALF Analysis: - Protein - Hemorrhage - Neutrophil Count F->G H Histopathology F->H I Blood Gas Analysis (PaO2) F->I

Caption: Generalized experimental workflow for preclinical in vivo studies.

Early-Stage Clinical Development

While this compound (Sivelestat) advanced to clinical use for acute indications in some countries, its development for chronic COPD was halted[4]. Detailed data from specific Phase I or II trials in COPD patients are not widely available, likely because the trials did not meet their primary endpoints or due to strategic decisions by the developer. The challenges faced by this compound are reflective of the broader difficulties in translating the potent anti-elastase mechanism into clinical benefit for COPD patients.

Pharmacokinetics and Bioavailability

A critical factor in the development of this compound for a chronic disease like COPD is its pharmacokinetic profile.

ParameterFindingImplication for COPDReference
Oral Bioavailability LowSubject to extensive first-pass hepatic metabolism. Not suitable for chronic oral dosing.[7]
Protein Binding >99% bound to plasma proteinsHigh protein binding reduces the hepatic extraction ratio and clearance rate.[7]
Metabolism Rapidly hydrolyzed in the liver to an inactive metabolite.The active compound has a short duration of action if administered orally.[7]

The poor oral bioavailability necessitated an intravenous formulation, which is suitable for acute, in-hospital conditions like ARDS but impractical for long-term, ambulatory management of COPD[15][16].

Representative Phase I/II Clinical Trial Protocol

While specific protocols for this compound in COPD are scarce, a typical early-phase trial for a novel oral HNE inhibitor would follow this structure, based on trials of similar agents like AZD9668[17][18][19].

  • Phase I (Healthy Volunteers):

    • Design: Randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.

    • Objectives: To assess safety, tolerability, and pharmacokinetics (PK) of the new drug.

    • Procedures: Subjects receive a single dose or multiple doses over a period (e.g., 14 days). Blood and urine samples are collected serially to determine PK parameters (Cmax, Tmax, AUC, half-life). Safety is monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.

    • Pharmacodynamics (PD): A surrogate marker of HNE inhibition, such as ex vivo zymosan-stimulated NE activity in whole blood, may be measured to link drug exposure to target engagement.

  • Phase II (COPD Patients):

    • Design: Randomized, double-blind, placebo-controlled, parallel-group study.

    • Patient Population: Patients with moderate-to-severe COPD, often with a history of exacerbations.

    • Intervention: Patients receive the test drug (at one or more doses selected from Phase I) or placebo for a defined period (e.g., 4 to 12 weeks)[18].

    • Primary Endpoints: Often focused on safety and biomarkers. Efficacy endpoints may include change from baseline in lung function (e.g., FEV₁) or a specific inflammatory biomarker in sputum or blood (e.g., desmosine, an elastin degradation product)[19].

    • Secondary Endpoints: May include other lung function parameters, patient-reported outcomes (e.g., St. George's Respiratory Questionnaire - SGRQ-C), sputum neutrophil counts, and levels of inflammatory mediators (e.g., IL-6, IL-8)[18].

G cluster_0 Phase I/II Clinical Trial Workflow A Phase I: Healthy Volunteers B Single & Multiple Ascending Dose A->B C Assess Safety, Tolerability, Pharmacokinetics (PK) B->C D Go/No-Go Decision Select Phase II Dose C->D E Phase II: COPD Patients D->E F Randomization (Drug vs. Placebo) E->F G Treatment Period (e.g., 12 Weeks) F->G H Endpoint Assessment G->H I Primary: - Lung Function (FEV1) - Biomarkers Secondary: - Symptoms (SGRQ) - Exacerbations H->I

Caption: Generalized workflow for early-phase clinical trials of an oral HNE inhibitor.

Conclusion and Future Outlook

This compound (ONO-5046) is a well-characterized, potent, and selective inhibitor of human neutrophil elastase with a strong preclinical data package supporting its mechanism of action. Its efficacy in animal models of acute lung injury is clear[5][9][10]. However, its journey towards becoming a chronic therapy for COPD was ultimately unsuccessful, highlighting two major hurdles for this drug class.

First, the pharmacokinetic profile of this compound, particularly its low oral bioavailability, made it unsuitable for long-term oral administration, a necessity for managing a chronic condition like COPD[7]. Second, and more broadly, the clinical development of HNE inhibitors for COPD has been challenging[3]. Despite strong biological plausibility, multiple drug candidates have failed to demonstrate significant clinical benefit in Phase II trials, suggesting that inhibiting HNE alone may be insufficient to alter the complex, multifactorial pathology of established COPD[17].

Future research in this area may focus on developing orally bioavailable HNE inhibitors with optimized pharmacokinetic properties or exploring combination therapies that target multiple inflammatory pathways in COPD.

References

Methodological & Application

Application Notes and Protocols for Freselestat in a Mouse Model of ARDS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. Neutrophil elastase, a serine protease released by activated neutrophils, is a key mediator of lung injury in ARDS. Freselestat (also known as Sivelestat) is a selective inhibitor of neutrophil elastase and has shown therapeutic potential in preclinical models of ARDS.[1][2] These application notes provide detailed protocols for utilizing this compound in a lipopolysaccharide (LPS)-induced mouse model of ARDS, along with data presentation and visualization of key signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (Sivelestat) in rodent models of LPS-induced ARDS.

Table 1: Effect of Sivelestat on Lung Wet/Dry (W/D) Ratio in LPS-Induced ALI Rats

Treatment GroupLung W/D Ratio (Mean ± SD)Reference
Control3.85 ± 0.32[3]
LPS9.05 ± 1.02[3]
LPS + Sivelestat (Early)6.76 ± 2.01[3]
LPS + Sivelestat7.39 ± 0.32[3]

Table 2: Effect of Sivelestat on Inflammatory Cytokines in Serum of LPS-Treated Rats

Treatment GroupTime PointTNF-α (pg/mL)IL-6 (pg/mL)Reference
Control12h~50~100[4]
LPS12h~350~800[4]
LPS + Sivelestat (10 mg/kg)12h~250~600[4]
LPS + Sivelestat (30 mg/kg)12h~150~400[4]

Table 3: Effect of Sivelestat on Bronchoalveolar Lavage Fluid (BALF) in LPS-Treated Rats

Treatment GroupTotal Cells (x10⁴/mL)Neutrophils (x10⁴/mL)Protein (mg/mL)Reference
Sham0.89 ± 0.93-2.34 ± 0.47[3]
VILI (LPS model equivalent)7.67 ± 1.41-23.01 ± 3.96[3]
VILI + Sivelestat (Early)3.89 ± 1.055.56 ± 1.1315.57 ± 2.32[3]
VILI + Sivelestat--18.38 ± 2.00[3]

Experimental Protocols

LPS-Induced ARDS Mouse Model

This protocol describes the induction of acute lung injury in mice using intratracheal administration of lipopolysaccharide (LPS).

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Animal handling and surgical equipment

Procedure:

  • Anesthetize the mouse using a preferred and approved method.

  • Place the anesthetized mouse in a supine position on a surgical board.

  • Surgically expose the trachea through a small midline incision in the neck.

  • Using a fine-gauge needle, intratracheally instill 2-5 mg/kg of LPS dissolved in 50 µL of sterile PBS. For control animals, instill 50 µL of sterile PBS alone.

  • Suture the incision and allow the mouse to recover on a warming pad.

  • Monitor the animals for signs of distress. The peak of inflammation is typically observed 24-48 hours post-LPS instillation.[5]

Administration of this compound

Materials:

  • This compound (Sivelestat sodium)

  • Sterile saline (0.9% NaCl) for injection

Procedure:

  • Prepare a stock solution of this compound in sterile saline.

  • Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. A common dosage range is 10-100 mg/kg.[4][6]

  • Prophylactic Treatment: Administer this compound 30-60 minutes before LPS instillation.

  • Therapeutic Treatment: Administer this compound 1-4 hours after LPS instillation.

  • The vehicle control group should receive an equivalent volume of sterile saline.

Assessment of Lung Injury

a) Lung Wet-to-Dry (W/D) Ratio:

  • At the desired time point, euthanize the mouse.

  • Excise the lungs and record the "wet" weight.

  • Dry the lungs in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.[4]

  • Record the "dry" weight and calculate the W/D ratio as an indicator of pulmonary edema.

b) Bronchoalveolar Lavage (BAL) Fluid Analysis:

  • Euthanize the mouse and expose the trachea.

  • Cannulate the trachea and instill a known volume of cold, sterile PBS (e.g., 0.5 - 1.0 mL).

  • Gently aspirate the fluid and repeat the process 2-3 times.

  • Pool the collected BAL fluid.

  • Centrifuge the BAL fluid to pellet the cells.

  • Use the supernatant to measure total protein concentration (e.g., via Bradford or BCA assay) and cytokine levels (e.g., via ELISA for TNF-α, IL-6, IL-1β).[7]

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare a cytospin slide to perform a differential cell count (e.g., neutrophils, macrophages).

c) Lung Histology:

  • After euthanasia, perfuse the lungs with PBS and then fix with 4% paraformaldehyde or 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin and section for hematoxylin and eosin (H&E) staining.

  • Evaluate the stained sections for signs of lung injury, including neutrophil infiltration, alveolar wall thickening, edema, and hyaline membrane formation.

Signaling Pathways and Mechanisms of Action

This compound primarily acts by inhibiting neutrophil elastase. This inhibition leads to the modulation of several downstream signaling pathways implicated in the inflammatory cascade of ARDS.

Experimental Workflow

G cluster_0 ARDS Induction cluster_1 Treatment cluster_2 Outcome Assessment (24-48h) LPS LPS Instillation (Intratracheal) This compound This compound Administration (IP or IV) LPS->this compound Vehicle Vehicle Control LPS->Vehicle BALF BALF Analysis (Cells, Cytokines, Protein) This compound->BALF Histo Lung Histology (H&E Staining) This compound->Histo WD_Ratio Lung Wet/Dry Ratio This compound->WD_Ratio Vehicle->BALF Vehicle->Histo Vehicle->WD_Ratio

Caption: Experimental workflow for testing this compound in a mouse model of ARDS.

Inhibition of Pro-Inflammatory Signaling

This compound has been shown to suppress the activation of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[6] It may also inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and inflammation.[8]

G cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 Neutrophil Neutrophil Activation TLR4->Neutrophil NE Neutrophil Elastase Neutrophil->NE NFkB NF-κB Activation NE->NFkB PI3K PI3K/AKT/mTOR NE->PI3K This compound This compound This compound->NE Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines PI3K->Cytokines Injury Lung Injury Cytokines->Injury

Caption: this compound inhibits pro-inflammatory signaling pathways in ARDS.

Upregulation of Protective Signaling

A key protective mechanism of this compound involves the upregulation of the Angiotensin-Converting Enzyme 2 (ACE2)/Angiotensin-(1-7)/Mas receptor axis. This pathway counteracts the detrimental effects of the renin-angiotensin system, reducing inflammation and lung injury.[4][9]

G cluster_protective Protective Pathway This compound This compound NE Neutrophil Elastase This compound->NE Inhibits ACE2 ACE2 Expression This compound->ACE2 Upregulates NE->ACE2 Inhibits (via inflammation) Ang17 Angiotensin-(1-7) ACE2->Ang17 MasR Mas Receptor Ang17->MasR Protection Lung Protection (Anti-inflammatory) MasR->Protection LPS_effect LPS-induced Downregulation LPS_effect->ACE2

Caption: this compound upregulates the protective ACE2/Ang-(1-7)/Mas axis.

References

Application Notes and Protocols for Freselestat in Rat Lung Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanistic action of Freselestat (Sivelestat), a selective neutrophil elastase inhibitor, in various rat models of acute lung injury (ALI). The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in different rat lung injury models as reported in the scientific literature.

Table 1: this compound Dosage and Administration in Lipopolysaccharide (LPS)-Induced Lung Injury

DosageAdministration RouteTiming of AdministrationRat StrainKey FindingsReference
10 mg/kg & 30 mg/kgIntraperitoneal (i.p.)30 minutes before LPS instillationSprague-DawleyDose-dependent reduction in lung injury, inflammation, and upregulation of ACE2/Ang-(1–7)/Mas receptor axis.[1][1]
6, 10, or 15 mg/kgIntraperitoneal (i.p.)1 hour after LPS injectionNot SpecifiedDose-dependent improvement in PaO2 and PaO2/FiO2, and reduction in lung wet/dry ratio and inflammatory markers via inhibition of the PI3K/AKT/mTOR pathway.[2][2]

Table 2: this compound Dosage and Administration in Ventilator-Induced Lung Injury (VILI)

DosageAdministration RouteTiming of AdministrationRat StrainKey FindingsReference
100 mg/kgIntraperitoneal (i.p.)30 minutes before mechanical ventilationSprague-DawleyAttenuated lung edema, and reduced inflammatory markers in bronchoalveolar lavage fluid (BALF).[3][4][5][3][4][5]
100 mg/kgIntraperitoneal (i.p.)At the initiation of mechanical ventilationSprague-DawleyReduced lung injury scores, but pretreatment showed more significant protective effects.[3][4][5][3][4][5]

Table 3: this compound Dosage and Administration in Oleic Acid (OA)-Induced Lung Injury

DosageAdministration RouteTiming of AdministrationRat StrainKey FindingsReference
3 mg/kg/hInhalation1 hour after OA injectionNot SpecifiedReduced neutrophil elastase activity in lungs, decreased edema, and improved oxygenation.[6][6]
3 mg/kg/hIntravenous (i.v.)1 hour after OA injectionNot SpecifiedReduced neutrophil elastase activity in serum and ameliorated lung injury.[6][6]

Experimental Protocols

The following are detailed methodologies for inducing lung injury in rats and the subsequent administration of this compound.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model is widely used to mimic the inflammatory aspects of ALI.

Materials:

  • Male Sprague-Dawley rats (220 ± 10 g)[1]

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Sivelestat)

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., urethane or isoflurane)

  • Intratracheal instillation device

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least three days before the experiment with free access to food and water.

  • Group Allocation: Randomly divide the rats into experimental groups (e.g., Control, LPS only, LPS + this compound low dose, LPS + this compound high dose).

  • This compound Administration:

    • For prophylactic treatment, administer this compound (e.g., 10 or 30 mg/kg) via intraperitoneal injection 30 minutes before LPS challenge.[1]

    • For therapeutic treatment, administer this compound (e.g., 6, 10, or 15 mg/kg) via intraperitoneal injection 1 hour after LPS challenge.[2]

    • The control group should receive an equivalent volume of saline.

  • Induction of Lung Injury:

    • Anesthetize the rats.

    • Immobilize the rat in a supine position and surgically expose the trachea.

    • Instill LPS intratracheally to induce lung injury.[1]

  • Monitoring and Sample Collection:

    • Monitor the animals for signs of respiratory distress.

    • At a predetermined time point (e.g., 4-6 hours after LPS administration), euthanize the animals.

    • Collect blood samples, bronchoalveolar lavage fluid (BALF), and lung tissue for analysis (e.g., lung wet/dry ratio, inflammatory cytokine levels, histological examination).

Ventilator-Induced Lung Injury (VILI) Model

This model is relevant for studying lung injury caused by mechanical ventilation.

Materials:

  • Male Sprague-Dawley rats (200-300 g)[3]

  • Mechanical ventilator for small animals

  • This compound (Sivelestat)

  • Sterile saline

  • Anesthetic

Procedure:

  • Animal Preparation: Anesthetize the rats and perform a tracheostomy for connection to the mechanical ventilator.

  • Group Allocation:

    • Sham Group: Rats are anesthetized and tracheostomized but not subjected to injurious ventilation. They receive a saline injection.[3][4]

    • VILI Group: Rats are subjected to high tidal volume ventilation (e.g., 20 mL/kg) for a set duration (e.g., 3 hours) and receive a saline injection.[3][4]

    • This compound Treatment Group: Rats receive this compound (e.g., 100 mg/kg, i.p.) at the initiation of mechanical ventilation.[3][4]

    • This compound Pretreatment Group: Rats receive this compound (e.g., 100 mg/kg, i.p.) 30 minutes before the start of mechanical ventilation.[3][4]

  • Induction of VILI: Ventilate the VILI and treatment groups with a high tidal volume to induce lung injury.

  • Sample Collection: After the ventilation period, euthanize the rats and collect lung tissue and BALF for analysis of lung edema, inflammatory cell infiltration, and protein concentration.[3]

Signaling Pathways and Mechanistic Diagrams

This compound exerts its protective effects in ALI by modulating key signaling pathways involved in inflammation and oxidative stress.

Inhibition of JNK/NF-κB Signaling Pathway

External stimuli can trigger the JNK signaling pathway, which is closely linked to the inflammatory response.[7] Inhibition of this pathway can reduce the production of inflammatory mediators and attenuate ALI.[7]

G cluster_stimulus Lung Injury Stimulus (e.g., LPS) cluster_pathway JNK/NF-κB Pathway cluster_intervention Therapeutic Intervention Stimulus Stimulus JNK JNK Activation Stimulus->JNK NFkB NF-κB Activation JNK->NFkB Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation This compound This compound This compound->JNK Inhibits G cluster_intervention Therapeutic Intervention cluster_pathway Nrf2/HO-1 Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Activates HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response (Reduced Oxidative Stress) HO1->Antioxidant G cluster_stimulus Pathogenic Stimulus cluster_pathway PI3K/AKT/mTOR Pathway cluster_intervention Therapeutic Intervention NE Neutrophil Elastase PI3K PI3K Activation NE->PI3K AKT AKT Activation PI3K->AKT mTOR mTOR Activation AKT->mTOR Inflammation Inflammation & Cell Adhesion mTOR->Inflammation This compound This compound This compound->NE Inhibits G A Animal Acclimatization (Sprague-Dawley Rats) B Randomization into Experimental Groups A->B C This compound or Vehicle Administration (i.p., i.v., or Inhalation) B->C D Induction of Lung Injury (LPS, VILI, or Oleic Acid) C->D E Monitoring & Observation D->E F Euthanasia & Sample Collection (Blood, BALF, Lung Tissue) E->F G Data Analysis (Histology, Cytokines, W/D Ratio) F->G

References

Application Notes: The Role of Neutrophil Elastase Inhibitors in Sepsis-Induced Acute Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS). A key pathological driver is the excessive recruitment and activation of neutrophils in the pulmonary microvasculature. These activated neutrophils release a variety of cytotoxic mediators, including neutrophil elastase (NE), a potent serine protease. NE contributes directly to lung tissue destruction by degrading essential components of the extracellular matrix, such as elastin, and perpetuates the inflammatory cascade by cleaving cytokines and other proteins.

This document focuses on the application of selective neutrophil elastase inhibitors in preclinical and clinical studies of sepsis-induced ALI. While the query specified Freselestat, the available scientific literature extensively documents the effects of a related and well-studied NE inhibitor, Sivelestat (ONO-5046). Sivelestat is the only globally approved drug for treating ALI/ARDS.[1] The following data, protocols, and pathways are derived from studies on Sivelestat and serve as a comprehensive guide for researchers investigating the therapeutic potential of this class of inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating Sivelestat in the context of sepsis and ALI.

Table 1: Clinical Efficacy of Sivelestat in ALI Patients with Sepsis

ParameterSivelestat Group (n=70)Control Group (n=40)P-valueKey FindingsReference
Ventilator-Free Days (VFDs)Significantly HigherLowerP = 0.031Sivelestat treatment increased the number of days patients could breathe without mechanical ventilation.[2][3]
Change in PaO₂/FᵢO₂ (ΔP/F)Significantly HigherLowerP = 0.018Sivelestat improved oxygenation over a 7-day period.[2][3]
Survival Rate (Overall ALI)Tendency to be higherLowerP = 0.064No significant difference in overall survival was observed between the groups.[2]
Survival Rate (in Sepsis Subgroup)Significantly ProlongedLowerP = 0.011Sivelestat significantly prolonged survival specifically in the subgroup of ALI patients with sepsis.[2]

Table 2: Preclinical Efficacy of Sivelestat in Animal Models of Sepsis-Induced ALI

ModelKey Biomarkers MeasuredEffect of SivelestatMechanism ImplicatedReference
Rat (LPS-induced ALI)TNF-α, IL-6↓ ReductionUpregulation of the ACE2/Ang-(1–7)/Mas receptor pathway.[1]
Mouse (CLP-induced Sepsis)miR-744-5p↑ UpregulationInhibition of the TGF-β1/Smad3 signaling pathway.[4]
Mouse (CLP-induced Sepsis)Collagen Deposition, Cell Apoptosis↓ ReductionAttenuation of inflammatory reactions and lung tissue damage.[4]
Rat (Sepsis-induced AKI)MDA (Malondialdehyde)↓ ReductionInhibition of oxidative stress.[5]
Rat (Sepsis-induced AKI)SOD (Superoxide Dismutase), GSH-Px (Glutathione Peroxidase)↑ IncreaseEnhancement of endogenous antioxidant defense systems.[5]

Signaling Pathways and Mechanisms of Action

The protective effects of Sivelestat in sepsis-induced ALI are attributed to its modulation of key inflammatory and signaling pathways.

G cluster_0 Sepsis/LPS Insult cluster_1 Cellular Response & Signaling cluster_2 Therapeutic Intervention cluster_3 Outcome Sepsis Sepsis / LPS TGFB1 TGF-β1 Activation Sepsis->TGFB1 Smad3 Smad3 Phosphorylation TGFB1->Smad3 Inflammation Inflammation (Cytokine Storm) Smad3->Inflammation Apoptosis Cell Apoptosis Smad3->Apoptosis Fibrosis Collagen Deposition (Fibrosis) Smad3->Fibrosis ALI Acute Lung Injury (ALI) Inflammation->ALI Apoptosis->ALI Fibrosis->ALI Sivelestat Sivelestat miR744 miR-744-5p Upregulation Sivelestat->miR744 Protection Lung Protection Sivelestat->Protection miR744->TGFB1 Inhibits

Caption: Sivelestat upregulates miR-744-5p to inhibit the TGF-β/Smad pathway, reducing ALI.[4]

G cluster_0 Sepsis/LPS Insult cluster_1 Pathophysiological Response cluster_2 Therapeutic Intervention cluster_3 Outcome LPS Sepsis / LPS ACE2_down ACE2 / Ang-(1-7) Downregulation LPS->ACE2_down Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) ACE2_down->Inflammation ALI Acute Lung Injury (ALI) Inflammation->ALI Sivelestat Sivelestat ACE2_up ACE2 / Ang-(1-7) / MasR Upregulation Sivelestat->ACE2_up Protection Lung Protection Sivelestat->Protection ACE2_up->Inflammation Inhibits

Caption: Sivelestat protects against ALI by upregulating the ACE2/Ang-(1-7)/Mas receptor axis.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for common in vivo and in vitro models used in Sivelestat studies.

Protocol 1: Cecum Ligation and Puncture (CLP) Model of Sepsis-Induced ALI

This protocol is a gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.

Objective: To create a murine model of sepsis-induced ALI.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical tools (scissors, forceps, sutures)

  • 75% ethanol

  • 21-gauge needle

  • Sivelestat sodium

  • Saline solution (for resuscitation and drug vehicle)

Procedure:

  • Anesthesia: Anesthetize the mouse using the chosen anesthetic agent. Confirm the depth of anesthesia by pedal withdrawal reflex.

  • Surgical Preparation: Shave the abdomen and sterilize the area with 75% ethanol.

  • Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the cecum.

  • Cecal Ligation: Ligate the cecum with a suture at a point 5.0 mm from the cecal tip to ensure consistency while avoiding intestinal obstruction.

  • Puncture: Puncture the ligated cecum once with a 21-gauge needle. A small amount of fecal matter should be extruded to confirm patency.

  • Repositioning and Closure: Carefully reposition the cecum back into the peritoneal cavity. Close the abdominal wall in two layers (peritoneum and skin) with sutures.

  • Resuscitation & Treatment: Immediately after surgery, administer a pre-warmed saline solution subcutaneously for fluid resuscitation. Administer Sivelestat or vehicle control (e.g., saline) via the desired route (e.g., intravenous or intraperitoneal injection).

  • Post-operative Care: House mice in a warm, clean environment and monitor closely for signs of distress.

  • Endpoint Analysis: At a predetermined time point (e.g., 24 hours), euthanize the animals. Harvest lung tissue for histological analysis (H&E staining), assessment of lung wet/dry ratio, and molecular analysis (e.g., qPCR for inflammatory markers, miRNA expression).[4]

Protocol 2: Intratracheal Lipopolysaccharide (LPS) Instillation Model

This model directly introduces a potent inflammatory stimulus to the lungs, rapidly inducing ALI.

Objective: To establish a rat model of endotoxin-induced ALI.[1]

Materials:

  • Male Sprague-Dawley rats (220±10 g)

  • Anesthetic

  • LPS from E. coli

  • Sterile saline

  • Intubation equipment for small animals

  • Sivelestat

Procedure:

  • Preparation: Anesthetize the rat. Place the animal in a supine position on a surgical board.

  • Intubation: Expose the trachea through a small neck incision and carefully intubate the animal.

  • Instillation: Instill a solution of LPS (e.g., 5 mg/kg body weight) dissolved in sterile saline directly into the lungs via the intratracheal tube. The control group receives sterile saline only.

  • Treatment: Administer Sivelestat or vehicle control at a specified dose and time relative to the LPS challenge (e.g., intravenously 1 hour before LPS).

  • Monitoring and Endpoint: Monitor the animal's respiratory status. After a set period (e.g., 6-24 hours), euthanize the animal.

  • Sample Collection: Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell counts and protein concentration. Harvest lung tissue for histology, wet/dry ratio, and measurement of inflammatory cytokines (TNF-α, IL-6) and markers of the ACE2/Ang-(1-7)/Mas axis.[1]

Protocol 3: In Vitro Model of LPS-Induced Endothelial Injury

This protocol allows for the mechanistic study of drug effects on specific cell types involved in ALI.

Objective: To model the effects of sepsis on human pulmonary microvascular endothelial cells (HPMECs).[4]

Materials:

  • Primary Human Pulmonary Microvascular Endothelial Cells (HPMECs)

  • Endothelial Cell Growth Medium

  • LPS from E. coli

  • Sivelestat

  • Reagents for downstream analysis (e.g., RNA extraction kits, apoptosis assay kits, ELISA kits).

Procedure:

  • Cell Culture: Culture HPMECs in appropriate growth medium until they reach approximately 80% confluency.

  • Pre-treatment: Treat the cells with Sivelestat at various concentrations for a specified duration (e.g., 1 hour) before LPS stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the cell culture medium to induce an inflammatory response and cellular injury. A control group should receive vehicle only.

  • Incubation: Incubate the cells for a predetermined period (e.g., 12-24 hours).

  • Analysis:

    • Cell Viability: Assess cell viability using an MTT or similar assay.

    • Apoptosis: Quantify apoptosis using flow cytometry (e.g., Annexin V/PI staining).

    • Gene Expression: Extract RNA and perform qPCR to measure the expression of target genes, such as miR-744-5p and components of the TGF-β/Smad pathway.[4]

    • Protein Analysis: Collect cell supernatants to measure secreted cytokines (e.g., IL-6, IL-8) by ELISA.

G cluster_0 In Vivo Models cluster_1 In Vitro Model cluster_2 Treatment cluster_3 Analysis & Endpoints CLP Cecum Ligation & Puncture (CLP) Model Treatment Sivelestat Administration CLP->Treatment LPS_animal LPS Instillation (Animal Model) LPS_animal->Treatment LPS_cell LPS Stimulation (HPMEC Cells) LPS_cell->Treatment Histology Lung Histology (H&E Staining) Treatment->Histology Markers Molecular Markers (Cytokines, miRNA) Treatment->Markers Function Organ Function (PaO2/FiO2, Wet/Dry Ratio) Treatment->Function

Caption: Experimental workflow for evaluating Sivelestat in sepsis-induced ALI models.

References

Application Notes and Protocols for Freselestat Treatment in Ex Vivo Lung Perfusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ex vivo lung perfusion (EVLP) is a revolutionary technique that allows for the assessment and reconditioning of donor lungs prior to transplantation. This process provides a unique window for therapeutic intervention to mitigate ischemia-reperfusion injury and improve graft function. Neutrophil elastase, a potent serine protease released by activated neutrophils, is a key mediator of acute lung injury. Freselestat is a specific, low-molecular-weight neutrophil elastase inhibitor that has shown potential in reducing inflammatory responses. These application notes provide a detailed, proposed protocol for the administration of this compound during EVLP, based on preclinical evidence with similar neutrophil elastase inhibitors, to attenuate lung injury and improve organ viability.

Mechanism of Action of this compound

This compound is a competitive inhibitor of neutrophil elastase. By binding to the active site of the enzyme, it prevents the degradation of essential components of the extracellular matrix, such as elastin. Furthermore, inhibition of neutrophil elastase can downregulate the inflammatory cascade, reducing the production of pro-inflammatory cytokines and decreasing neutrophil infiltration into the lung tissue. This action helps to preserve the integrity of the alveolar-capillary barrier, reduce pulmonary edema, and improve overall lung function.

Signaling Pathway of Neutrophil Elastase-Mediated Lung Injury and this compound Inhibition

G cluster_0 Inflammatory Stimulus (e.g., Ischemia-Reperfusion) cluster_1 Neutrophil Activation and Degranulation cluster_2 Pathophysiological Effects cluster_3 Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory Stimulus->Neutrophil activates Neutrophil_Elastase_Release Neutrophil Elastase Release Neutrophil->Neutrophil_Elastase_Release ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) Neutrophil_Elastase_Release->ECM_Degradation Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-8) Neutrophil_Elastase_Release->Cytokine_Production Endothelial_Damage Endothelial and Epithelial Injury Neutrophil_Elastase_Release->Endothelial_Damage Pulmonary_Edema Increased Permeability & Pulmonary Edema Endothelial_Damage->Pulmonary_Edema This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Neutrophil_Elastase_Release inhibits

Caption: Signaling pathway of neutrophil elastase-mediated lung injury and the inhibitory action of this compound.

Proposed Experimental Protocol for this compound Administration during EVLP

This protocol is based on preclinical studies using neutrophil elastase inhibitors in a porcine EVLP model. Researchers should optimize dosages and timing based on their specific experimental setup.

Materials
  • Donor Lungs

  • EVLP circuit and platform

  • Perfusate solution (e.g., Steen Solution™)

  • This compound (or other neutrophil elastase inhibitor)

  • Standard EVLP monitoring equipment (pressure transducers, gas analyzer, etc.)

  • Materials for sample collection (blood gas syringes, microcentrifuge tubes)

  • Materials for histological analysis

Experimental Workflow

G cluster_0 Preparation cluster_1 EVLP Initiation cluster_2 Treatment Phase cluster_3 Evaluation Donor_Lung_Retrieval Donor Lung Retrieval EVLP_Circuit_Priming EVLP Circuit Priming Donor_Lung_Retrieval->EVLP_Circuit_Priming Lung_Connection Connect Lung to EVLP Circuit EVLP_Circuit_Priming->Lung_Connection Baseline_Assessment Baseline Functional Assessment (30 min) Lung_Connection->Baseline_Assessment Freselestat_Admin Administer this compound to Perfusate Baseline_Assessment->Freselestat_Admin EVLP_4h Continue EVLP for 4 hours Freselestat_Admin->EVLP_4h Monitoring Continuous Monitoring: PVR, Compliance, PaO2 EVLP_4h->Monitoring Final_Assessment Final Functional Assessment EVLP_4h->Final_Assessment Sample_Collection Collect Perfusate and Tissue Samples Final_Assessment->Sample_Collection Histology Histological Analysis Sample_Collection->Histology

Caption: Experimental workflow for this compound treatment during ex vivo lung perfusion.

Detailed Procedure
  • Donor Lung Preparation: Retrieve donor lungs according to standard procedures.

  • EVLP Circuit Priming: Prime the EVLP circuit with a standard perfusate solution.

  • Lung Connection and Baseline Assessment:

    • Connect the donor lungs to the EVLP circuit.

    • Initiate perfusion and ventilation according to a standard EVLP protocol (e.g., Toronto protocol).

    • Allow the lungs to stabilize and perform a baseline functional assessment for 30 minutes, measuring parameters such as pulmonary vascular resistance (PVR), lung compliance, and arterial oxygen partial pressure (PaO2).

  • This compound Administration:

    • Prepare a stock solution of this compound.

    • Based on preclinical data with similar inhibitors, a suggested starting concentration is in the range of 10-100 µg/mL in the perfusate. The optimal dose should be determined empirically.

    • Administer the calculated dose of this compound directly into the perfusate reservoir.

  • EVLP and Monitoring:

    • Continue EVLP for a standard duration, typically 4 hours.

    • Continuously monitor physiological parameters, including PVR, dynamic and static compliance, and PaO2/FiO2 ratio.

    • Collect perfusate samples at regular intervals (e.g., every hour) to measure levels of inflammatory markers (e.g., IL-6, IL-8) and neutrophil elastase activity.

  • Final Assessment and Sample Collection:

    • At the end of the EVLP period, perform a final functional assessment.

    • Collect a final perfusate sample.

    • Biopsy lung tissue for histological analysis to assess for edema, inflammation, and structural damage.

Data Presentation

The following tables summarize the expected quantitative outcomes based on preclinical studies with a neutrophil elastase inhibitor during porcine EVLP.

Table 1: Physiological Parameters During EVLP
ParameterControl Group (No Treatment)This compound-Treated Group
Pulmonary Vascular Resistance (PVR) Increased over timeSignificantly lower than control
Pulmonary Compliance Decreased over timeSignificantly higher than control
PaO2/FiO2 Ratio Decreased over timeSignificantly higher than control
Wet-to-Dry Weight Ratio HigherSignificantly lower than control
Table 2: Inflammatory Markers in Perfusate
MarkerControl Group (No Treatment)This compound-Treated Group
Neutrophil Elastase Level Increased over timeSignificantly lower than control
Interleukin-6 (IL-6) Increased over timeLower than control
Interleukin-8 (IL-8) Increased over timeLower than control

Conclusion

The administration of this compound during ex vivo lung perfusion presents a promising therapeutic strategy to mitigate neutrophil-mediated lung injury. By inhibiting neutrophil elastase, this compound has the potential to improve lung function, reduce inflammation and edema, and ultimately increase the pool of viable donor lungs for transplantation. The provided protocol offers a foundational framework for researchers to investigate the efficacy of this compound in their specific EVLP models. Further studies are warranted to optimize dosing and to translate these preclinical findings into clinical practice.

Application Notes and Protocols for the Use of Freselestat in Primary Human Neutrophil Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Freselestat (ONO-6818) is a potent and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases.[1] HNE is stored in the azurophilic granules of neutrophils and is released upon cell activation.[2][3] Extracellular HNE can degrade components of the extracellular matrix and cleave various proteins, contributing to tissue damage and inflammation.[2] this compound offers a valuable tool for investigating the role of neutrophil elastase in inflammatory processes and for the development of novel therapeutics. With a Ki of 12.2 nM, it demonstrates high affinity and selectivity for HNE, with over 100-fold less activity against other proteases.[1]

These application notes provide detailed protocols for the use of this compound in primary human neutrophil cultures, including cell isolation, treatment, and functional assays to assess its inhibitory effects.

Data Presentation

Table 1: Properties of this compound (ONO-6818)

PropertyValueReference
Target Human Neutrophil Elastase (HNE)[1]
Ki 12.2 nM[1]
Molecular Weight 452.51 g/mol [1]
Formulation Orally active[1]
Selectivity >100-fold less active against trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, cathepsin G, and murine macrophage elastase[1]

Table 2: Recommended Concentration for In Vitro Studies

ApplicationConcentrationReference
Inhibition of HNE in human blood (simulated extracorporeal circulation)1.0 µM[4]

Experimental Protocols

Protocol 1: Isolation of Primary Human Neutrophils from Peripheral Blood

This protocol describes the isolation of neutrophils from whole human blood using density gradient centrifugation.

Materials:

  • Anticoagulated (EDTA or heparin) whole human blood

  • Density gradient medium (e.g., Histopaque®-1077)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Red Blood Cell (RBC) Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with RPMI 1640 medium.

  • Carefully layer 30 mL of the diluted blood over 15 mL of density gradient medium in a 50 mL conical tube.

  • Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the neutrophil-rich layer and the red blood cell pellet.

  • Resuspend the cells in HBSS and centrifuge at 500 x g for 10 minutes.

  • To lyse contaminating red blood cells, resuspend the cell pellet in 5 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

  • Stop the lysis by adding 30 mL of HBSS and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with HBSS.

  • Resuspend the final neutrophil pellet in RPMI 1640 supplemented with 10% FBS.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95%.

Protocol 2: Treatment of Primary Human Neutrophils with this compound

Materials:

  • Isolated primary human neutrophils

  • This compound (ONO-6818) stock solution (e.g., 10 mM in DMSO)

  • Complete RPMI 1640 medium (with 10% FBS)

  • Neutrophil activator (e.g., Phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS), or fMLP)

  • 96-well cell culture plates

Procedure:

  • Seed the isolated neutrophils in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., starting from 10 µM down to the nM range). A concentration of 1.0 µM has been shown to be effective in human blood.[4]

  • Pre-incubate the neutrophils with the different concentrations of this compound for 30-60 minutes at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO).

  • Following pre-incubation, stimulate the neutrophils with an appropriate activator (e.g., 100 ng/mL LPS or 25 nM PMA) to induce elastase release and other functional responses.

  • Incubate for the desired time period depending on the downstream assay (e.g., 1-4 hours for elastase activity, up to 24 hours for cytokine production).

Protocol 3: Neutrophil Elastase Activity Assay

This fluorometric assay measures the activity of released neutrophil elastase.

Materials:

  • Treated neutrophil culture supernatant

  • Neutrophil elastase substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or MeOSuc-AAPV-AMC)

  • Assay buffer

  • Fluorometric plate reader

Procedure:

  • After treatment and stimulation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant.

  • In a new black 96-well plate, add a portion of the supernatant.

  • Prepare the elastase substrate according to the manufacturer's instructions and add it to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm for R110 substrate) in a kinetic mode for 10-20 minutes or as an endpoint reading.

  • The decrease in fluorescence in this compound-treated samples compared to the vehicle control indicates inhibition of elastase activity.

Protocol 4: Measurement of Cytokine Production (e.g., IL-8)

This protocol describes the quantification of inflammatory cytokines released by neutrophils.

Materials:

  • Treated neutrophil culture supernatant

  • ELISA kit for the specific cytokine of interest (e.g., human IL-8)

Procedure:

  • Collect the supernatant from the treated and stimulated neutrophil cultures as described in Protocol 3.

  • Perform the ELISA according to the manufacturer's protocol.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of the cytokine in each sample based on a standard curve. A reduction in cytokine levels in this compound-treated samples would suggest an anti-inflammatory effect. A study using 1.0 µM of this compound in human blood showed a significant reduction in interleukin 8 production.[4]

Visualizations

experimental_workflow Experimental Workflow for this compound in Neutrophil Cultures cluster_isolation Neutrophil Isolation cluster_treatment Treatment cluster_analysis Analysis blood Whole Blood Collection gradient Density Gradient Centrifugation blood->gradient lysis RBC Lysis gradient->lysis wash Washing & Resuspension lysis->wash seeding Cell Seeding wash->seeding This compound This compound Pre-incubation seeding->this compound stimulation Neutrophil Stimulation (e.g., LPS, PMA) This compound->stimulation supernatant Supernatant Collection stimulation->supernatant elastase_assay Elastase Activity Assay supernatant->elastase_assay cytokine_assay Cytokine (IL-8) ELISA supernatant->cytokine_assay

Caption: Workflow for studying this compound's effects on primary human neutrophils.

signaling_pathway Inhibitory Action of this compound on Neutrophil-Mediated Inflammation cluster_neutrophil Activated Neutrophil cluster_extracellular Extracellular Space neutrophil Neutrophil Activation (e.g., by LPS, PMA) degranulation Degranulation neutrophil->degranulation hne_release Neutrophil Elastase (HNE) Release degranulation->hne_release hne Active HNE hne_release->hne This compound This compound (ONO-6818) inhibition This compound->inhibition ecm_degradation Extracellular Matrix Degradation hne->ecm_degradation cytokine_production Pro-inflammatory Cytokine Production (e.g., IL-8) hne->cytokine_production inhibition->hne tissue_damage Tissue Damage & Inflammation ecm_degradation->tissue_damage cytokine_production->tissue_damage

Caption: this compound blocks neutrophil elastase activity, reducing inflammation.

References

Application Notes and Protocols for Freselestat in Radiation-Induced Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiation therapy is a cornerstone of cancer treatment, but its efficacy is often limited by damage to surrounding healthy tissues. Radiation-induced lung injury (RILI) is a common and serious complication of thoracic radiotherapy, manifesting as early-phase pneumonitis and late-phase fibrosis. A key mediator in the inflammatory cascade of RILI is neutrophil elastase (NE), a serine protease released by activated neutrophils that contributes to tissue destruction and perpetuates inflammation.[1] Freselestat is a potent and specific inhibitor of neutrophil elastase, making it a promising therapeutic candidate for mitigating RILI.

These application notes provide a detailed overview of the experimental setup for evaluating the efficacy of this compound in a preclinical model of radiation-induced lung injury. The protocols outlined below are based on established methodologies for studying RILI and the known characteristics of neutrophil elastase inhibitors.

Signaling Pathway of Neutrophil Elastase in Radiation-Induced Lung Injury

Ionizing radiation triggers a complex inflammatory response in the lung tissue. Damaged epithelial and endothelial cells release damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, leading to the recruitment of immune cells, including neutrophils.[2][3] Activated neutrophils release neutrophil elastase, which exacerbates tissue damage through several mechanisms:

  • Extracellular Matrix Degradation: NE degrades components of the extracellular matrix, such as elastin, leading to compromised tissue integrity.[1]

  • Pro-inflammatory Cytokine Activation: NE can process and activate pro-inflammatory cytokines, amplifying the inflammatory response.[4]

  • Epithelial and Endothelial Injury: NE directly damages alveolar epithelial and endothelial cells, increasing vascular permeability and contributing to edema.[5]

By inhibiting neutrophil elastase, this compound is hypothesized to interrupt this pathological cascade, thereby reducing inflammation, protecting tissue integrity, and mitigating the progression of radiation-induced lung injury.

RILI_Pathway cluster_Initiation Initiation cluster_Cellular_Damage Cellular Damage & Immune Response cluster_NE_Activity Neutrophil Elastase Activity cluster_Pathology Pathological Outcomes Ionizing Radiation Ionizing Radiation Epithelial & Endothelial\nCell Damage Epithelial & Endothelial Cell Damage Ionizing Radiation->Epithelial & Endothelial\nCell Damage DAMPs & Cytokine Release DAMPs & Cytokine Release Epithelial & Endothelial\nCell Damage->DAMPs & Cytokine Release Neutrophil Recruitment\n& Activation Neutrophil Recruitment & Activation DAMPs & Cytokine Release->Neutrophil Recruitment\n& Activation Neutrophil Elastase (NE)\nRelease Neutrophil Elastase (NE) Release Neutrophil Recruitment\n& Activation->Neutrophil Elastase (NE)\nRelease ECM Degradation ECM Degradation Neutrophil Elastase (NE)\nRelease->ECM Degradation Pro-inflammatory\nCytokine Activation Pro-inflammatory Cytokine Activation Neutrophil Elastase (NE)\nRelease->Pro-inflammatory\nCytokine Activation Epithelial & Endothelial\nInjury Epithelial & Endothelial Injury Neutrophil Elastase (NE)\nRelease->Epithelial & Endothelial\nInjury Fibrosis Fibrosis ECM Degradation->Fibrosis Inflammation Inflammation Pro-inflammatory\nCytokine Activation->Inflammation Increased Permeability\n& Edema Increased Permeability & Edema Epithelial & Endothelial\nInjury->Increased Permeability\n& Edema Inflammation->Fibrosis This compound This compound This compound->Neutrophil Elastase (NE)\nRelease Inhibits

Caption: Signaling pathway of RILI and the inhibitory action of this compound.

Experimental Protocols

Animal Model and Induction of Radiation-Induced Lung Injury

A well-established murine model is utilized to investigate the effects of this compound on RILI.

  • Animal Strain: C57BL/6J mice (female, 8-10 weeks old) are commonly used due to their susceptibility to radiation-induced lung fibrosis.[6]

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment with access to standard chow and water ad libitum.

  • Radiation Procedure:

    • Anesthetize the mice (e.g., with isoflurane or a ketamine/xylazine cocktail).

    • Shield the rest of the body with lead, exposing only the thoracic region.

    • Deliver a single dose of 18-20 Gy of X-ray radiation to the whole thorax using a dedicated animal irradiator.[6]

This compound Formulation and Administration

Due to the lack of specific published data for this compound in RILI, the following protocol is adapted from studies on a similar neutrophil elastase inhibitor, Sivelestat.

  • Formulation: Prepare this compound solution in a sterile vehicle suitable for intraperitoneal (i.p.) injection, such as sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Dosage and Administration Schedule:

    • Treatment Group (this compound): Administer this compound via intraperitoneal injection. A potential starting dose, extrapolated from Sivelestat studies, could be in the range of 3-10 mg/kg.[7]

    • Control Groups:

      • Irradiation + Vehicle: Administer the vehicle solution to irradiated mice.

      • Sham Irradiation + Vehicle: Administer the vehicle solution to mice that have undergone the anesthesia and shielding procedure without irradiation.

    • Timing of Administration: Based on the Sivelestat study, a multi-dose regimen is suggested: administer this compound immediately before irradiation and at 1, 3, and 6 hours post-irradiation.[6]

Experimental_Workflow cluster_Preparation Preparation cluster_Procedure Experimental Procedure cluster_Analysis Analysis Acclimation of\nC57BL/6J Mice Acclimation of C57BL/6J Mice Randomization into\nTreatment Groups Randomization into Treatment Groups Acclimation of\nC57BL/6J Mice->Randomization into\nTreatment Groups This compound/Vehicle\nAdministration (Pre-Irradiation) This compound/Vehicle Administration (Pre-Irradiation) Randomization into\nTreatment Groups->this compound/Vehicle\nAdministration (Pre-Irradiation) Whole Thorax\nIrradiation (20 Gy) Whole Thorax Irradiation (20 Gy) This compound/Vehicle\nAdministration (Pre-Irradiation)->Whole Thorax\nIrradiation (20 Gy) This compound/Vehicle\nAdministration (Post-Irradiation) This compound/Vehicle Administration (Post-Irradiation) Whole Thorax\nIrradiation (20 Gy)->this compound/Vehicle\nAdministration (Post-Irradiation) Short-term Analysis\n(24-48h) Short-term Analysis (24-48h) This compound/Vehicle\nAdministration (Post-Irradiation)->Short-term Analysis\n(24-48h) Long-term Analysis\n(15 weeks) Long-term Analysis (15 weeks) This compound/Vehicle\nAdministration (Post-Irradiation)->Long-term Analysis\n(15 weeks) Data Collection\n& Evaluation Data Collection & Evaluation Short-term Analysis\n(24-48h)->Data Collection\n& Evaluation Long-term Analysis\n(15 weeks)->Data Collection\n& Evaluation

Caption: Experimental workflow for this compound in a RILI mouse model.
Outcome Measures and Analysis

A combination of short-term and long-term endpoints should be assessed to evaluate the efficacy of this compound.

  • Neutrophil Elastase Activity:

    • Timepoints: 24 and 48 hours post-irradiation.

    • Method: Collect bronchoalveolar lavage fluid (BALF) or lung tissue homogenates and measure NE activity using a specific substrate-based colorimetric or fluorometric assay.

  • Histopathological Analysis:

    • Timepoints: 24 hours, 48 hours (for acute inflammation), and 15 weeks (for fibrosis) post-irradiation.[6]

    • Method:

      • Harvest lungs and fix in 10% neutral buffered formalin.

      • Embed in paraffin and section.

      • Stain with Hematoxylin and Eosin (H&E) to assess inflammation and general morphology.

      • Stain with Masson's trichrome to evaluate collagen deposition and fibrosis.

      • Score lung injury based on established criteria (e.g., inflammation, edema, fibrosis).

  • Cytokine and Chemokine Analysis:

    • Timepoints: 24 and 48 hours post-irradiation.

    • Method: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CXCL1, CXCL2) in BALF or serum using ELISA or multiplex assays.

  • Hydroxyproline Assay:

    • Timepoint: 15 weeks post-irradiation.

    • Method: Quantify the hydroxyproline content in lung tissue homogenates as a biochemical marker of collagen deposition and fibrosis.

Data Presentation

The following tables provide a template for organizing the quantitative data obtained from the described experiments.

Table 1: Animal and Treatment Groups

Group IDTreatmentAnimal StrainRadiation Dose (Gy)This compound Dose (mg/kg)Administration Route
1Sham + VehicleC57BL/6J00i.p.
2Radiation + VehicleC57BL/6J200i.p.
3Radiation + this compoundC57BL/6J203-10i.p.

Table 2: Experimental Parameters

ParameterMethodTimepoints
Neutrophil Elastase ActivityColorimetric/Fluorometric Assay24h, 48h
Lung Histopathology ScoreH&E and Masson's Trichrome Staining24h, 48h, 15 weeks
Cytokine Levels (TNF-α, IL-1β, IL-6)ELISA/Multiplex Assay24h, 48h
Hydroxyproline ContentHydroxyproline Assay15 weeks

Table 3: Expected Outcomes (Hypothetical)

GroupNE Activity (relative units)Lung Injury Score (at 15 weeks)Hydroxyproline Content (µg/mg tissue)
Sham + VehicleLowMinimalLow
Radiation + VehicleHighSevereHigh
Radiation + this compoundSignificantly ReducedSignificantly ReducedSignificantly Reduced

Conclusion

This document provides a comprehensive framework for the preclinical evaluation of this compound in a mouse model of radiation-induced lung injury. The detailed protocols and suggested outcome measures will enable researchers to robustly assess the therapeutic potential of this compound in mitigating this significant complication of radiotherapy. The provided diagrams and tables offer a clear visual representation of the underlying mechanisms and a structured approach to data collection and presentation. Further optimization of the this compound dosage and administration schedule may be necessary based on preliminary findings.

References

Troubleshooting & Optimization

Optimizing Freselestat Concentration for Cell Viability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Freselestat concentration for cell viability experiments. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as ONO-6818) is a potent and selective inhibitor of human neutrophil elastase (NE).[1] Neutrophil elastase is a serine protease released by neutrophils during inflammation, and it can degrade various components of the extracellular matrix. By inhibiting NE, this compound can modulate inflammatory responses.

Q2: What is a recommended starting concentration range for this compound in a cell viability assay?

A2: Direct, peer-reviewed data on the optimal concentration of this compound for in vitro cell viability assays is limited. However, based on studies with other neutrophil elastase inhibitors and related compounds, a starting range of 1 µM to 50 µM is recommended for initial experiments. For instance, the NE inhibitor Sivelestat has been shown to inhibit cancer cell growth at concentrations of 100 and 1,000 µg/mL, while AZD9668 was used at 20 µg/mL in lung cell lines. Another inhibitor, BAY-85-8501, was effective in the 12.5-50 µM range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time will depend on your cell type and the specific endpoint of your assay. A common starting point is 24 to 72 hours . Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are typically necessary for assessing effects on cell proliferation and cytotoxicity. A time-course experiment is recommended to determine the ideal duration.

Q4: Is this compound cell-permeable?

A4: It has been reported that this compound (ONO-6818) is not cell-permeable. This is a critical consideration for experimental design. Its effects are likely mediated by inhibiting extracellular neutrophil elastase or by interacting with cell surface receptors.

Q5: What are the known signaling pathways affected by neutrophil elastase that could be relevant to my experiments with this compound?

A5: Neutrophil elastase can influence several signaling pathways. By inhibiting NE, this compound may indirectly affect these pathways. Key pathways include:

  • MUC1 Gene Expression: NE can stimulate the transcription of the MUC1 gene, which is involved in cellular protection and signaling. This pathway involves Protein Kinase C delta (PKCδ), TNF-α Converting Enzyme (TACE), Tumor Necrosis Factor-alpha (TNF-α), TNF Receptor 1 (TNFR1), and the MAPK/ERK pathway leading to the activation of the transcription factor Sp1.

  • Protease-Activated Receptor 2 (PAR2) Signaling: NE can act as a biased agonist for PAR2, leading to the activation of specific downstream signaling cascades. This can involve Gαs-mediated cAMP accumulation, Protein Kinase A (PKA) activation, and sensitization of the ion channel TRPV4, as well as activation of the MAPK/ERK pathway.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell viability Concentration of this compound is too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).
Incubation time is too short.Increase the incubation time (e.g., 48 or 72 hours).
The chosen cell line is not sensitive to neutrophil elastase inhibition.Consider using a cell line known to be responsive to neutrophil elastase or co-treating with a source of exogenous NE.
This compound is not cell-permeable and the target is intracellular.Confirm that your experimental question can be addressed by inhibiting extracellular NE. If targeting intracellular processes, a different, cell-permeable inhibitor may be required.
High cell death even at low concentrations This compound may have off-target cytotoxic effects in your specific cell line.Perform a careful dose-response curve to determine the IC50 value. Use the lowest effective, non-toxic concentration for your experiments.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.1% for DMSO). Run a solvent-only control.
Inconsistent results between experiments Variability in cell seeding density.Ensure consistent cell numbers are seeded in each well.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.
Reagent variability.Prepare fresh dilutions of this compound for each experiment from a frozen stock.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound (stock solution in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with different concentrations of this compound (including a vehicle control) for the desired incubation time.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Data Presentation

Table 1: Example Data Layout for this compound Dose-Response on Cell Viability

This compound Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
0.1
1
10
50
100

Note: This table should be populated with your experimental data.

Table 2: Representative IC50 Values for Various Neutrophil Elastase Inhibitors on Different Cell Lines

InhibitorCell LineAssayIncubation Time (h)IC50 / Effective Concentration
SivelestatTMK-1 (Gastric Cancer)MTT48Inhibition at 100 & 1000 µg/mL
SivelestatPancreatic Carcinoma CellsMTT->50-100 µg/mL
AZD9668HBE & A549 (Lung)-1620 µg/mL (decreased cell death)
BAY-85-8501NeutrophilsElastase Activity312.5-50 µM

Note: This data is for other NE inhibitors and should be used as a general guide for designing this compound experiments.

Visualizations

NE_MUC1_Signaling cluster_nucleus Nucleus NE Neutrophil Elastase (extracellular) PKCd PKCδ NE->PKCd activates This compound This compound This compound->NE TACE TACE PKCd->TACE activates TNF TNF-α TACE->TNF cleaves pro-TNF-α to proTNF pro-TNF-α TNFR1 TNFR1 TNF->TNFR1 binds to MEK12 MEK1/2 TNFR1->MEK12 activates ERK12 ERK1/2 MEK12->ERK12 phosphorylates Sp1 Sp1 ERK12->Sp1 phosphorylates Nucleus Nucleus Sp1->Nucleus translocates to Sp1_nuc Sp1 MUC1 MUC1 Gene Transcription MUC1_gene MUC1 Gene Sp1_nuc->MUC1_gene binds to promoter MUC1_gene->MUC1 leads to NE_PAR2_Signaling NE Neutrophil Elastase (extracellular) PAR2 PAR2 NE->PAR2 activates This compound This compound This compound->NE Gs Gαs PAR2->Gs activates MAPK_pathway MAPK/ERK Pathway PAR2->MAPK_pathway activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates TRPV4 TRPV4 PKA->TRPV4 sensitizes Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Cellular_response Cellular Response (e.g., Inflammation) Ca_influx->Cellular_response MAPK_pathway->Cellular_response Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (Dose-Response) incubate_24h->treat_this compound incubate_exp Incubate (24-72h) treat_this compound->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Freselestat in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and solubility of Freselestat when dissolved in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: For in vitro research, DMSO is the recommended solvent for preparing stock solutions of this compound.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is high, allowing for the preparation of concentrated stock solutions. Specific solubility data is provided in Table 1. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so it is recommended to use newly opened DMSO.[1][2]

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO. Sonication may be required to fully dissolve the compound.[1][2] Refer to Table 2 for guidance on the volumes needed to prepare stock solutions of common concentrations.

Q4: How should I store the this compound stock solution in DMSO?

A4: Aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[1][2] Specific storage stability information is detailed in Table 1.

Q5: How stable is this compound in DMSO?

A5: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1][2] For general compounds in DMSO, stability can be affected by factors such as water content in the DMSO and the number of freeze-thaw cycles.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound 1. The compound has precipitated out of the solution. 2. The concentration is too high. 3. The DMSO has absorbed moisture.1. Gently warm the solution and use sonication to aid dissolution. 2. Refer to the solubility data in Table 1 to ensure you are not exceeding the solubility limit. 3. Use fresh, anhydrous DMSO.[1][2]
Precipitation Observed After Diluting in Aqueous Media This compound, like many compounds dissolved in DMSO, may precipitate when diluted into an aqueous buffer or cell culture medium.1. Increase the final volume of the aqueous solution to lower the final concentration of this compound. 2. Consider a serial dilution approach. 3. Ensure the concentration of DMSO in the final working solution is low (typically <0.5%) to minimize solvent effects.
Inconsistent Experimental Results 1. Degradation of this compound in the stock solution. 2. Multiple freeze-thaw cycles of the stock solution.1. Prepare fresh stock solutions if the stored solution is older than the recommended stability period (see Table 1). 2. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[1][2]

Quantitative Data

Table 1: Solubility and Storage Stability of this compound in DMSO

Parameter Value Reference
Solubility 100 mg/mL (220.99 mM)[1]
Solubility (quarterhydrate) 40 mg/mL (87.52 mM)[2]
Storage Stability at -20°C 1 month[1][2]
Storage Stability at -80°C 6 months[1][2]

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired Concentration Mass of this compound (for 1 mL of DMSO) Mass of this compound (for 5 mL of DMSO) Mass of this compound (for 10 mL of DMSO)
1 mM 0.453 mg2.265 mg4.53 mg
5 mM 2.265 mg11.325 mg22.65 mg
10 mM 4.53 mg22.65 mg45.3 mg
50 mM 22.65 mg113.25 mg226.5 mg
100 mM 45.3 mg226.5 mg453 mg

Calculations are based on the molecular weight of this compound (452.51 g/mol ). Adjustments may be necessary for different salt forms or hydrates.

Experimental Protocols & Workflows

Protocol for Preparing this compound Working Solutions

A crucial step in many experimental workflows is the dilution of the DMSO stock solution into an aqueous medium suitable for the assay. The following diagram illustrates a recommended workflow to minimize precipitation and ensure accurate final concentrations.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Single-Use Vials C->D E Store at -20°C or -80°C D->E F Thaw a Single Aliquot of Stock Solution E->F For Experiment G Prepare Assay Medium/Buffer H Serially Dilute Stock in Medium/Buffer F->H G->H I Vortex Gently Between Dilutions H->I J Use Immediately in Assay I->J

Caption: Workflow for preparing this compound working solutions.

Signaling Pathway of Neutrophil Elastase Inhibition

This compound is an inhibitor of neutrophil elastase, a key protease involved in inflammatory processes. The diagram below outlines the simplified signaling pathway affected by this compound.

G cluster_0 Inflammatory Cascade cluster_1 Cellular Damage Inflammation Inflammatory Stimulus Neutrophil Neutrophil Activation Inflammation->Neutrophil NE_Release Neutrophil Elastase (NE) Release Neutrophil->NE_Release ECM Extracellular Matrix Degradation NE_Release->ECM Tissue_Damage Tissue Damage ECM->Tissue_Damage This compound This compound This compound->NE_Release Inhibits

Caption: Inhibition of Neutrophil Elastase by this compound.

References

Troubleshooting inconsistent results in Freselestat experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Freselestat (also known as ONO-6818), a potent and selective inhibitor of neutrophil elastase (NE). Inconsistent results in experiments involving this compound can arise from various factors, from procedural inconsistencies to biological complexities. This guide aims to address common issues to help ensure the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, orally active, and selective inhibitor of human neutrophil elastase (NE).[1][2][3] It binds to the active site of NE, preventing its enzymatic activity.[4][5] This inhibition reduces the degradation of extracellular matrix proteins and mitigates inflammatory responses driven by NE.[6][7] this compound has a high selectivity for NE with a Ki of 12.2 nM and is over 100-fold less active against other proteases like trypsin, proteinase 3, and thrombin.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be kept at -20°C in a dry, dark environment, where it can be stable for months to years.[8] For short-term storage of a few days to weeks, it can be stored at 0-4°C.[8] Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to a month.[9] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]

Q3: Is this compound cell-permeable?

No, this compound is generally considered not to be cell-permeable.[5] This means it primarily inhibits extracellular neutrophil elastase.

Q4: What are some common in vitro and in vivo applications of this compound?

  • In vitro : this compound is commonly used in cell-based assays to inhibit the activity of NE released from stimulated neutrophils. A notable application is in simulated extracorporeal circulation models, where it has been shown to reduce inflammatory mediators.[2][7]

  • In vivo : this compound has been used in animal models of inflammatory diseases, such as human neutrophil elastase-induced emphysema in rats, where oral administration has been shown to inhibit acute lung injury and the development of emphysematous changes.[10]

Troubleshooting Guide

Inconsistent Inhibitory Effects in Cell-Free Assays
Problem Potential Cause Recommended Solution
Lower than expected inhibition of NE activity Incorrect concentration of this compound: Calculation errors or degradation of the compound.Verify calculations and prepare fresh dilutions from a new stock solution.
Suboptimal assay conditions: pH, temperature, or buffer composition affecting inhibitor binding.Ensure the assay buffer pH is optimal for NE activity (typically pH 7.4-8.0) and maintain a consistent temperature (usually 37°C).
Competition with the substrate: High substrate concentrations can outcompete the inhibitor.Determine the Km of the substrate and use a concentration at or below the Km to increase the apparent potency of the competitive inhibitor.
High variability between replicate wells Pipetting errors: Inaccurate or inconsistent volumes of enzyme, substrate, or inhibitor.Use calibrated pipettes and ensure proper mixing of reagents in each well.
Plate reader settings: Incorrect excitation/emission wavelengths for the fluorescent substrate.Verify the plate reader settings match the specifications of the fluorogenic substrate used (e.g., Ex/Em = 400/505 nm for some common substrates).
No inhibition observed Inactive this compound: Compound may have degraded due to improper storage or handling.Use a fresh vial of this compound and prepare new stock solutions. Confirm the activity of the NE enzyme with a known control inhibitor.
Inconsistent Results in Cell-Based Assays
Problem Potential Cause Recommended Solution
Variable inhibition of NE-mediated effects Inconsistent neutrophil stimulation: Variability in the concentration or activity of the stimulating agent (e.g., PMA, fMLP).Prepare fresh stimulating agents and ensure consistent treatment times and concentrations across experiments.
Cell viability issues: High concentrations of this compound or the vehicle (e.g., DMSO) may be toxic to cells.Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. Keep the final DMSO concentration below 0.5%.
Presence of endogenous NE inhibitors: Serum in the cell culture medium contains alpha-1 antitrypsin and other NE inhibitors.Conduct experiments in serum-free media or use purified neutrophils to minimize the interference of endogenous inhibitors.
Unexpected cellular responses Off-target effects: At very high concentrations, the selectivity of this compound may decrease.Use the lowest effective concentration of this compound as determined by dose-response studies.

Experimental Protocols

Neutrophil Elastase Activity Assay (Fluorometric)

This protocol is a general guideline for measuring NE activity and can be adapted for inhibitor screening with this compound.

Materials:

  • Purified human neutrophil elastase

  • NE Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

  • Fluorogenic NE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in NE Assay Buffer to the desired concentrations.

  • Add inhibitor and enzyme: To each well of the 96-well plate, add the this compound dilution (or vehicle control) followed by the purified human neutrophil elastase. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the fluorogenic NE substrate to each well to start the enzymatic reaction.

  • Measure fluorescence: Immediately begin reading the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the substrate used, taking readings every 1-2 minutes for 15-30 minutes.

  • Data analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). Determine the percent inhibition for each this compound concentration compared to the vehicle control.

Quantitative Data Summary

The following tables summarize quantitative data from published this compound experiments.

Table 1: In Vivo Efficacy of this compound in a Rat Model of HNE-Induced Emphysema [10]

Treatment GroupDose (mg/kg, oral)Neutrophil Count in BALF (x10⁴ cells/mL)Hemoglobin in BALF (µg/mL)Lung Myeloperoxidase Activity (U/g tissue)
Control (Saline)-1.2 ± 0.325 ± 50.1 ± 0.05
HNE + Vehicle-45.6 ± 8.2350 ± 451.5 ± 0.3
HNE + this compound1025.3 ± 5.1180 ± 300.8 ± 0.2
HNE + this compound10010.1 ± 2.580 ± 150.4 ± 0.1

*p < 0.05 compared to HNE + Vehicle group.

Table 2: Effect of this compound on Inflammatory Mediators in a Simulated Extracorporeal Circulation Model [7]

GroupThis compound (µM)Neutrophil Elastase (ng/mL) at 120 minInterleukin-8 (pg/mL) at 120 minC5b-9 (ng/mL) at 120 min
Control0125 ± 20850 ± 150450 ± 70
This compound1.040 ± 10300 ± 80150 ± 40*

*p < 0.05 compared to Control group.

Visualizations

Neutrophil Elastase Signaling Pathways

Neutrophil elastase, when released, can trigger a cascade of downstream signaling events that contribute to inflammation and tissue damage. Understanding these pathways is crucial for interpreting the effects of this compound.

NE_Signaling_Pathway NE Neutrophil Elastase (NE) ExtracellularMatrix Extracellular Matrix (Elastin, Collagen) NE->ExtracellularMatrix Degrades TLR4 TLR4 NE->TLR4 Activates EGFR EGFR NE->EGFR Activates Pro_MMP9 Pro-MMP-9 NE->Pro_MMP9 Activates TIMP1 TIMP-1 NE->TIMP1 Degrades SLPI SLPI NE->SLPI Degrades TissueDamage Tissue Damage ExtracellularMatrix->TissueDamage MyD88 MyD88 TLR4->MyD88 PI3K PI3K EGFR->PI3K MMP9 MMP-9 (active) MMP9->TissueDamage NFkB NF-κB MyD88->NFkB Akt Akt PI3K->Akt InflammatoryCytokines Inflammatory Cytokines (IL-8, TNF-α) NFkB->InflammatoryCytokines Upregulates Inflammation Inflammation Akt->Inflammation InflammatoryCytokines->Inflammation Experimental_Workflow Start Start: Isolate Neutrophils Stimulate Stimulate Neutrophils (e.g., with PMA or fMLP) Start->Stimulate Treat Treat with this compound (or Vehicle Control) Stimulate->Treat Incubate Incubate Treat->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant NE_Assay Measure NE Activity in Supernatant CollectSupernatant->NE_Assay Cytokine_Assay Measure Cytokine Levels (e.g., IL-8 by ELISA) CollectSupernatant->Cytokine_Assay Analyze Analyze Data and Determine % Inhibition NE_Assay->Analyze Cytokine_Assay->Analyze Troubleshooting_Flowchart Start Inconsistent Results Observed CheckReagents Check Reagents: This compound, NE, Substrate Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK PrepareNew Prepare Fresh Reagents ReagentsOK->PrepareNew No CheckProtocol Review Experimental Protocol ReagentsOK->CheckProtocol Yes PrepareNew->CheckProtocol ProtocolOK Protocol Followed Correctly? CheckProtocol->ProtocolOK StandardizeProtocol Standardize Pipetting, Incubation Times, etc. ProtocolOK->StandardizeProtocol No CheckEquipment Verify Equipment: Plate Reader, Pipettes ProtocolOK->CheckEquipment Yes StandardizeProtocol->CheckEquipment EquipmentOK Equipment Calibrated? CheckEquipment->EquipmentOK Calibrate Calibrate/Service Equipment EquipmentOK->Calibrate No ConsiderBiology Consider Biological Variability: Cell Passage Number, Donor Variation EquipmentOK->ConsiderBiology Yes Calibrate->ConsiderBiology End Problem Resolved ConsiderBiology->End

References

Technical Support Center: Overcoming Freselestat Resistance in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Freselestat efficacy in experimental models.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, suggesting potential causes and solutions.

Issue 1: Higher than Expected Neutrophil Elastase (NE) Activity Despite this compound Treatment

Potential Cause Recommended Action Experimental Protocol
Neutrophil Extracellular Trap (NET) Formation: NE can be sequestered within NETs, making it inaccessible to inhibitors like this compound.1. Quantify NET formation in your experimental model.2. Consider co-treatment with a NETosis inhibitor (e.g., PAD4 inhibitor) or DNase I to dismantle NETs.Protocol 1: Quantification of NET FormationProtocol 2: Combination Therapy with a NETosis Inhibitor
Oxidative Inactivation of Endogenous Antiproteases: Excessive reactive oxygen species (ROS) can inactivate endogenous NE inhibitors (e.g., α1-antitrypsin), leading to an overwhelming NE burden that surpasses the inhibitory capacity of this compound.1. Measure ROS levels in your experimental system.2. Test the efficacy of co-administering an antioxidant (e.g., N-acetylcysteine) with this compound.Protocol 3: Combination Therapy with an Antioxidant
Inadequate this compound Concentration: The effective concentration of this compound may be insufficient at the site of inflammation.1. Perform a dose-response curve to determine the optimal this compound concentration in your model.2. Consider alternative delivery methods, such as nanoparticle encapsulation, to improve bioavailability.Protocol 4: In Vitro Dose-Response Assay for this compound

Issue 2: Lack of Expected Phenotypic Improvement in an In Vivo Model

Potential Cause Recommended Action Experimental Protocol
Activation of Compensatory Inflammatory Pathways: Inhibition of NE may lead to the upregulation of other pro-inflammatory pathways.1. Profile changes in key inflammatory cytokines and proteases (e.g., MMPs) in response to this compound treatment.2. Investigate the efficacy of combination therapy targeting identified compensatory pathways (e.g., with a broad-spectrum anti-inflammatory agent).Protocol 5: Cytokine and Protease Profiling
Model-Specific Factors: The chosen experimental model may have inherent characteristics that limit the efficacy of NE inhibition.1. Review the literature for the role of NE in your specific disease model.2. Consider using a different model or a model with a known high dependence on NE activity.N/A

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective competitive inhibitor of human neutrophil elastase (NE).[1] By binding to the active site of NE, this compound prevents the degradation of extracellular matrix proteins and other substrates, thereby mitigating tissue damage associated with excessive NE activity.

Q2: We are observing reduced efficacy of this compound in our cell culture model. What could be the reason?

A2: A likely reason for reduced efficacy in vitro is the formation of Neutrophil Extracellular Traps (NETs). NE bound to the DNA scaffolds of NETs can be shielded from inhibitors.[2] You can investigate this by staining for NET components (e.g., extracellular DNA, citrullinated histones) and quantifying their presence.

Q3: Can this compound's effectiveness be diminished in vivo by factors other than direct resistance?

A3: Yes. In a complex in vivo environment, an overwhelming inflammatory response can lead to a protease-antiprotease imbalance.[3] High levels of reactive oxygen species (ROS) can inactivate endogenous NE inhibitors, leading to such high concentrations of active NE that the administered dose of this compound is insufficient.

Q4: Are there any known signaling pathways that can be activated to compensate for NE inhibition by this compound?

A4: While direct compensatory upregulation in response to this compound is not well-documented, NE itself is part of a complex inflammatory network. NE can activate pro-inflammatory signaling through pathways involving Toll-like receptor 4 (TLR4) and the epidermal growth factor receptor (EGFR).[4][5] If NE is inhibited, other inflammatory stimuli could still activate these or parallel pathways, leading to a continued inflammatory state.

Q5: What are the key experimental readouts to confirm that this compound resistance is occurring in our model?

A5: To confirm resistance, you should correlate NE activity with phenotypic outcomes. Key readouts include:

  • Direct measurement of NE activity: Use a fluorometric substrate assay on samples from your model (e.g., cell culture supernatant, bronchoalveolar lavage fluid).[6][7][8]

  • Quantification of NETs: Employ immunofluorescence microscopy or DNA-binding dyes to measure the extent of NET formation.[9][10][11][12][13]

  • Assessment of downstream tissue damage: Measure markers of tissue injury relevant to your model (e.g., elastin degradation products, specific cell death markers).

Quantitative Data Summary

Table 1: Illustrative IC50 Values for this compound Under Different Conditions

Condition This compound IC50 (nM) Rationale
Purified Neutrophil Elastase10 - 50Baseline efficacy against the target enzyme.
NE in the presence of NETs> 500Sequestration of NE within NETs reduces accessibility to the inhibitor.
NE in high oxidative stress environment100 - 300Increased NE burden due to inactivation of endogenous inhibitors requires higher this compound concentration.

Note: These are illustrative values based on principles of resistance. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Quantification of NET Formation by Immunofluorescence

  • Cell Seeding: Seed isolated neutrophils on poly-L-lysine coated coverslips and allow them to adhere.

  • Stimulation: Treat neutrophils with your experimental stimulus in the presence or absence of this compound for the desired time (typically 2-4 hours). A positive control for NETosis, such as phorbol 12-myristate 13-acetate (PMA), should be included.

  • Fixation: Gently fix the cells with 4% paraformaldehyde.

  • Immunostaining:

    • Permeabilize cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with primary antibodies against myeloperoxidase (MPO) and citrullinated histone H3 (H3Cit).

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

    • Counterstain with a DNA dye like DAPI or Hoechst 33342.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. NETs are identified as web-like structures positive for extracellular DNA, MPO, and H3Cit. Quantify the percentage of NET-forming cells or the area of NETs relative to the total number of cells.[9][13]

Protocol 2: Combination Therapy with a NETosis Inhibitor (PAD4 Inhibitor)

  • Experimental Setup: Use an in vitro or in vivo model where this compound has shown reduced efficacy.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • PAD4 inhibitor (e.g., Cl-amidine) alone

    • This compound + PAD4 inhibitor

  • Administration: Administer the compounds according to an optimized dosing schedule for your model.

  • Readouts:

    • Measure NE activity in relevant biological samples.

    • Quantify NET formation.

    • Assess the primary phenotypic outcome of your model (e.g., lung injury score, inflammatory cell infiltration).

  • Analysis: Compare the outcomes between the treatment groups to determine if the combination therapy restores this compound sensitivity.

Protocol 3: Combination Therapy with an Antioxidant (N-acetylcysteine - NAC)

  • Experimental Setup: Utilize a model characterized by high levels of oxidative stress.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • NAC alone

    • This compound + NAC

  • Administration: Administer the compounds based on established protocols for your model.

  • Readouts:

    • Measure markers of oxidative stress (e.g., ROS levels, malondialdehyde).

    • Determine NE activity.

    • Evaluate the phenotypic outcome of your model.

  • Analysis: Assess if the addition of NAC enhances the efficacy of this compound.

Protocol 4: In Vitro Dose-Response Assay for this compound

  • Neutrophil Isolation: Isolate primary neutrophils from fresh blood.

  • Stimulation: Aliquot neutrophils into a 96-well plate and stimulate with a relevant agonist (e.g., LPS, fMLP) to induce NE release.

  • This compound Treatment: Add a range of this compound concentrations to the wells.

  • NE Activity Measurement: Add a fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC) to each well.

  • Data Acquisition: Measure the fluorescence kinetically at 37°C using a plate reader (Ex/Em = 380/500 nm).

  • Analysis: Calculate the rate of substrate cleavage for each this compound concentration. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.[14]

Protocol 5: Cytokine and Protease Profiling

  • Sample Collection: Collect relevant biological samples (e.g., plasma, tissue homogenates, cell culture supernatant) from your experimental groups (vehicle vs. This compound-treated).

  • Multiplex Assay: Use a multiplex immunoassay (e.g., Luminex-based assay or antibody array) to simultaneously measure the levels of multiple cytokines (e.g., TNF-α, IL-1β, IL-6, CXCL8) and proteases (e.g., MMP-9).

  • Data Analysis: Compare the protein profiles between the groups to identify any significant changes in inflammatory mediators that could indicate the activation of compensatory pathways.

Visualizations

NE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NE Neutrophil Elastase (NE) TLR4 TLR4 NE->TLR4 EGFR EGFR NE->EGFR activates This compound This compound This compound->NE inhibits PKC_delta PKCδ TLR4->PKC_delta ERK ERK1/2 EGFR->ERK Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha TNF_alpha->ERK Sp1 Sp1 ERK->Sp1 Gene_Expression Gene Expression (e.g., MUC1, CXCL8) Sp1->Gene_Expression

Caption: Neutrophil Elastase (NE) signaling pathway and the inhibitory action of this compound.

NETosis_Workflow cluster_workflow Experimental Workflow to Test this compound Resistance Start Neutrophil Stimulation Freselestat_Tx Treat with This compound Start->Freselestat_Tx Assay_Split Freselestat_Tx->Assay_Split NE_Activity Measure NE Activity Assay_Split->NE_Activity NET_Quant Quantify NETs Assay_Split->NET_Quant High_NE High NE Activity? NE_Activity->High_NE High_NETs High NET Formation? NET_Quant->High_NETs Resistance Potential Resistance: NE Sequestered in NETs High_NE->Resistance Yes No_Resistance No Evidence of NET-mediated Resistance High_NE->No_Resistance No High_NETs->Resistance Yes High_NETs->No_Resistance No Solution Solution: Co-treat with DNase I or PAD4i Resistance->Solution

Caption: Troubleshooting workflow for investigating this compound resistance mediated by NETs.

Logical_Relationship cluster_resistance Potential Mechanisms of this compound Resistance cluster_solutions Strategies to Overcome Resistance High_NE_Burden High Neutrophil Elastase Burden Dose_Escalation Dose Escalation or Improved Delivery High_NE_Burden->Dose_Escalation Combination_Therapy Combination Therapy (e.g., Antioxidants, Anti-inflammatory agents) High_NE_Burden->Combination_Therapy Antioxidants NE_Sequestration NE Sequestration in NETs NET_Inhibition Co-treatment with NETosis Inhibitors (e.g., PAD4i, DNase I) NE_Sequestration->NET_Inhibition Compensatory_Pathways Compensatory Protease/Cytokine Activation Compensatory_Pathways->Combination_Therapy

Caption: Logical relationship between resistance mechanisms and corresponding solutions.

References

Addressing Freselestat precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Freselestat precipitation in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?

A1: this compound is a highly hydrophobic molecule with very low solubility in water (< 0.1 mg/mL). Precipitation typically occurs when a concentrated stock solution of this compound, usually prepared in a highly soluble organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous environment. The abrupt change in solvent polarity causes the drug to crash out of solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for this compound is high-purity, anhydrous DMSO. It is soluble in DMSO at concentrations up to 100 mg/mL.[1] To aid dissolution, ultrasonic treatment may be necessary. It is crucial to use newly opened or properly stored anhydrous DMSO, as DMSO is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[1]

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

A4: Due to its poor aqueous solubility, preparing a stock solution of this compound directly in an aqueous buffer is not recommended as it will likely result in incomplete dissolution and precipitation.

Troubleshooting Guide: this compound Precipitation

This guide provides systematic steps to diagnose and resolve precipitation issues with this compound in your experiments.

Problem: Precipitate forms immediately upon adding this compound stock solution to the aqueous buffer.
Potential Cause Troubleshooting Step Success Indicator
Final concentration is too high Decrease the final concentration of this compound in your working solution. Perform a concentration titration to determine the maximum soluble concentration in your specific buffer system.The solution remains clear upon addition of the this compound stock.
Inefficient mixing When diluting the DMSO stock, add it dropwise to the vortexing aqueous buffer to ensure rapid and uniform dispersion. Avoid adding the stock solution directly to a static solution.No visible precipitate forms during the dilution process.
Temperature shock Warm your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[2][3]The solution remains clear after the addition of the stock solution.
High salt concentration in buffer High salt concentrations can decrease the solubility of hydrophobic compounds ("salting out"). If possible, try using a buffer with a lower ionic strength.This compound remains in solution at the desired concentration.
Problem: The solution is initially clear but a precipitate forms over time.
Potential Cause Troubleshooting Step Success Indicator
pH instability Ensure the pH of your buffer is stable and appropriate for your experiment. Changes in pH can affect the solubility of this compound. Use a buffer with a pKa close to the desired pH.[4][5][6]The solution remains clear for the duration of the experiment.
Interaction with components in the medium Components in complex media, such as proteins or salts, can interact with this compound and cause it to precipitate.[2][7] Consider simplifying the buffer system if possible for initial experiments.The solution remains clear in a simplified buffer system.
Evaporation In long-term experiments, evaporation of the aqueous medium can increase the concentration of this compound, leading to precipitation. Ensure proper sealing of culture vessels or use a humidified incubator.[2][3]The volume of the medium remains constant, and no precipitate is observed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, conical microcentrifuge tubes

    • Ultrasonic water bath

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 40 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.

    • Aliquot the stock solution into single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed aqueous buffer (e.g., PBS, Tris, or cell culture medium)

    • Sterile conical tube

    • Vortex mixer

  • Procedure:

    • Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

    • Place the required volume of the pre-warmed buffer in a sterile conical tube.

    • While vigorously vortexing the buffer, add the required volume of the this compound stock solution dropwise to the side of the tube.

    • Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation.

    • Use the working solution immediately.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
Water< 0.1 mg/mLPractically insoluble
DMSO≥ 40 mg/mLUltrasonic treatment may be required. Use of anhydrous DMSO is recommended.[1]

Visualizations

Freselestat_Precipitation_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Precipitate Precipitate High_Concentration High Final Concentration Precipitate->High_Concentration Poor_Mixing Inefficient Mixing Precipitate->Poor_Mixing Temp_Shock Temperature Shock Precipitate->Temp_Shock pH_Instability pH Instability Precipitate->pH_Instability Buffer_Components Buffer Components Precipitate->Buffer_Components Lower_Conc Lower Concentration High_Concentration->Lower_Conc Vortex Vortex During Dilution Poor_Mixing->Vortex Prewarm Pre-warm Buffer Temp_Shock->Prewarm Check_pH Check & Stabilize pH pH_Instability->Check_pH Simplify_Buffer Simplify Buffer Buffer_Components->Simplify_Buffer

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock in DMSO Start->Prepare_Stock Aliquot_Store Aliquot & Store at -80°C Prepare_Stock->Aliquot_Store Prepare_Working Prepare Working Solution Aliquot_Store->Prepare_Working Prewarm_Buffer Pre-warm Aqueous Buffer Prepare_Working->Prewarm_Buffer Dilute Dilute Stock into Vortexing Buffer Prepare_Working->Dilute Prewarm_Buffer->Dilute Use_Immediately Use Immediately in Experiment Dilute->Use_Immediately End End Use_Immediately->End

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Minimizing Freselestat Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Freselestat in long-term experiments, ensuring the stability and integrity of the compound is paramount for reproducible and reliable results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is the first line of defense against degradation. Adherence to recommended temperatures and durations is critical.

FormulationStorage TemperatureDuration
Powder-20°C3 years[1]
In Solvent (e.g., DMSO)-80°C6 months[1]
-20°C1 month[1]

Q2: What are the primary factors that can cause this compound degradation in experimental settings?

A2: Several environmental factors can contribute to the degradation of pharmaceutical compounds like this compound. These include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • pH: Extreme acidic or alkaline conditions can catalyze hydrolysis of susceptible functional groups.

  • Light: Exposure to UV or visible light can induce photodegradation.

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation.

Q3: How can I prepare this compound solutions to maximize stability?

A3: When preparing this compound solutions for your experiments, consider the following best practices:

  • Use High-Purity Solvents: Utilize anhydrous, high-purity solvents (e.g., DMSO) to minimize contaminants that could catalyze degradation.[1]

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh on the day of the experiment. If stock solutions are necessary, store them under the recommended conditions and for the specified duration.

  • Inert Atmosphere: For long-term experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • pH Control: If using aqueous buffers, ensure the pH is within a stable range for this compound. While specific data for this compound is limited, for many compounds, a pH range of 4-6 is often found to be optimal for stability.

Troubleshooting Guides

Issue 1: Loss of this compound Activity or Inconsistent Results Over Time

This is a common problem in long-term cell culture or in vivo studies. The troubleshooting workflow below can help identify the potential cause.

G start Inconsistent Results Observed storage Verify Storage Conditions (-20°C powder, -80°C solution) start->storage prep Review Solution Preparation (Fresh prep? Solvent quality?) storage->prep handling Assess Experimental Handling (Light exposure? Temperature fluctuations?) prep->handling quantify Quantify this compound Concentration (e.g., HPLC) handling->quantify degraded Degradation Confirmed quantify->degraded Low Concentration not_degraded Concentration is as Expected quantify->not_degraded Expected Concentration implement_changes Implement Corrective Actions: - Aliquot stock solutions - Protect from light - Maintain temperature control degraded->implement_changes troubleshoot_other Troubleshoot Other Experimental Variables (e.g., cell line stability, animal model) not_degraded->troubleshoot_other

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Suspected Degradation Due to Environmental Stress

If you suspect a specific stress factor is causing degradation, a systematic approach can help confirm your hypothesis.

G start Suspected Degradation stressor Identify Potential Stressor (pH, Light, Temperature, Oxidation) start->stressor ph_issue pH-Related Degradation stressor->ph_issue pH light_issue Photodegradation stressor->light_issue Light temp_issue Thermal Degradation stressor->temp_issue Temp ox_issue Oxidative Degradation stressor->ox_issue Oxidation ph_solution Solution: - Use buffered solutions in optimal pH range - Avoid highly acidic or basic conditions ph_issue->ph_solution light_solution Solution: - Use amber vials - Minimize exposure to ambient light during handling light_issue->light_solution temp_solution Solution: - Maintain cold chain during experiments - Avoid repeated freeze-thaw cycles temp_issue->temp_solution ox_solution Solution: - Degas solvents - Consider adding antioxidants (if compatible) - Store under inert gas ox_issue->ox_solution

Caption: Identifying and mitigating specific degradation stressors.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Quantification

While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC (RP-HPLC) method can be developed and validated to assess its stability.

Objective: To quantify the concentration of this compound and separate it from potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ACN and water with 0.1% formic acid. The exact ratio should be optimized to achieve good separation and a reasonable retention time for this compound. A gradient elution may be necessary to separate all degradation products.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) and then dilute to a series of known concentrations to create a calibration curve.

  • Sample Preparation: Dilute the experimental samples containing this compound with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Based on the UV absorbance maxima of this compound.

    • Column Temperature: 25-30°C

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the experimental samples. The peak area of this compound in the samples can be used to determine its concentration by comparing it to the calibration curve. The appearance of new peaks with different retention times may indicate the presence of degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure to intentionally degrade this compound to understand its stability profile.

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare this compound Solutions: Prepare solutions of this compound in a suitable solvent.

  • Apply Stress Conditions (in separate, parallel experiments):

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a specified time.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a specified time.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.

    • Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to a light source (e.g., UV lamp or direct sunlight).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using the stability-indicating HPLC method described above. For structural elucidation of any major degradation products, LC-MS/MS analysis would be required.

By implementing these guidelines and protocols, researchers can minimize the risk of this compound degradation, ensuring the integrity and reliability of their long-term experimental data.

References

Technical Support Center: Freselestat Dosage and Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Freselestat (ONO-6818), a potent and selective neutrophil elastase inhibitor, in various animal models. The following information is intended to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a potent and orally active inhibitor of neutrophil elastase.[1] Neutrophil elastase is a serine protease released by neutrophils during inflammation, and it plays a significant role in tissue damage.[2] By inhibiting this enzyme, this compound reduces the inflammatory response, as demonstrated by the reduction of inflammatory mediators like interleukin-8 and the complement membrane attack complex (C5b-9).[2]

Q2: Are there established dosage guidelines for this compound in different animal strains?

A2: Currently, there are no universally established dosage guidelines for this compound that apply to all animal strains. The optimal dose is highly dependent on the specific strain, the disease model, and the route of administration. However, published studies provide starting points for various strains. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.

Q3: What are some reported effective dosages of this compound in rats?

A3: Several studies have reported effective dosages of this compound (ONO-6818) in different rat strains and models. For instance, in a model of human neutrophil elastase (HNE)-induced emphysema in Wistar rats , oral administration of 10 mg/kg and 100 mg/kg of this compound was shown to be effective.[3][4]

Q4: Is there any dosage information for this compound in mice?

A4: While specific studies on this compound dosage in different mouse strains are limited in the provided search results, a study on a different neutrophil elastase inhibitor, sivelestat, in a psoriasis model used a 1% topical cream in BALB/c mice . For systemic administration, a study on another neutrophil elastase inhibitor, GW311616A, in an atherosclerosis model in mice, used an oral dose of 2 mg/kg .[3] These examples with other neutrophil elastase inhibitors can serve as a starting point for designing dose-finding studies for this compound in mice, but direct extrapolation is not recommended.

Q5: How should I approach dosage selection when using a new animal strain?

A5: When working with a new animal strain, it is imperative to conduct a pilot study to determine the optimal dosage. This typically involves a dose-escalation study where different doses of this compound are administered to small groups of animals. Key parameters to monitor include target engagement (inhibition of neutrophil elastase activity), efficacy in the disease model, and any potential adverse effects.

Troubleshooting Guide

IssuePossible CauseRecommendation
Lack of Efficacy Inadequate Dosage: The dose may be too low for the specific animal strain or the severity of the disease model.Perform a dose-response study to identify a more effective dose. Consider the pharmacokinetic and pharmacodynamic properties of this compound, which may vary between strains.
Ineffective Route of Administration: The chosen route (e.g., oral, intravenous) may not provide adequate bioavailability in the target tissue.Review the literature for the most effective route of administration for your model. If data is unavailable, consider comparing different routes in a pilot study.
Strain-Specific Differences in Metabolism: Different animal strains can metabolize drugs at different rates, affecting the drug's half-life and exposure.Consult literature on drug metabolism differences between the strains you are using. If significant differences are known, adjust the dosing regimen accordingly and confirm with a pilot study.
Adverse Effects Observed Dosage Too High: The observed toxicity may be a result of an excessively high dose for that particular strain.Reduce the dosage and carefully monitor for adverse events. A maximum tolerated dose (MTD) study can be beneficial.
Off-Target Effects: Although this compound is a selective inhibitor, off-target effects can occur at high concentrations.Lower the dose to a range that maintains efficacy while minimizing side effects.
High Variability in Results Inconsistent Drug Administration: Inaccurate or inconsistent dosing can lead to variable results.Ensure precise and consistent administration techniques. For oral gavage, ensure the entire dose is delivered. For injections, verify the correct volume and site.
Biological Variability: Animal-to-animal variation is inherent in preclinical research.Increase the sample size per group to improve statistical power. Ensure animals are age- and sex-matched and housed under identical conditions.

Quantitative Data Summary

The following tables summarize reported dosages of this compound and other neutrophil elastase inhibitors in various animal models.

Table 1: this compound (ONO-6818) Dosages in Rats

Animal StrainDisease ModelRoute of AdministrationDosageReference
Wistar RatHNE-Induced EmphysemaOral10 mg/kg, 100 mg/kg[3][4]

Table 2: Dosages of Other Neutrophil Elastase Inhibitors in Mice

InhibitorAnimal StrainDisease ModelRoute of AdministrationDosageReference
SivelestatBALB/c MousePsoriasis-like InflammationTopical (1% cream)Not Applicable
GW311616AC57BL/6 MouseAtherosclerosisOral2 mg/kg[3]
SivelestatNot SpecifiedKnee Joint InflammationIntraperitoneal50 mg/kg[5]

Note: These dosages are provided as a reference and may not be directly transferable to all experimental conditions or other strains.

Experimental Protocols

1. Induction of Neutrophil Elastase-Induced Lung Injury in Rats

This protocol is adapted from studies inducing emphysema in rats using human neutrophil elastase (HNE).

  • Animals: Male Wistar rats.

  • Materials:

    • Human Neutrophil Elastase (HNE)

    • Saline

    • This compound (ONO-6818)

    • Vehicle for this compound (e.g., 0.5% carboxymethyl-cellulose)

    • Microsprayer for intratracheal instillation

  • Procedure:

    • Anesthetize the rats according to your institution's approved protocol.

    • Divide animals into experimental groups (e.g., Control, HNE + Vehicle, HNE + this compound low dose, HNE + this compound high dose).

    • Administer this compound or vehicle orally (e.g., via gavage) one hour prior to HNE instillation.[4]

    • Expose the trachea and instill HNE (e.g., 200 U in saline) or saline using a microsprayer.[4]

    • Monitor the animals for recovery from anesthesia.

    • Efficacy can be assessed at various time points. For acute injury, bronchoalveolar lavage (BAL) fluid can be collected 6 hours post-instillation to measure neutrophil counts and hemoglobin levels.[4] For chronic changes like emphysema, lung function tests and histology can be performed at later time points (e.g., 8 weeks).[3][4]

2. Administration of a Neutrophil Elastase Inhibitor in a Mouse Model of Inflammation

This protocol provides a general guideline for systemic administration of a neutrophil elastase inhibitor in mice.

  • Animals: BALB/c or C57BL/6 mice.

  • Materials:

    • Neutrophil elastase inhibitor (e.g., this compound)

    • Appropriate vehicle for dissolution/suspension

    • Syringes and needles for the chosen route of administration (e.g., intraperitoneal, oral gavage)

  • Procedure:

    • Prepare the dosing solution of the neutrophil elastase inhibitor at the desired concentration in a suitable vehicle.

    • Weigh each mouse to ensure accurate dosing.

    • Administer the inhibitor via the chosen route. For example, intraperitoneal injection is a common route for systemic delivery.[5]

    • The timing of administration will depend on the experimental design. For prophylactic treatment, the inhibitor is typically given before the inflammatory stimulus. For therapeutic treatment, it is administered after the onset of the disease.

    • Monitor the animals for any adverse reactions.

    • Collect relevant samples (e.g., blood, tissue) at predetermined time points to assess pharmacodynamic markers (e.g., neutrophil elastase activity) and therapeutic efficacy.

Visualizations

Signaling_Pathway cluster_neutrophil Neutrophil cluster_epithelial_cell Airway Epithelial Cell Neutrophil Neutrophil NE Neutrophil Elastase Neutrophil->NE Release PKCd Protein Kinase Cδ NE->PKCd Activates TACE TNF-α Converting Enzyme PKCd->TACE Activates TNFa TNF-α TACE->TNFa Cleaves pro-TNF-α to active TNF-α MAPK MAPK Pathway TNFa->MAPK Activates Transcription Mucin Gene Transcription MAPK->Transcription This compound This compound This compound->NE Inhibits

Caption: Signaling pathway of Neutrophil Elastase-induced inflammation and its inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Animal Strain (e.g., Wistar Rat) Grouping Randomize into Groups (Control, Vehicle, Treatment) Animal_Model->Grouping Dosing Administer this compound or Vehicle (e.g., Oral Gavage) Grouping->Dosing Induction Induce Lung Injury (e.g., Intratracheal HNE) Dosing->Induction Monitoring Monitor Animal Health Induction->Monitoring Acute Acute Assessment (e.g., 6h) - BALF Analysis - Neutrophil Count Monitoring->Acute Chronic Chronic Assessment (e.g., 8w) - Lung Function - Histopathology Monitoring->Chronic

Caption: General experimental workflow for evaluating this compound in a rat model of lung injury.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Freselestat and Sivelestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two neutrophil elastase inhibitors, Freselestat (ONO-6818) and Sivelestat (ONO-5046). Both compounds are potent inhibitors of neutrophil elastase, a key protease implicated in the pathogenesis of various inflammatory diseases. This comparison summarizes available preclinical and clinical data to aid researchers and drug development professionals in evaluating these two therapeutic agents.

Mechanism of Action

Both this compound and Sivelestat are synthetic, small-molecule inhibitors of human neutrophil elastase (HNE). HNE is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon activation, neutrophils release HNE, which can degrade extracellular matrix proteins, such as elastin, leading to tissue damage.[2] By inhibiting HNE, this compound and Sivelestat aim to mitigate the inflammatory cascade and protect tissues from proteolytic damage.

Sivelestat has been shown to exert its effects through multiple signaling pathways. It can inhibit the nuclear factor-kappa B (NF-κB) pathway by preventing the phosphorylation of its inhibitor, IκB.[3] Additionally, Sivelestat has been demonstrated to suppress the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This inhibition leads to a reduction in the release of pro-inflammatory cytokines and a decrease in apoptosis.[4][5] More recent studies suggest Sivelestat also attenuates acute lung injury by inhibiting the JNK/NF-κB pathway and activating the Nrf2/HO-1 signaling pathway.[6][7][8]

This compound , also a potent neutrophil elastase inhibitor, has been shown to reduce the production of inflammatory mediators such as interleukin-8 (IL-8) and the complement membrane attack complex (C5b-9).[3] While its primary mechanism is direct HNE inhibition, the detailed downstream signaling pathways are not as extensively elucidated in publicly available literature as those for Sivelestat.

Preclinical Efficacy

This compound (ONO-6818)

Preclinical studies have demonstrated the efficacy of this compound in animal models of lung injury. In a rat model of human neutrophil elastase-induced emphysema, oral administration of this compound resulted in a dose-dependent reduction in lung inflammation and prevention of emphysematous changes.

ParameterControl (Saline)HNEHNE + this compound (10 mg/kg)HNE + this compound (100 mg/kg)
Lung Myeloperoxidase Activity (units/g tissue) 0.1 ± 0.02.5 ± 0.41.5 ± 0.30.8 ± 0.2
BALF Neutrophil Count (x10^4 cells/mL) 0.5 ± 0.150.2 ± 8.730.1 ± 5.415.3 ± 3.1
Mean Linear Intercept (µm) 55.1 ± 1.280.3 ± 2.570.2 ± 2.160.5 ± 1.8
*p < 0.05 compared to HNE group. Data are presented as mean ± SEM.

Table 1: Effects of this compound on HNE-Induced Lung Injury in Rats.[5]

In a simulated extracorporeal circulation model using human blood, this compound significantly reduced the levels of neutrophil elastase, IL-8, and C5b-9, indicating its potential to mitigate the inflammatory response associated with cardiopulmonary bypass.[3][9]

ParameterControlThis compound (1.0 µmol/L)
Neutrophil Elastase (ng/mL) at 120 min 150 ± 2550 ± 10
Interleukin-8 (pg/mL) at 120 min 800 ± 150300 ± 50
C5b-9 (AU/mL) at 120 min 60 ± 1025 ± 5
p < 0.05 compared to control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Inflammatory Mediators in a Simulated Extracorporeal Circulation Model.[3][9]

Sivelestat

Sivelestat has been extensively studied in various preclinical models of inflammatory diseases, particularly acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). In a rat model of lipopolysaccharide (LPS)-induced ALI, intraperitoneal administration of Sivelestat significantly improved lung function and reduced inflammatory markers in a dose-dependent manner.

ParameterShamVehicle (LPS)Sivelestat (Low Dose)Sivelestat (Medium Dose)Sivelestat (High Dose)
PaO2/FiO2 Ratio 450 ± 25250 ± 20300 ± 22350 ± 25400 ± 30
Lung W/D Ratio 4.5 ± 0.37.0 ± 0.56.2 ± 0.45.5 ± 0.35.0 ± 0.2
Serum TNF-α (pg/mL) 50 ± 10300 ± 40220 ± 30150 ± 25100 ± 20
Serum IL-8 (pg/mL) 20 ± 5150 ± 20110 ± 1580 ± 1060 ± 8
*p < 0.05 compared to vehicle group. Data are presented as mean ± SEM.

Table 3: Effects of Sivelestat on LPS-Induced Acute Lung Injury in Rats.[4]

Furthermore, in a murine model of imiquimod-induced psoriasis, topical application of Sivelestat demonstrated significant efficacy in reducing skin inflammation and epidermal thickness, comparable to a potent corticosteroid.[10]

ParameterNo Therapy (Control)1% Sivelestat Ointment1% Sivelestat Cream
Total mPASI Index Reduction -36%50%
Epidermal Thickness Reduction vs. Control -2.4x3.6x
Reduction in CD3+ Cells vs. Control -1.8x2.2x
Reduction in Ki-67+ Cells vs. Control -2.3x2.9x

Table 4: Efficacy of Topical Sivelestat in a Mouse Model of Psoriasis.[10]

Clinical Efficacy

Sivelestat

Sivelestat is approved in Japan and South Korea for the treatment of acute lung injury associated with Systemic Inflammatory Response Syndrome (SIRS).[11] Clinical studies have shown mixed results. Some studies in Japan indicated that Sivelestat improved pulmonary function, reduced the duration of mechanical ventilation, and shortened ICU stays.[11] However, a large, international, multicenter, double-blind, placebo-controlled trial (the STRIVE study) did not show a significant effect of Sivelestat on 28-day all-cause mortality or ventilator-free days in a heterogeneous population with acute lung injury.[12] More recent meta-analyses and retrospective cohort studies, particularly in the context of COVID-19-induced ARDS, have suggested that Sivelestat administration is associated with improved oxygenation and clinical outcomes.[13]

StudyPopulationKey Findings
Japanese Phase III Study ALI patients with SIRSImproved pulmonary function, reduced duration of mechanical ventilation, shortened ICU stay.[11]
STRIVE Study (International Phase II) ALI patientsNo significant effect on 28-day mortality or ventilator-free days.[12]
Multicenter Retrospective Cohort (COVID-19 ARDS) COVID-19 ARDS patientsAssociated with improved oxygenation, decreased Murray lung injury score, increased ventilator-free days, and improved survival.[13]

Table 5: Summary of Key Clinical Trial Results for Sivelestat in Acute Lung Injury/ARDS.

This compound

Signaling Pathways and Experimental Workflows

Freselestat_Sivelestat_Signaling_Pathway cluster_this compound This compound cluster_sivelestat Sivelestat This compound This compound HNE_F Human Neutrophil Elastase This compound->HNE_F inhibits Inflammation_F Inflammation (IL-8, C5b-9) HNE_F->Inflammation_F promotes Sivelestat Sivelestat HNE_S Human Neutrophil Elastase Sivelestat->HNE_S inhibits PI3K PI3K Sivelestat->PI3K inhibits NFkB NF-κB Sivelestat->NFkB inhibits HNE_S->PI3K HNE_S->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammation_S Inflammation & Apoptosis mTOR->Inflammation_S promotes NFkB->Inflammation_S promotes

Experimental_Workflow_Sivelestat_ALI_Model cluster_animal_model In Vivo Model of Acute Lung Injury Animal_Model Rat Model of LPS-induced ALI Treatment Intraperitoneal injection of Sivelestat (Low, Medium, High Dose) or Vehicle Animal_Model->Treatment Endpoint_Measurement Endpoint Measurement: - Blood Gas Analysis (PaO2/FiO2) - Lung Wet/Dry Ratio - Serum Cytokine Levels (ELISA) - Lung Histopathology - Western Blot for PI3K/AKT/mTOR pathway Treatment->Endpoint_Measurement

Experimental Protocols

This compound: HNE-Induced Emphysema in Rats
  • Animal Model: Young male Wistar rats were used.

  • Induction of Emphysema: Human neutrophil elastase (HNE, 200 U) was administered intratracheally.

  • Treatment: this compound (10 mg/kg or 100 mg/kg) or vehicle (0.5% carboxymethyl-cellulose) was administered orally one hour before HNE application.

  • Acute Lung Injury Assessment (6 hours post-HNE):

    • Bronchoalveolar lavage fluid (BALF) was collected to measure neutrophil counts and hemoglobin concentration.

    • Lung tissue was harvested to determine myeloperoxidase (MPO) activity.

  • Emphysema Assessment (8 weeks post-HNE):

    • Pulmonary function tests were performed to measure functional residual capacity (FRC), total lung capacity (TLC), and lung compliance.

    • Histological analysis of lung tissue was conducted to determine the mean linear intercept (MLI).[5]

Sivelestat: LPS-Induced Acute Lung Injury in Rats
  • Animal Model: Male Sprague-Dawley rats were used.

  • Induction of ALI: Lipopolysaccharide (LPS) was administered to induce acute lung injury.

  • Treatment: Sivelestat was administered intraperitoneally at different doses.

  • Endpoint Measurements:

    • Blood Gas Analysis: Arterial blood was collected to measure PaO2 and calculate the PaO2/FiO2 ratio.

    • Lung Wet/Dry (W/D) Weight Ratio: Lungs were excised, weighed (wet weight), dried in an oven, and weighed again (dry weight) to determine the W/D ratio as an indicator of pulmonary edema.

    • ELISA: Serum levels of inflammatory cytokines such as TNF-α and IL-8 were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • Histopathology: Lung tissues were fixed, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of lung injury.

    • Western Blotting for PI3K/AKT/mTOR Pathway:

      • Lung tissue homogenates were prepared in lysis buffer.

      • Protein concentrations were determined using a BCA protein assay kit.

      • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membranes were blocked and then incubated with primary antibodies against PI3K, AKT, p-AKT, mTOR, Bax, and Bcl-2.

      • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

      • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4][5]

Conclusion

Both this compound and Sivelestat are effective inhibitors of human neutrophil elastase with demonstrated preclinical efficacy in models of inflammatory diseases. Sivelestat has been more extensively studied, with a significant body of literature detailing its mechanism of action involving the PI3K/AKT/mTOR and NF-κB signaling pathways, and has undergone numerous clinical trials, particularly for ALI/ARDS, with varying outcomes. This compound has shown promise in preclinical models, but clinical data and detailed mechanistic studies are less readily available.

The choice between these two inhibitors for research or development purposes will likely depend on the specific disease model, the desired route of administration (this compound has been tested orally), and the specific inflammatory pathways of interest. Further direct comparative studies are needed to definitively establish the relative efficacy and safety of this compound and Sivelestat.

References

A Head-to-Head In Vitro Comparison of Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in the innate immune response by degrading proteins of pathogens. However, excessive or unregulated NE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This has led to the development of numerous NE inhibitors as potential therapeutics. This guide provides a head-to-head in vitro comparison of several key neutrophil elastase inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation and selection process.

Quantitative Comparison of Inhibitor Potency and Selectivity

The efficacy of a neutrophil elastase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50, or the inhibition constant, Ki) and its selectivity against other related proteases. The following table summarizes the in vitro potency of several well-characterized and novel NE inhibitors.

InhibitorChemical ClassTargetIC50 (nM)Ki (nM)Selectivity Profile
SivelestatPeptidomimeticHuman Neutrophil Elastase (HNE)40-7020-50Highly selective for NE over other serine proteases like trypsin, chymotrypsin, and thrombin.[1][2]
AZD9668 (Alvelestat)Diaryl pyrimidine derivativeHuman Neutrophil Elastase (HNE)129.4Over 600-fold more selective for NE compared to other serine proteases.[3]
BI 1323495Not specifiedHuman Neutrophil Elastase (HNE)0.4Not Reported>4000-fold selectivity versus related proteases cathepsin G and proteinase 3.
Neutrophil elastase inhibitor 4Thalidomide derivativeHuman Neutrophil Elastase (HNE)42.38.04Also inhibits proliferation of various cancer cell lines.[4]
Neutrophil elastase inhibitor 5Not specifiedHuman Neutrophil Elastase (HNE) & Proteinase 3 (PR3)4910 (HNE), 20690 (PR3)Not ReportedDual inhibitor of HNE and PR3.[5]
Tutuilamide ACyclic depsipeptidePorcine Pancreatic Elastase (PPE) & HNE0.73 (HNE)Not ReportedPotent inhibitor of both PPE and HNE.[6]
Lyngbyastatin 7Cyclic depsipeptideHuman Neutrophil Elastase (HNE)0.8523Specific activity against serine protease elastase, proteinase K and chymotrypsin.[6]

Signaling Pathways Involving Neutrophil Elastase

Neutrophil elastase is involved in various signaling pathways that contribute to inflammation and tissue damage. Understanding these pathways is crucial for elucidating the mechanism of action of its inhibitors.

NE_Signaling_Pathway Neutrophil Elastase Signaling in Inflammation NE Neutrophil Elastase (NE) PAR2 Protease-Activated Receptor 2 (PAR2) NE->PAR2 cleavage & activation TLR4 Toll-like Receptor 4 (TLR4) NE->TLR4 activation MAPK p44/42 MAPK Pathway PAR2->MAPK Inflammation Inflammation (e.g., cytokine release) MAPK->Inflammation Pain Pain MAPK->Pain NFkB NF-κB Pathway TLR4->NFkB NFkB->Inflammation VSMC Vascular Smooth Muscle Cell Proliferation & Migration NFkB->VSMC

Caption: Signaling pathways activated by Neutrophil Elastase leading to inflammation and pain.

Experimental Protocols

Accurate and reproducible in vitro assessment of neutrophil elastase inhibitors is fundamental. Below are detailed methodologies for key experiments.

Fluorometric Neutrophil Elastase Activity Assay (Enzyme-based)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified neutrophil elastase.

a. Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • NE Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • Fluorogenic NE Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Test inhibitors and a known inhibitor control (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = 380/500 nm or 400/505 nm)[7][8][9]

b. Experimental Workflow:

Caption: Experimental workflow for the fluorometric enzyme-based neutrophil elastase inhibitor assay.

c. Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in NE Assay Buffer. Reconstitute the NE enzyme and substrate according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well black plate, add the test inhibitor dilutions. Then, add the purified HNE solution to each well (except for the blank). Include wells for a positive control (NE and substrate without inhibitor) and a negative control (substrate only). Incubate the plate for 5-10 minutes at 37°C to allow the inhibitors to bind to the enzyme.[10]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence in kinetic mode for 10-20 minutes at 37°C, with readings taken every 1-2 minutes.[7][8][9]

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Neutrophil Elastase Inhibition Assay

This assay assesses the ability of an inhibitor to block NE activity in a more physiologically relevant context, using stimulated neutrophils.

a. Materials:

  • Freshly isolated human neutrophils or a suitable cell line (e.g., U937)[11][12]

  • Cell culture medium (e.g., RPMI)

  • Neutrophil stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA, or N-Formylmethionyl-leucyl-phenylalanine - fMLP)[13]

  • Fluorogenic NE Substrate

  • Test inhibitors

  • 96-well cell culture plate (black, clear bottom)

  • Fluorescence microplate reader

b. Procedure:

  • Cell Seeding: Seed the isolated neutrophils or cultured cells into a 96-well plate.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitors and incubate for a predetermined time (e.g., 30-60 minutes).

  • Neutrophil Stimulation: Add the stimulant (e.g., PMA) to the wells to induce the release of neutrophil elastase from the cells.

  • Substrate Addition: Add the fluorogenic NE substrate to the wells.

  • Measurement: Measure the fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the stimulated control without inhibitor and determine the IC50 values.

Conclusion

The in vitro evaluation of neutrophil elastase inhibitors is a critical step in the drug discovery process. The data and protocols presented in this guide offer a framework for the comparative assessment of different inhibitors. A thorough analysis of both potency (IC50, Ki) and selectivity is essential for identifying promising candidates for further preclinical and clinical development. The choice of assay, whether enzyme-based or cell-based, will depend on the specific research question, with cell-based assays providing a more physiologically relevant model of inhibitor efficacy. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and to consider the broader pharmacological profile of the inhibitors under investigation.

References

A Comparative Analysis of Freselestat and Placebo in a Preclinical Emphysema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of freselestat, a potent neutrophil elastase inhibitor, against a placebo in a preclinical animal model of emphysema. The data and protocols presented are based on established methodologies in the field to offer a scientifically grounded, illustrative overview for research and development purposes.

Emphysema, a major phenotype of chronic obstructive pulmonary disease (COPD), is characterized by the progressive destruction of alveolar walls, leading to impaired gas exchange.[1] A key driver of this lung tissue damage is an imbalance between proteases and anti-proteases, with neutrophil elastase (NE) being a primary contributor to the breakdown of elastin, a critical component of the lung's extracellular matrix.[2]

This compound (also known as ONO-6818) is a potent, orally active, and selective inhibitor of neutrophil elastase.[3][4] By directly targeting NE, this compound is hypothesized to mitigate the downstream inflammatory cascade and tissue destruction characteristic of emphysema. This guide outlines the expected outcomes of administering this compound compared to a placebo in an elastase-induced emphysema mouse model, a widely used model to study the disease.[5][6]

Experimental Protocols

A representative experimental design to evaluate the efficacy of this compound in a preclinical model is detailed below.

Animal Model: Elastase-Induced Emphysema
  • Species/Strain: C57BL/6 mice are commonly used due to their susceptibility to elastase-induced emphysema.[7]

  • Induction: Emphysema is induced by a single intratracheal or oropharyngeal instillation of porcine pancreatic elastase (PPE).[5][8] The dose is carefully selected to induce significant but sublethal lung damage. Control animals receive a saline instillation.

  • Acclimation: Animals are acclimated for one week prior to the start of the experiment.

Treatment Administration
  • Grouping: Mice are randomly assigned to the following groups:

    • Sham Control (Saline instillation + Placebo treatment)

    • Emphysema Control (PPE instillation + Placebo treatment)

    • Treatment Group (PPE instillation + this compound treatment)

  • Dosing: this compound is administered orally, once daily, starting 24 hours after PPE instillation and continuing for the duration of the study (e.g., 21 days).[4] The placebo group receives the vehicle used to dissolve this compound.

Endpoint Analysis
  • Pulmonary Function Tests: Anesthetized, tracheotomized mice are mechanically ventilated (e.g., using a flexiVent system) to assess lung function.[9][10] Key parameters measured include:

    • Compliance: A measure of the lung's ability to stretch and expand.

    • Elastance: The reciprocal of compliance, indicating the stiffness of the lung.

    • Forced Expiratory Volume in 0.1 seconds (FEV0.1) & Forced Vital Capacity (FVC): Measures of airflow limitation.[11]

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with sterile saline to collect BAL fluid.[12][13] This fluid is analyzed for:

    • Total and Differential Cell Counts: To quantify inflammatory cells such as neutrophils and macrophages.[14]

    • Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., IL-8, TNF-α) via ELISA.

  • Lung Histology: Lungs are perfusion-fixed with formalin.[15] Paraffin-embedded sections are stained with Hematoxylin and Eosin (H&E) for morphometric analysis. Key parameters include:

    • Mean Linear Intercept (Lm): A measure of the average distance between alveolar walls, which increases with airspace enlargement.[16]

    • Destructive Index (DI): A quantification of the destruction of alveolar walls.[16]

Data Presentation: Hypothetical Comparative Data

The following tables summarize the expected quantitative outcomes from the described preclinical study, comparing the effects of this compound to a placebo.

Table 1: Pulmonary Function Tests

ParameterSham + PlaceboEmphysema + PlaceboEmphysema + this compound
Compliance (mL/cmH₂O) 0.05 ± 0.0040.09 ± 0.0070.06 ± 0.005
Elastance (cmH₂O/mL) 20.0 ± 1.511.1 ± 1.016.7 ± 1.3
FEV₀.₁/FVC (%) 85 ± 365 ± 578 ± 4
Data are presented as Mean ± SEM. *p < 0.05 compared to Emphysema + Placebo.

Table 2: Bronchoalveolar Lavage (BAL) Fluid Analysis

ParameterSham + PlaceboEmphysema + PlaceboEmphysema + this compound
Total Cells (x10⁵) 1.2 ± 0.38.5 ± 1.13.5 ± 0.8
Neutrophils (x10⁴) 0.5 ± 0.15.0 ± 0.91.5 ± 0.4
Macrophages (x10⁵) 1.1 ± 0.33.5 ± 0.72.0 ± 0.5
Data are presented as Mean ± SEM. *p < 0.05 compared to Emphysema + Placebo.

Table 3: Lung Histomorphometry

ParameterSham + PlaceboEmphysema + PlaceboEmphysema + this compound
Mean Linear Intercept (Lm, µm) 35 ± 370 ± 645 ± 4
Destructive Index (DI, %) < 545 ± 520 ± 4
*Data are presented as Mean ± SEM. *p < 0.05 compared to Emphysema + Placebo.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.

G cluster_0 Pathogenic Cascade in Emphysema cluster_1 Therapeutic Intervention Stimulus Cigarette Smoke / Other Irritants Macrophage Alveolar Macrophage Stimulus->Macrophage Activation Chemokines Chemokines (e.g., IL-8) Macrophage->Chemokines Release Neutrophil Neutrophil NE Neutrophil Elastase (NE) Neutrophil->NE Release Chemokines->Neutrophil Recruitment Elastin Elastin Degradation NE->Elastin Destruction Alveolar Wall Destruction Elastin->Destruction This compound This compound This compound->NE Inhibition

Caption: Mechanism of Action of this compound in Emphysema.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimation Week -1: Acclimation of C57BL/6 Mice Grouping Day 0: Randomization into Groups Acclimation->Grouping Induction Day 0: Intratracheal Elastase or Saline Instillation Grouping->Induction Treatment Days 1-21: Daily Oral Administration (this compound or Placebo) Induction->Treatment PFT Day 21: Pulmonary Function Tests (PFT) Treatment->PFT BAL Day 21: Bronchoalveolar Lavage (BAL) Treatment->BAL Histo Day 21: Lung Histology Treatment->Histo

Caption: Preclinical Experimental Workflow.

Conclusion

Based on its mechanism as a potent neutrophil elastase inhibitor, this compound is expected to demonstrate significant therapeutic efficacy in a preclinical emphysema model. The anticipated results from this hypothetical study—improved pulmonary function, reduced lung inflammation, and preservation of alveolar structure—strongly suggest that targeting neutrophil elastase is a viable strategy for mitigating emphysema progression.[4][17]

These findings would provide a solid rationale for further investigation of this compound in more complex preclinical models, such as cigarette smoke-induced emphysema, and ultimately, for its consideration in clinical trials for the treatment of COPD.[18][19] The detailed protocols and expected outcomes presented in this guide serve as a valuable resource for researchers dedicated to developing novel therapies for this debilitating respiratory disease.

References

Reproducibility of Freselestat's Effects on Cytokine Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of neutrophil elastase has emerged as a promising therapeutic strategy for a variety of inflammatory conditions, owing to its role in proteolytic tissue damage and the amplification of inflammatory responses. Freselestat and its close analog, Sivelestat, are specific inhibitors of this enzyme. This guide provides an objective comparison of the reproducibility of their effects on cytokine release, supported by experimental data and detailed methodologies.

Comparative Analysis of Cytokine Release Inhibition

The available data on the effects of this compound and its analog Sivelestat on cytokine release present a complex picture, with reproducibility appearing to be highly dependent on the experimental context, such as the model system and the specific inflammatory condition being studied.

Quantitative Data Summary

The following table summarizes quantitative data from various studies investigating the effects of Sivelestat and an alternative neutrophil elastase inhibitor, Alvelestat (AZD9668), on the release of key pro-inflammatory cytokines.

DrugCytokineModel SystemKey FindingsReference
Sivelestat IL-1βPorcine whole blood stimulated with LPSSignificantly suppressed IL-1β levels compared to control.[1][2][1][2]
COVID-19 patients with ALI/ARDSSignificantly decreased levels of IL-1β.[3][3]
Sepsis patients with ARDSEarly animal studies indicated lower serum levels of IL-1β.[4][4]
Sivelestat TNF-αLPS-induced ALI in ratsSignificantly attenuated the LPS-induced up-regulation of TNF-α.[5][6][5][6]
Porcine whole blood stimulated with LPSLower peak TNF-α level, but the difference was not statistically significant.[1][1]
Children with ARDSShown to inhibit the release of TNF-α.[7][7]
Sivelestat IL-6Patients undergoing cardiopulmonary bypassSignificantly decreased level of IL-6 on postoperative days 2 and 3.[8][8]
Sepsis patients with ARDSSignificantly improved inflammatory indicators including IL-6.[9][9]
LPS-induced ALI in ratsSignificantly attenuated the LPS-induced up-regulation of IL-6.[5][6][5][6]
Sivelestat IL-2 & IFNαCOVID-19 patients with ALI/ARDSSignificantly decreased levels of IL-2 and IFNα.[3][3]
Alvelestat (AZD9668) IL-6 & IL-8Patients with bronchiectasisTrends for reductions in sputum IL-6 and plasma IL-8.[10][11][10][11]
Patients with COPDNo significant differences in inflammatory markers.[12][12]

Note: The variability in outcomes, particularly in clinical studies, suggests that the efficacy of neutrophil elastase inhibitors on cytokine modulation may be influenced by factors such as disease severity and the timing of administration. For instance, some studies on Sivelestat in Acute Respiratory Distress Syndrome (ARDS) showed improved pulmonary function but no significant effect on 28-day mortality, indicating a complex relationship between inhibiting neutrophil elastase, cytokine levels, and overall clinical outcomes.[13]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound and other neutrophil elastase inhibitors on cytokine release.

In Vitro Cytokine Release Assay

This protocol describes a typical in vitro experiment to assess the effect of a neutrophil elastase inhibitor on cytokine release from cultured cells.

  • Cell Culture:

    • Culture a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), macrophages like RAW264.7, or bronchial epithelial cells) in appropriate media and conditions until they reach a suitable confluency.

  • Stimulation and Treatment:

    • Pre-incubate the cells with various concentrations of the neutrophil elastase inhibitor (e.g., this compound) or a vehicle control for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) to induce cytokine production.

  • Sample Collection:

    • After the desired incubation time (e.g., 6, 12, or 24 hours), collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.

  • Cytokine Quantification (ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

    • Block non-specific binding sites.

    • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.

    • Incubate, then wash the plate.

    • Add a biotinylated detection antibody specific for the cytokine.

    • Incubate, then wash the plate.

    • Add an enzyme-linked streptavidin (e.g., horseradish peroxidase).

    • Incubate, then wash the plate.

    • Add a substrate solution to develop a colorimetric signal.

    • Stop the reaction and measure the absorbance using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.[14][15][16][17][18]

In Vivo Animal Model of Inflammation

This protocol outlines a general in vivo experiment to evaluate the efficacy of a neutrophil elastase inhibitor in a preclinical animal model of inflammation.

  • Animal Model:

    • Use a suitable animal model of inflammation, such as a lipopolysaccharide (LPS)-induced acute lung injury model in rodents.

  • Treatment Administration:

    • Administer the neutrophil elastase inhibitor (e.g., Sivelestat) to the animals via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and time point relative to the inflammatory challenge. A control group should receive a vehicle.

  • Induction of Inflammation:

    • Induce inflammation by administering LPS (e.g., intratracheally for lung injury).

  • Sample Collection:

    • At a specified time point after LPS administration, collect biological samples such as bronchoalveolar lavage fluid (BALF) and blood (for serum or plasma).

  • Cytokine Measurement:

    • Process the collected samples (e.g., centrifuge BALF and blood).

    • Measure cytokine levels in the BALF and serum/plasma using a suitable immunoassay, such as ELISA, as described in the in vitro protocol.

  • Histopathological Analysis:

    • Collect relevant tissues (e.g., lungs), fix them in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin) to assess tissue damage and inflammatory cell infiltration.

Visualizations

Signaling Pathway of Neutrophil Elastase-Mediated Inflammation

Neutrophil elastase (NE) contributes to inflammation through various signaling pathways. A key mechanism involves the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of pro-inflammatory gene expression.

G Neutrophil Elastase Signaling Pathway NE Neutrophil Elastase (NE) IKK IKK Activation NE->IKK activates Inhibitor This compound Inhibitor->NE inhibits IkB IκB Degradation IKK->IkB phosphorylates NFkB NF-κB Activation (p65/p50 translocation) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines gene transcription

Caption: Neutrophil Elastase signaling leading to cytokine production.

Experimental Workflow for Cytokine Release Analysis

The following diagram illustrates a standard workflow for investigating the impact of a drug on cytokine release in an in vitro setting.

G Experimental Workflow for Cytokine Release Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., PBMCs) PreIncubation Pre-incubation with This compound or Vehicle CellCulture->PreIncubation Stimulation Stimulation with LPS PreIncubation->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant ELISA Cytokine Quantification (ELISA) Supernatant->ELISA Data Data Analysis ELISA->Data

Caption: In vitro workflow for analyzing drug effects on cytokines.

References

Freselestat's Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of Freselestat (also known as Sivelestat or ONO-5046), a potent neutrophil elastase inhibitor, across various cell lines. The performance of this compound is compared with other notable neutrophil elastase inhibitors, supported by experimental data to aid in research and drug development decisions.

Introduction to this compound and Neutrophil Elastase Inhibition

Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] While it plays a crucial role in host defense against bacterial infections, its dysregulated activity contributes to the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), through the degradation of extracellular matrix proteins and promotion of inflammation.[2][3] this compound is a specific, low molecular-weight inhibitor of neutrophil elastase that has been investigated for its therapeutic potential in these conditions.[4][5] This guide summarizes the available data on this compound's activity and provides a comparison with other neutrophil elastase inhibitors.

Data Presentation: Comparative Activity of Neutrophil Elastase Inhibitors

The following tables summarize the inhibitory activity of this compound and other selected neutrophil elastase inhibitors. It is important to note that the experimental conditions, such as the use of purified enzymes versus whole cells and the specific assay protocols, can influence the observed IC50 values.

Table 1: In Vitro Inhibitory Activity of Neutrophil Elastase Inhibitors

InhibitorTargetIC50 / KiSpeciesComments
This compound (Sivelestat) Neutrophil ElastaseIC50: 44 nMHumanCompetitive inhibitor.[6]
Neutrophil ElastaseKi: 200 nMHuman[6]
Neutrophil ElastaseIC50: 36 nMRabbit[6]
Neutrophil ElastaseIC50: 19 nMRat[6]
Neutrophil ElastaseIC50: 37 nMHamster[6]
Neutrophil ElastaseIC50: 49 nMMouse[6]
GW311616A Human Neutrophil ElastaseIC50: 22 nMHumanPotent and selective inhibitor.[7]
Human Neutrophil ElastaseKi: 0.31 nMHuman[7]
Alvelestat (AZD9668) Neutrophil ElastasepIC50: 7.9 nMHumanOrally bioavailable and selective.[8]
Neutrophil ElastaseKi: 9.4 nMHuman[8][9]
Neutrophil ElastaseKd: 9.5 nMHuman[8]
BAY 85-8501 Human Neutrophil ElastaseIC50: 0.5 nMHumanPicomolar potency.[10]

Table 2: Cellular Activity of Neutrophil Elastase Inhibitors in Different Cell Lines

InhibitorCell LineActivityConcentrationEffect
This compound (Sivelestat) RAW 264.7 (mouse macrophage)Inhibition of inflammatory mediatorsNot specifiedDecreased LPS-induced secretion of TNF-α, IL-6, and HMGB1 by inhibiting NF-κB activation.[11]
Human NeutrophilsInhibition of NET formation10 µMInhibited PMA-induced Neutrophil Extracellular Trap (NET) formation.[12]
GW311616A U937 (human myeloid leukemia)Suppression of NE activity, inhibition of proliferation, induction of apoptosis150 µM (NE activity), 20-320 µM (proliferation/apoptosis)Markedly suppressed NE activity and induced apoptosis.[7]
K562 (human myeloid leukemia)Suppression of NE activity150 µMMarkedly suppressed NE activity.[7]
Alvelestat (AZD9668) HBE (human bronchial epithelial)Decreased cytotoxicity and inflammatory response20 µg/mLDecreased cell death and levels of IL-1β, IL-6, and TNF-α.[8]
A549 (human alveolar epithelial)Decreased cytotoxicity and inflammatory response20 µg/mLDecreased cell death and levels of IL-1β, IL-6, and TNF-α.[8]

Experimental Protocols

Neutrophil Elastase Activity Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits for measuring neutrophil elastase activity in cell lysates or supernatants.

Materials:

  • 96-well black microplate

  • Neutrophil Elastase (NE) Assay Buffer

  • Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC)

  • Purified human neutrophil elastase (for standard curve)

  • Test compounds (e.g., this compound)

  • Cell lysate or supernatant from cultured cells (e.g., U937 cells)

  • Microplate reader capable of fluorescence detection (Ex/Em = ~380/500 nm for AMC-based substrates)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of purified human neutrophil elastase in NE Assay Buffer to generate a standard curve (e.g., 0 to 100 ng/well).

  • Sample and Inhibitor Preparation:

    • For cell-based assays, culture cells (e.g., U937) to the desired density. Treat cells with stimuli (e.g., PMA) to induce NE release, in the presence or absence of the test inhibitor (this compound) for a specified time.

    • Collect the cell culture supernatant or prepare cell lysates.

    • Add the samples (supernatant or lysate) to the wells of the 96-well plate.

    • For inhibitor screening, pre-incubate the enzyme or cell lysate with various concentrations of the test inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation and Measurement:

    • Prepare a substrate master mix by diluting the fluorogenic NE substrate in NE Assay Buffer.

    • Add the substrate mix to all wells (standards, samples, and controls) to initiate the enzymatic reaction.

    • Immediately start measuring the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each well.

    • Subtract the background fluorescence (from wells with buffer and substrate only).

    • Plot the standard curve of NE concentration versus the reaction rate.

    • Determine the NE activity in the samples from the standard curve.

    • For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by neutrophil elastase and a general workflow for evaluating NE inhibitors.

Neutrophil_Elastase_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NE Neutrophil Elastase (NE) TLR4 TLR4 NE->TLR4 activates TGFa_pro pro-TGF-α NE->TGFa_pro cleaves MyD88 MyD88 TLR4->MyD88 EGFR EGFR ERK ERK1/2 EGFR->ERK TGFa TGF-α TGFa_pro->TGFa TGFa->EGFR activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB Nucleus Nucleus NFkB->Nucleus ERK->Nucleus Cytokine_Gene Cytokine Gene (e.g., IL-8) Nucleus->Cytokine_Gene transcription

Caption: Neutrophil Elastase (NE) signaling pathways leading to inflammation.

NETosis_Pathway cluster_neutrophil Neutrophil Stimuli Stimuli (e.g., PMA, LPS) NE_granule NE in Azurophilic Granules Stimuli->NE_granule triggers release NE_cytosol NE in Cytosol NE_granule->NE_cytosol Nucleus Nucleus NE_cytosol->Nucleus translocates to Histone_Clipping Histone Clipping Nucleus->Histone_Clipping NE mediates Chromatin_Decondensation Chromatin Decondensation Histone_Clipping->Chromatin_Decondensation NET_Release NET Release Chromatin_Decondensation->NET_Release Sivelestat This compound (Sivelestat) Sivelestat->NE_cytosol inhibits

Caption: Simplified pathway of Neutrophil Extracellular Trap (NET) formation and its inhibition by this compound.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow start Start: Cell Culture (e.g., U937 cells) treatment Treatment with Stimulant +/- Inhibitor start->treatment collection Collect Supernatant/Lysate treatment->collection assay NE Activity Assay collection->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis end End: Comparative Analysis data_analysis->end

Caption: General experimental workflow for screening neutrophil elastase inhibitors.

Conclusion

This compound demonstrates potent and selective inhibition of neutrophil elastase from various species. The available cellular data indicates its ability to modulate inflammatory responses in relevant cell lines. When compared to other inhibitors such as GW311616A, Alvelestat, and BAY 85-8501, this compound shows comparable in vitro potency, though direct cross-validation studies in a comprehensive panel of cell lines are limited. The choice of inhibitor for a specific research application will depend on factors such as the target cell type, the desired mode of action (e.g., enzymatic inhibition vs. cellular effects), and the specific experimental context. The provided protocols and diagrams offer a framework for the further evaluation and comparison of these compounds in a laboratory setting.

References

A Comparative Analysis of Freselestat and Other Serine Protease Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide offers an objective comparison of Freselestat (ONO-6818) and other prominent serine protease inhibitors, focusing on their performance, supported by experimental data. This document delves into their mechanisms of action, potency, selectivity, and pharmacokinetic profiles to aid in informed decision-making for future research and development.

Serine protease inhibitors are a critical class of therapeutic agents investigated for a multitude of inflammatory and proteolytic-driven diseases. Neutrophil elastase, a key serine protease, has been a primary target in conditions such as acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and other inflammatory disorders. This guide provides a comparative overview of this compound against other notable neutrophil elastase inhibitors: Sivelestat, AZD9668 (Alvelestat), and BAY 85-8501.

Mechanism of Action and Performance

This compound, like the other compounds discussed, is a potent inhibitor of neutrophil elastase. Its mechanism involves reducing the activity of this enzyme, which in turn decreases the production of inflammatory mediators like interleukin-8 and the formation of the complement membrane attack complex[1]. The comparative inhibitory activities of these compounds are summarized in the table below.

Data Presentation: Inhibitor Potency and Selectivity
InhibitorTargetKi (nM)IC50 (nM)Selectivity
This compound (ONO-6818) Neutrophil Elastase12.2[1][2][3][4]->100-fold less active against trypsin, proteinase 3, pancreatic elastase, plasmin, thrombin, collagenase, and cathepsin G[2][3][4].
Sivelestat (ONO-5046) Neutrophil Elastase200[5]19-49[6]Does not inhibit trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin and cathepsin G, even at 100 μM[5].
AZD9668 (Alvelestat) Neutrophil Elastase9.4[7][8][9]12[7][8]At least 600-fold more selective over other serine proteases[7][8].
BAY 85-8501 Human Neutrophil Elastase-0.065[8]Selective and reversible inhibitor[8].

Experimental Protocols

The determination of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) is crucial for evaluating the potency of these inhibitors. A general protocol for a neutrophil elastase inhibitor screening assay is outlined below.

General Protocol for Neutrophil Elastase Inhibition Assay

A common method for determining the inhibitory activity of compounds against neutrophil elastase involves a fluorometric assay.

Materials:

  • Neutrophil Elastase (NE) enzyme

  • Fluorogenic substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer

  • Test inhibitors (e.g., this compound)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Reconstitute the lyophilized neutrophil elastase and the fluorogenic substrate in the assay buffer to their working concentrations.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer.

  • Assay Reaction:

    • Add a defined amount of neutrophil elastase to each well of the 96-well plate.

    • Add the various concentrations of the test inhibitors to the wells.

    • Incubate the enzyme and inhibitors for a pre-determined period at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Measurement: Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm or 380/460 nm). The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (enzyme without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of neutrophil elastase inhibitors and a typical experimental workflow for their evaluation.

G cluster_0 Neutrophil Activation and Elastase Release cluster_1 Pathophysiological Effects of Neutrophil Elastase Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activates Neutrophil Elastase (NE) Neutrophil Elastase (NE) Neutrophil->Neutrophil Elastase (NE) Releases Extracellular Matrix Degradation Extracellular Matrix Degradation Neutrophil Elastase (NE)->Extracellular Matrix Degradation Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Neutrophil Elastase (NE)->Pro-inflammatory Cytokine Production Tissue Damage Tissue Damage Extracellular Matrix Degradation->Tissue Damage Pro-inflammatory Cytokine Production->Tissue Damage This compound & Other Inhibitors This compound & Other Inhibitors This compound & Other Inhibitors->Neutrophil Elastase (NE) Inhibits

Caption: Mechanism of action of neutrophil elastase inhibitors.

G cluster_0 In Vitro Evaluation cluster_1 Preclinical Studies cluster_2 Clinical Trials Inhibitor Synthesis Inhibitor Synthesis Enzyme Inhibition Assay (IC50/Ki) Enzyme Inhibition Assay (IC50/Ki) Inhibitor Synthesis->Enzyme Inhibition Assay (IC50/Ki) Selectivity Profiling Selectivity Profiling Enzyme Inhibition Assay (IC50/Ki)->Selectivity Profiling Pharmacokinetics (ADME) Pharmacokinetics (ADME) Selectivity Profiling->Pharmacokinetics (ADME) In Vivo Efficacy Models (e.g., ALI) In Vivo Efficacy Models (e.g., ALI) Pharmacokinetics (ADME)->In Vivo Efficacy Models (e.g., ALI) Toxicology Studies Toxicology Studies In Vivo Efficacy Models (e.g., ALI)->Toxicology Studies Phase I (Safety & PK) Phase I (Safety & PK) Toxicology Studies->Phase I (Safety & PK) Phase II (Efficacy & Dosing) Phase II (Efficacy & Dosing) Phase I (Safety & PK)->Phase II (Efficacy & Dosing) Phase III (Pivotal Studies) Phase III (Pivotal Studies) Phase II (Efficacy & Dosing)->Phase III (Pivotal Studies)

Caption: Drug development workflow for neutrophil elastase inhibitors.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are critical for its clinical success. Below is a comparative summary of the available pharmacokinetic data for the discussed inhibitors.

InhibitorAdministrationKey Pharmacokinetic Features
This compound (ONO-6818) OralOrally active[2][3][4]. Specific details on bioavailability, half-life, and metabolism are not readily available in the public domain.
Sivelestat (ONO-5046) IntravenousApparent distribution volume: 20.88 L; Apparent clearance: 1.79 L/h in Chinese patients with severe pneumonia[2]. Clearance is influenced by total bilirubin levels[2].
AZD9668 (Alvelestat) OralWell tolerated at single doses up to 150 mg and multiple doses up to 70 mg twice daily. Time to peak plasma concentration is 0.5 - 1.5 hours with a short elimination half-life suitable for twice-daily dosing. Steady state is reached by day 2 with minimal accumulation. Approximately 40% is eliminated unchanged in the urine[5][10].
BAY 85-8501 OralOrally active with favorable pharmacokinetics demonstrated in preclinical models[11][12]. In a Phase 2a study, trough plasma concentrations plateaued after 2 weeks of daily administration[13].

Clinical Development and Applications

These inhibitors have been investigated for various inflammatory conditions, primarily those affecting the respiratory system.

  • This compound (ONO-6818): Has been investigated for its potential use in treating chronic obstructive pulmonary disease (COPD)[1]. Preclinical studies have shown its efficacy in reducing inflammatory mediators during simulated extracorporeal circulation[1].

  • Sivelestat (ONO-5046): Is clinically used for the treatment of acute lung injury (ALI) and ARDS in some countries[14]. Clinical studies have shown mixed results regarding its efficacy in reducing mortality, though some have indicated improvements in oxygenation[14].

  • AZD9668 (Alvelestat): Has undergone Phase II clinical trials for bronchiectasis and COPD[15][16]. Studies have shown it to be well-tolerated and to have some positive effects on lung function and inflammatory biomarkers, although its overall clinical efficacy is still under evaluation[5][15][16].

  • BAY 85-8501: Has been evaluated in a Phase 2a clinical trial for non-cystic fibrosis bronchiectasis, where it was found to have a favorable safety and tolerability profile[13]. It has also shown efficacy in preclinical models of acute lung injury[11][12].

Conclusion

This compound and the other discussed serine protease inhibitors, particularly those targeting neutrophil elastase, represent a promising therapeutic avenue for a range of inflammatory diseases. While all demonstrate high potency, there are notable differences in their selectivity, pharmacokinetic profiles, and stages of clinical development. BAY 85-8501 shows exceptional potency in preclinical studies. AZD9668 has a well-characterized oral pharmacokinetic profile. Sivelestat is already in clinical use in some regions for specific indications. The development of this compound appears to be less advanced or less publicly documented in comparison.

For researchers, the choice of inhibitor for further investigation will depend on the specific research question, the desired route of administration, and the disease model being studied. The provided data and protocols should serve as a valuable resource for designing and interpreting future experiments in this field.

References

Validating Freselestat's Target: A Comparative Guide to Using Neutrophil Elastase Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pharmacological inhibition of neutrophil elastase (NE) by Freselestat and genetic ablation of NE using knockout mouse models for the validation of this compound's therapeutic target. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Performance Comparison: Pharmacological Inhibition vs. Genetic Knockout

The central hypothesis in validating this compound's target is that the phenotypic effects of the drug in a wild-type animal model of disease should mimic the phenotype of a neutrophil elastase knockout (NE-/-) mouse in the same model. The following tables summarize quantitative data from studies on acute lung injury (ALI) and atherosclerosis, two conditions where NE is implicated. This compound is a potent and orally active neutrophil elastase inhibitor with a Ki of 12.2 nM.[1] Sivelestat (ONO-5046), a close structural and functional analogue of this compound, is used in many of the cited animal studies.

Table 1: Comparison in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Mouse Model
ParameterWild-Type (WT) + VehicleWT + Sivelestat (NE Inhibitor)Neutrophil Elastase Knockout (NE-/-)Reference(s)
Bronchoalveolar Lavage (BAL) Fluid Total Cells (x10⁵) 8.5 ± 1.24.2 ± 0.83.9 ± 0.7[2]
BAL Fluid Neutrophil Count (x10⁵) 6.8 ± 1.12.5 ± 0.62.2 ± 0.5[2]
Lung Myeloperoxidase (MPO) Activity (U/g tissue) 12.4 ± 2.15.8 ± 1.55.1 ± 1.3[2]
BAL Fluid TNF-α (pg/mL) 350 ± 45180 ± 30165 ± 25[2]
Lung Wet/Dry Weight Ratio 6.2 ± 0.44.8 ± 0.34.5 ± 0.3[2]
Table 2: Comparison in an Apolipoprotein E Knockout (ApoE-/-) Mouse Model of Atherosclerosis
ParameterApoE-/- + VehicleApoE-/- + NE Inhibitor (GW311616A)ApoE-/- / NE-/- Double KnockoutReference(s)
Aortic Lesion Area (% of total aorta) 35 ± 518 ± 415 ± 3[3]
Plaque Macrophage Content (% of lesion area) 45 ± 625 ± 522 ± 4[3]
Plaque Collagen Content (% of lesion area) 15 ± 328 ± 432 ± 5[3]
Plasma Pro-inflammatory Cytokines (relative levels) HighReducedReduced[3]

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the biological context and experimental design, the following diagrams were generated using Graphviz.

Neutrophil Elastase Signaling Pathway in Inflammation cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Neutrophil Activation cluster_2 Downstream Effects cluster_3 Cellular Response LPS LPS Neutrophil Neutrophil LPS->Neutrophil activates NE_Release NE Release Neutrophil->NE_Release releases ECM_Degradation Extracellular Matrix Degradation NE_Release->ECM_Degradation causes Cytokine_Activation Pro-inflammatory Cytokine Activation (e.g., TNF-α, IL-1β) NE_Release->Cytokine_Activation activates PAR2_Activation PAR2 Activation NE_Release->PAR2_Activation activates Tissue_Damage Tissue Damage ECM_Degradation->Tissue_Damage Inflammation Inflammation Cytokine_Activation->Inflammation PAR2_Activation->Inflammation Inflammation->Tissue_Damage This compound This compound This compound->NE_Release inhibits

Caption: Signaling pathway of neutrophil elastase in inflammation.

Experimental Workflow for Target Validation cluster_0 Animal Models cluster_1 Disease Induction cluster_2 Treatment Groups cluster_3 Outcome Assessment cluster_4 Hypothesis WT_mice Wild-Type Mice Induce_Disease Induce Disease Model (e.g., LPS for ALI, ApoE-/- for Atherosclerosis) WT_mice->Induce_Disease NE_KO_mice NE Knockout Mice NE_KO_mice->Induce_Disease WT_Vehicle WT + Vehicle Induce_Disease->WT_Vehicle WT_this compound WT + this compound Induce_Disease->WT_this compound NE_KO_Vehicle NE-/- + Vehicle Induce_Disease->NE_KO_Vehicle Analysis Analysis of Inflammatory Markers, Histopathology, etc. WT_Vehicle->Analysis WT_this compound->Analysis NE_KO_Vehicle->Analysis Validation Target Validated Analysis->Validation if WT+this compound ≈ NE-/-

Caption: Workflow for validating this compound's target using knockout mice.

Experimental Protocols

LPS-Induced Acute Lung Injury (ALI) in Mice

This protocol describes the induction of ALI in mice via intratracheal administration of lipopolysaccharide (LPS).[4][5][6][7]

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Animal intubation platform

  • 22-gauge catheter

  • Sivelestat (or other NE inhibitor) or vehicle control

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Place the anesthetized mouse on the intubation platform in a supine position.

  • Visualize the trachea and carefully insert a 22-gauge catheter.

  • Instill 50 µL of LPS solution (typically 1-5 mg/kg body weight) in sterile PBS directly into the trachea. For control animals, instill 50 µL of sterile PBS.

  • For treatment groups, administer Sivelestat (e.g., 100 mg/kg, intraperitoneally) or vehicle 30 minutes prior to LPS instillation.[2]

  • Monitor the animals for signs of respiratory distress.

  • At a predetermined time point (e.g., 24-48 hours post-LPS), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis.

  • Analyze BAL fluid for total and differential cell counts and cytokine levels (e.g., TNF-α, IL-6).

  • Process lung tissue for histology to assess lung injury and for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Atherosclerosis Model in Apolipoprotein E Knockout (ApoE-/-) Mice

This protocol details the induction of atherosclerosis in ApoE-/- mice through a high-fat diet.[1][8][9][10][11]

Materials:

  • ApoE-/- mice (on a C57BL/6 background, 6-8 weeks old)

  • High-fat diet (Western diet, typically containing 21% fat and 0.15% cholesterol)

  • Standard chow diet

  • NE inhibitor (e.g., GW311616A) or vehicle control

  • For generating ApoE-/- / NE-/- double knockout mice, cross ApoE-/- mice with NE-/- mice.

Procedure:

  • At 6-8 weeks of age, switch the diet of ApoE-/- mice from standard chow to a high-fat diet.

  • For pharmacological studies, administer the NE inhibitor or vehicle to ApoE-/- mice on the high-fat diet. Administration can be via oral gavage or in the drinking water, depending on the compound's properties.

  • Maintain the mice on the high-fat diet for a specified period, typically 8-16 weeks, to allow for the development of atherosclerotic plaques.

  • Monitor the health of the mice, including body weight, throughout the study.

  • At the end of the study period, euthanize the mice and perfuse the vascular system with PBS followed by a fixative (e.g., 4% paraformaldehyde).

  • Dissect the aorta and heart.

  • Quantify the atherosclerotic lesion area in the aortic root and/or the entire aorta using Oil Red O staining.

  • Perform immunohistochemical analysis of the plaques to determine the content of macrophages, smooth muscle cells, and collagen.

  • Analyze plasma for lipid profiles and inflammatory cytokine levels.

Conclusion

References

A Comparative Analysis of Freselestat and Endogenous Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmarking Guide

Neutrophil elastase, a powerful serine protease released by neutrophils during inflammation, plays a critical role in the host defense against pathogens. However, its dysregulation is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. Therapeutic strategies often focus on the inhibition of neutrophil elastase to mitigate its destructive effects. This guide provides a comparative analysis of the synthetic inhibitor Freselestat against the body's natural defenses: the endogenous inhibitors alpha-1 antitrypsin (AAT) and secretory leukocyte protease inhibitor (SLPI).

Quantitative Comparison of Inhibitory Potency

The efficacy of an inhibitor is paramount in its therapeutic potential. The following table summarizes the key quantitative metrics of this compound and the primary endogenous inhibitors of neutrophil elastase.

InhibitorTypeMechanism of InhibitionInhibitory Potency (against Neutrophil Elastase)
This compound (ONO-6818) Synthetic, small moleculeReversible, competitiveKᵢ = 12.2 nM[1]
Alpha-1 Antitrypsin (AAT) Endogenous, serpinIrreversible, "suicide" substratekₐₛₛₒ꜀ = 6.5 x 10⁷ M⁻¹s⁻¹[2]
Secretory Leukocyte Protease Inhibitor (SLPI) Endogenous, proteinReversible, competitiveKᵢ = 0.3 nM[3]

Note: Kᵢ (inhibitory constant) represents the concentration of a reversible inhibitor that is required to produce 50% inhibition. A lower Kᵢ value indicates a more potent inhibitor. kₐₛₛₒ꜀ (association rate constant) is a measure of the rate at which an irreversible inhibitor binds to its target enzyme. A higher kₐₛₛₒ꜀ indicates a more efficient inhibitor.

Experimental Protocols: Determining Inhibitory Activity

The quantitative data presented above are typically determined through in vitro enzyme inhibition assays. The following is a generalized protocol for assessing the inhibitory activity of a compound against neutrophil elastase.

General Principle

The assay measures the residual activity of neutrophil elastase after incubation with an inhibitor. This is achieved by providing a synthetic substrate that, when cleaved by the enzyme, produces a detectable signal (colorimetric or fluorometric). The reduction in signal in the presence of the inhibitor is proportional to its inhibitory potency.

Materials
  • Human neutrophil elastase (purified)

  • Inhibitor of interest (e.g., this compound, AAT, SLPI)

  • Chromogenic or fluorogenic neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO for small molecules, buffer for proteins).

    • Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations to be tested.

    • Prepare a solution of human neutrophil elastase in assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.

    • Prepare the substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the neutrophil elastase solution to each well.

    • Add an equal volume of the serially diluted inhibitor solutions to the respective wells.

    • Include control wells:

      • Enzyme control: Elastase solution with assay buffer instead of inhibitor (represents 100% enzyme activity).

      • Inhibitor control: The highest concentration of the inhibitor with assay buffer and without the enzyme to check for any interference with the signal.

      • Blank control: Assay buffer only.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period to allow the inhibitor to bind to the enzyme. The incubation time will vary depending on whether the inhibitor is reversible or irreversible.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration.

    • For reversible inhibitors, the data can be fitted to the Morrison equation to determine the inhibitory constant (Kᵢ). For irreversible inhibitors, the second-order rate constant (kₐₛₛₒ꜀ or kᵢₙₐ꜀ₜ/Kᵢ) can be determined from the pseudo-first-order rate constants at different inhibitor concentrations.

Visualizing the Landscape of Neutrophil Elastase Inhibition

To better understand the biological context of this compound and endogenous inhibitors, the following diagrams illustrate the experimental workflow for their comparison and the signaling pathway of neutrophil elastase.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Inhibitors Prepare Inhibitor Solutions (this compound, AAT, SLPI) Incubation Incubate Enzyme + Inhibitor Inhibitors->Incubation Enzyme Prepare Neutrophil Elastase Enzyme->Incubation Substrate Prepare Substrate Reaction Add Substrate & Measure Activity Substrate->Reaction Incubation->Reaction Analysis Calculate Inhibition & Kinetic Parameters (Ki, k_assoc) Reaction->Analysis Comparison Compare Potency Analysis->Comparison

Experimental workflow for comparing elastase inhibitors.

The signaling cascade initiated by neutrophil elastase is complex, leading to a pro-inflammatory state and tissue degradation. Inhibitors act at the initial step to prevent these downstream effects.

G NE Neutrophil Elastase (NE) ECM Extracellular Matrix (Elastin, Collagen) NE->ECM Degradation Receptors Cell Surface Receptors (e.g., PAR-2, TLR4) NE->Receptors Activation This compound This compound This compound->NE AAT Alpha-1 Antitrypsin (AAT) AAT->NE SLPI SLPI SLPI->NE Damage Tissue Damage ECM->Damage Signaling Intracellular Signaling (e.g., NF-κB, MAPK) Receptors->Signaling Inflammation Pro-inflammatory Mediators (Cytokines, Chemokines) Signaling->Inflammation Inflammation->Damage

Neutrophil elastase signaling and points of inhibition.

Concluding Remarks

This guide provides a foundational comparison of this compound with the endogenous elastase inhibitors, AAT and SLPI. While SLPI demonstrates the highest potency in terms of its inhibitory constant, the irreversible nature and high association rate of AAT make it a formidable physiological inhibitor. This compound, as a synthetic small molecule, offers the advantage of oral bioavailability and represents a promising therapeutic agent. The choice of inhibitor for therapeutic development will depend on a multitude of factors including specificity, in vivo efficacy, safety profile, and the specific pathological context. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the continued exploration of neutrophil elastase inhibition.

References

Safety Operating Guide

Personal protective equipment for handling Freselestat

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Freselestat

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Hazard Identification and Classification

This compound is classified with the following hazards.[1] This information is critical for understanding the potential risks associated with its handling.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Double gloves (nitrile or neoprene recommended).[2]To protect against skin contact and absorption. Change gloves immediately if contamination is suspected.[2]
Eye Protection Safety goggles with side-shields.[1]To protect eyes from dust and potential splashes.
Body Protection Lab coat.[2]To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with appropriate exhaust ventilation (e.g., fume hood) to avoid dust and aerosol formation.[1]To prevent inhalation of this compound particles.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is essential for safety and research integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

  • Keep away from direct sunlight and sources of ignition.[1]

2. Preparation and Use:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to control dust and aerosol generation.[1]

  • Before handling, ensure all required PPE is correctly worn.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the compound.[1]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting cleanup.

  • Collect the spillage carefully, avoiding dust generation.[1]

  • Place the spilled material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

Disposal Plan: Step-by-Step Procedures

Due to its high toxicity to aquatic life, this compound and its containers must be disposed of as hazardous waste.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, must be collected as hazardous waste.

  • Solid waste (e.g., contaminated gloves, wipes) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Do not dispose of this compound or its containers in the regular trash or down the drain.[3] This is to prevent release into the environment, where it can harm aquatic ecosystems.[3]

2. Container Disposal:

  • Empty containers that once held this compound are also considered hazardous waste and must be disposed of accordingly.

  • These containers should be collected for pickup by a licensed hazardous waste disposal service.

3. Final Disposal:

  • Arrange for the disposal of all this compound waste through an approved and licensed hazardous waste disposal company.[3]

  • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[4]

Visual Workflow for Handling and Disposal of this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.

Freselestat_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Path start Start: Receive this compound storage Store in Designated Area (-20°C or -80°C) start->storage ppe Don Personal Protective Equipment (PPE) storage->ppe handling Handle in Fume Hood ppe->handling collect_solid Collect Solid Waste (Contaminated PPE, etc.) handling->collect_solid collect_liquid Collect Liquid Waste handling->collect_liquid collect_containers Collect Empty Containers handling->collect_containers spill Spill Occurs? handling->spill package_waste Package and Label as Hazardous Waste collect_solid->package_waste collect_liquid->package_waste collect_containers->package_waste disposal_service Dispose via Licensed Hazardous Waste Service package_waste->disposal_service end End of Process disposal_service->end spill_response Execute Spill Response Protocol spill->spill_response Yes spill->end No spill_response->package_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Freselestat
Reactant of Route 2
Freselestat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.